Boc-NH-PEG36-CH2CH2COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H159NO40/c1-80(2,3)121-79(84)81-5-7-86-9-11-88-13-15-90-17-19-92-21-23-94-25-27-96-29-31-98-33-35-100-37-39-102-41-43-104-45-47-106-49-51-108-53-55-110-57-59-112-61-63-114-65-67-116-69-71-118-73-75-120-77-76-119-74-72-117-70-68-115-66-64-113-62-60-111-58-56-109-54-52-107-50-48-105-46-44-103-42-40-101-38-36-99-34-32-97-30-28-95-26-24-93-22-20-91-18-16-89-14-12-87-10-8-85-6-4-78(82)83/h4-77H2,1-3H3,(H,81,84)(H,82,83) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNZFUXECDINMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H159NO40 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1775.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-NH-PEG36-CH2CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG36-CH2CH2COOH is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has become an invaluable tool in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine at one end and a terminal carboxylic acid at the other, connected by a 36-unit PEG spacer, allows for controlled and sequential conjugation of different molecules.[1][3] This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, complete with experimental protocols and data presented for practical use by researchers.
The hydrophilic PEG chain enhances the solubility and stability of conjugated molecules, improves their pharmacokinetic properties, and can reduce the immunogenicity of peptides and proteins.[1] The Boc protecting group provides an orthogonal handle for selective deprotection under mild acidic conditions, enabling multi-step conjugation strategies.[1][4] This makes it a critical component in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][6][7]
Chemical Structure and Properties
This compound is a linear molecule composed of three key functional components: a Boc-protected amine, a polyethylene glycol spacer, and a terminal carboxylic acid.
Structure:
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various biochemical and pharmaceutical contexts.
| Property | Value | Reference(s) |
| Molecular Formula | C₈₅H₁₆₉NO₄₀ | [1] |
| Molecular Weight | ~1789 g/mol (Calculated for n=36) | [1] |
| Appearance | White to off-white solid or viscous oil | [1] |
| Purity | Typically ≥95% (determined by HPLC or NMR) | [1] |
| Solubility | Soluble in water and most organic solvents | [1] |
| Storage Conditions | Store at -20°C, keep dry and avoid sunlight. | [1] |
Key Reactions and Experimental Protocols
The utility of this compound lies in its ability to undergo sequential and specific conjugation reactions. The two primary reactions involve the activation of the carboxylic acid for coupling to amines and the deprotection of the Boc group to reveal a primary amine for further modification.
Activation of Carboxylic Acid and Conjugation to Primary Amines
The terminal carboxylic acid can be activated using carbodiimide (B86325) chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a more stable, amine-reactive NHS ester, which can then efficiently react with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond.[2]
Experimental Protocol: Activation and Conjugation
-
Reagent Preparation:
-
Activation of Carboxylic Acid:
-
In a separate tube, dissolve EDC and NHS/Sulfo-NHS in an appropriate activation buffer (e.g., 0.1 M MES, pH 4.7-6.0).[8] A 2-5 fold molar excess of EDC and NHS over the PEG linker is recommended.[2]
-
Add the this compound stock solution to the EDC/NHS mixture.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated PEG linker.[2][9]
-
-
Conjugation to Primary Amine:
-
Immediately add the activated PEG linker solution to the solution of the amine-containing molecule. The molar ratio of the PEG linker to the protein should be optimized, with a 5- to 50-fold molar excess of the linker being a typical starting point.[2]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1][2]
-
-
Quenching:
-
Purification:
-
Purify the conjugate using methods such as size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG linker and by-products.[1]
-
Boc Deprotection
The Boc protecting group is stable under a variety of conditions but can be readily removed using a moderately strong acid, such as trifluoroacetic acid (TFA), to yield a free primary amine.[1][4]
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected PEG conjugate in anhydrous dichloromethane (B109758) (DCM).[1][4]
-
Acid Treatment: Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM to the reaction mixture.[1][4]
-
Incubation: Stir the reaction at room temperature for 30-60 minutes.[1] The progress of the reaction can be monitored by TLC or LC-MS.[4]
-
Solvent Removal: Remove the TFA and DCM by rotary evaporation or by precipitating the product in cold diethyl ether.[10]
-
Washing: Wash the precipitated product with cold ether to remove residual TFA and dry under vacuum.[2]
Applications in Drug Development
This compound is a versatile tool in the development of novel therapeutics due to its well-defined structure and bifunctional nature.
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies. The PEG spacer enhances the solubility and stability of the ADC.
-
PROTACs: In the field of targeted protein degradation, this linker is ideally suited for the synthesis of PROTACs, where it connects a target protein ligand and an E3 ubiquitin ligase ligand.[5] The length and flexibility of the PEG36 chain are critical for optimizing the formation of the ternary complex.[5]
-
Drug Delivery: These linkers are used to attach drugs to targeting ligands or to create "stealth" nanoparticles that can evade the immune system, thereby increasing circulation half-life.[1][11]
-
Surface Modification: Surfaces of medical devices or biosensors can be functionalized with this linker to reduce non-specific protein binding and improve biocompatibility.[1]
Visualizing Workflows and Pathways
The following diagrams illustrate key processes involving this compound.
Caption: General workflow for bioconjugation using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to Boc-NH-PEG36-propionic acid: A Heterobifunctional Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-NH-PEG36-propionic acid, a versatile heterobifunctional linker crucial in the fields of bioconjugation, drug delivery, and proteomics. This document details its physicochemical properties, outlines key experimental protocols for its use, and illustrates its role in modern therapeutic and diagnostic development.
Core Properties and Structure
Boc-NH-PEG36-propionic acid is a polyethylene (B3416737) glycol (PEG) derivative that features two distinct functional groups at its termini: a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid. The PEG chain itself is composed of 36 repeating ethylene (B1197577) glycol units, which imparts hydrophilicity and flexibility to the molecule. This unique structure allows for controlled, sequential conjugation reactions, making it an invaluable tool for linking molecules of interest.[1]
The Boc group serves as a stable protecting group for the primary amine, which can be readily removed under mild acidic conditions to yield a reactive amine.[1][2] The terminal propionic acid provides a carboxylic acid functionality that can be activated to react with primary amines on biomolecules such as proteins, peptides, or antibodies, forming stable amide bonds.[1][3] The long, hydrophilic PEG36 spacer enhances the solubility and stability of the resulting conjugate, improves pharmacokinetic profiles, and can reduce the immunogenicity of attached biomolecules.[1]
Physicochemical Data
The key quantitative data for Boc-NH-PEG36-propionic acid are summarized in the table below. These values are calculated based on a structure with 36 PEG units.
| Property | Value | Source |
| Synonyms | N-Boc-amido-PEG36-acid, t-Boc-N-amido-PEG36-acid | [1][3] |
| Molecular Formula | C₈₅H₁₆₉NO₄₀ | [1] |
| Molecular Weight | ~1789 g/mol | [1] |
| Appearance | White to off-white solid or viscous oil | [1] |
| Purity | Typically ≥95% (determined by HPLC or NMR) | [1] |
| Solubility | Soluble in water and most organic solvents | [1] |
| Storage Conditions | Store at -20°C, keep dry and avoid sunlight | [1] |
Experimental Protocols
The utility of Boc-NH-PEG36-propionic acid lies in its sequential reactivity. The following protocols detail the deprotection of the Boc group and the activation of the carboxylic acid for conjugation.
Boc Group Deprotection
The Boc protecting group is acid-labile and can be efficiently removed to expose the primary amine.
Methodology:
-
Dissolution: Dissolve the Boc-NH-PEG36-propionic acid compound in a suitable organic solvent, such as dichloromethane (B109758) (DCM).
-
Acid Treatment: Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM to the reaction mixture.
-
Incubation: Stir the reaction at room temperature for 1-2 hours.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure.
-
Purification: The resulting amine-PEG36-propionic acid can be purified by precipitation in cold diethyl ether or by chromatography.
Carboxylic Acid Activation and Amine Coupling
The terminal carboxylic acid can be activated using carbodiimide (B86325) chemistry to facilitate conjugation to primary amines.
Methodology:
-
Activation of Carboxylic Acid:
-
Dissolve Boc-NH-PEG36-propionic acid in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0).
-
Add a 5 to 10-fold molar excess of N-hydroxysuccinimide (NHS).
-
Add a 5 to 10-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation to Amine:
-
Add the amine-containing molecule (e.g., protein, peptide) to the activated linker solution.
-
Adjust the pH to 7.2-8.0 for efficient coupling.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Purify the resulting conjugate using size exclusion chromatography or dialysis to remove unreacted linker and byproducts.
-
Applications in Drug Development
Boc-NH-PEG36-propionic acid is a key component in the development of advanced therapeutics due to its well-defined structure and bifunctional nature.
-
Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a potent cytotoxic drug to a monoclonal antibody. The Boc-protected amine allows for controlled, stepwise synthesis, ensuring a well-defined final product.
-
PROTACs: This linker is well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. The length and flexibility of the PEG36 chain are critical for optimizing the formation of the ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.[2]
-
Bioconjugation: The primary amine can be used to conjugate the PEG linker to proteins, peptides, or other biomolecules to enhance their solubility, stability, and pharmacokinetic properties. The Boc-protected amine can then be deprotected to introduce another functional group or molecule for further modification.[2]
-
Surface Modification: Surfaces of medical devices or biosensors can be functionalized with this PEG linker to reduce non-specific protein binding and improve biocompatibility.[1]
References
In-Depth Technical Guide to Boc-NH-PEG36-CH2CH2COOH: A Core Component in Advanced Drug Development
For Immediate Release
This technical guide provides an in-depth overview of Boc-NH-PEG36-CH2CH2COOH, a heterobifunctional PEG linker critical to the fields of pharmaceutical research and drug development. Targeted at researchers, scientists, and professionals in drug development, this document outlines the molecule's chemical properties, supplier information, experimental protocols, and its pivotal role in innovative therapeutic modalities.
Core Properties and Specifications
This compound, identified by the CAS number 187848-68-6 , is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative.[1] It features a Boc-protected amine group at one terminus and a carboxylic acid at the other, separated by a 36-unit PEG spacer. This structure provides a versatile platform for bioconjugation, enhancing the solubility and pharmacokinetic properties of conjugated molecules.
| Property | Value | Reference |
| CAS Number | 187848-68-6 | [1] |
| Synonyms | t-Boc-N-amido-PEG36-acid | [1] |
| Molecular Formula | C80H159NO40 | [1] |
| Molecular Weight | 1775.1 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | -20°C | [1] |
Key Suppliers
A variety of chemical suppliers offer this compound, ensuring its availability for research and development purposes. Notable suppliers include:
-
Amsbio[2]
-
BroadPharm
-
Chengdu Pukang Biological Technology Co., Ltd.
-
CymitQuimica[3]
-
MedchemExpress[4]
-
PurePEG
-
Vector Labs
Applications in Drug Development
The primary application of this compound is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3][4] PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal system to eliminate disease-causing proteins. The PEG linker plays a crucial role in bridging the target protein-binding ligand and the E3 ubiquitin ligase-binding ligand, facilitating the formation of a ternary complex essential for protein degradation.
Experimental Protocols
Boc Deprotection
The removal of the Boc (tert-butyloxycarbonyl) protecting group is a fundamental step to liberate the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Ice bath
-
Stir plate and stir bar
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1–0.2 M.
-
Cool the solution to 0°C using an ice bath.
-
Add TFA dropwise to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure. The resulting free amine can then be used in the next conjugation step.
Amide Coupling to a Primary Amine
The carboxylic acid terminus of the PEG linker can be conjugated to a primary amine-containing molecule using standard amide coupling reagents.
Materials:
-
PEG linker with a free carboxylic acid
-
Molecule containing a primary amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or DCM)
Procedure:
-
Dissolve the PEG linker in the chosen anhydrous solvent.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution to activate the carboxylic acid.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Add the amine-containing molecule (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be purified using appropriate chromatographic techniques.
Visualizing the PROTAC Mechanism
The following diagram illustrates the fundamental role of the PEG linker in the PROTAC-mediated protein degradation pathway.
Caption: Role of the PEG linker in PROTAC-mediated protein degradation.
References
Navigating the Stability of Boc-NH-PEG36-COOH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the storage and stability conditions for Boc-NH-PEG36-COOH, a heterobifunctional PROTAC linker critical in the development of targeted therapeutics. Aimed at researchers, scientists, and drug development professionals, this document outlines the optimal handling and storage protocols to ensure the integrity and performance of this key reagent.
Boc-NH-PEG36-COOH is a valuable tool in bioconjugation and drug delivery, featuring a Boc-protected amine and a terminal carboxylic acid separated by a 36-unit polyethylene (B3416737) glycol (PEG) spacer. The stability of this linker is paramount to prevent premature degradation and ensure the successful synthesis of complex biomolecules.
Recommended Storage and Stability
Proper storage is crucial for maintaining the chemical integrity of Boc-NH-PEG36-COOH. The recommended conditions are based on the chemical liabilities of its constituent parts: the acid- and heat-sensitive Boc protecting group, and the PEG chain's susceptibility to oxidation and photodegradation.
| Parameter | Recommended Condition | Rationale |
| Long-Term Storage | -20°C (some sources suggest -5°C)[1] | Minimizes thermal degradation of the Boc group and slows down potential oxidative processes in the PEG chain. |
| Short-Term Storage | 2-8°C | Acceptable for brief periods, but prolonged storage at this temperature is not recommended. |
| Environment | Dry/Desiccated | Prevents hydrolysis of the compound and minimizes moisture-related degradation pathways. |
| Light Exposure | Protected from light (e.g., in an amber vial or dark container) | The PEG chain can be susceptible to photodegradation, which can lead to chain cleavage and the formation of impurities.[2] |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen) | Reduces the risk of oxidation of the PEG chain, which can be accelerated by the presence of oxygen, especially when exposed to light or elevated temperatures.[2] |
Understanding Degradation Pathways
The primary degradation pathways for Boc-NH-PEG36-COOH involve the cleavage of the Boc group and the degradation of the PEG chain. The tert-butyloxycarbonyl (Boc) group is notably labile under acidic conditions and can also be removed by heat. The polyethylene glycol (PEG) backbone is generally stable but can undergo oxidation, particularly when exposed to oxygen, light, and elevated temperatures. This can result in chain cleavage and the formation of various degradation products, including aldehydes and carboxylates.
Caption: Key degradation pathways for Boc-NH-PEG36-COOH.
Experimental Protocols for Stability Assessment
A comprehensive stability study is essential to fully characterize the stability profile of Boc-NH-PEG36-COOH. The following is a representative protocol for such a study.
1. Objective: To evaluate the stability of Boc-NH-PEG36-COOH under various stress conditions, including thermal, hydrolytic, oxidative, and photolytic stress.
2. Materials:
-
Boc-NH-PEG36-COOH (single lot)
-
HPLC grade solvents (acetonitrile, water, methanol)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% hydrogen peroxide)
-
Inert gas (argon or nitrogen)
-
Calibrated stability chambers (for temperature and humidity control)
-
Photostability chamber with a light source compliant with ICH Q1B guidelines (e.g., Xenon lamp)[3]
-
Analytical instrumentation: HPLC with a suitable detector (e.g., CAD or ELSD for PEG, UV for impurities), NMR spectrometer, LC-MS for degradation product identification.
3. Sample Preparation:
-
Prepare stock solutions of Boc-NH-PEG36-COOH in a suitable solvent (e.g., acetonitrile (B52724) or water) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dispense aliquots of the stock solution into appropriate vials. For photostability, use quartz or other UV-transparent vials. For control samples, use amber vials wrapped in foil.
4. Stress Conditions (Forced Degradation):
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the sample solution. Store at a specified temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the sample solution. Store at a specified temperature (e.g., 40°C or 60°C) for a defined period.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the sample solution. Store at room temperature for a defined period.
-
Thermal Degradation: Store solid samples and solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) and controlled humidity (e.g., 75% RH).
-
Photostability: Expose samples to a light source as per ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] Maintain a control sample in the dark.
5. Analytical Monitoring:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to quantify the remaining Boc-NH-PEG36-COOH and detect any degradation products. A reversed-phase C18 column with a gradient elution of water and acetonitrile (with a modifier like formic acid) is a common starting point.
-
Characterize significant degradation products using LC-MS to determine their mass and NMR for structural elucidation.
6. Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order).
-
Identify and quantify major degradation products.
Caption: Recommended workflow for Boc-NH-PEG36-COOH.
By adhering to these guidelines, researchers can ensure the quality and reliability of their Boc-NH-PEG36-COOH, leading to more consistent and reproducible results in their drug discovery and development efforts.
References
An In-depth Technical Guide to Heterobifunctional Crosslinkers for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry and drug development, enabling the covalent linkage of two different biomolecules with high specificity and control.[1][2] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[1][2] This intrinsic asymmetry allows for selective and sequential targeting of unique chemical functional groups on each molecule, ensuring precise spatial orientation and stoichiometry in the final conjugate.[2] This controlled, two-step conjugation process minimizes the formation of undesirable byproducts such as homodimers and polymers, a common challenge with homobifunctional crosslinkers.[2][3]
The versatility of heterobifunctional crosslinkers stems from the variety of reactive groups available, which can target primary amines (e.g., on lysine (B10760008) residues), sulfhydryls (e.g., on cysteine residues), carbonyls, and other functional groups.[2][4] The spacer arm connecting the two reactive ends can also be varied in length, hydrophilicity, and cleavability, providing further control over the properties of the resulting bioconjugate.[2][5] These features make heterobifunctional crosslinkers essential tools for a wide range of applications, including the construction of antibody-drug conjugates (ADCs), the study of protein-protein interactions, and the immobilization of proteins on surfaces.[1][2]
This technical guide provides a comprehensive overview of the core principles, types, and applications of heterobifunctional crosslinkers in protein modification. It includes detailed quantitative data, experimental protocols, and visualizations to equip researchers with the knowledge to effectively utilize these powerful tools.
Core Concepts and Classification
The fundamental principle behind the utility of heterobifunctional crosslinkers is their ability to facilitate a controlled, two-step conjugation. This is achieved by selecting a crosslinker with two different reactive groups that target distinct functional groups on the proteins or molecules to be linked. The most common reactive chemistries involve the targeting of primary amines and sulfhydryl groups.[2]
Common Reactive Groups:
-
Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters are the most common amine-reactive groups. They react with primary amines at a pH range of 7.0-9.0 to form stable amide bonds.[6]
-
Sulfhydryl-Reactive Groups: Maleimides are widely used to target sulfhydryl groups, reacting at a pH of 6.5-7.5 to form stable thioether bonds.[6] Pyridyldithiol groups also react with sulfhydryls to form a reversible disulfide bond.[7]
Quantitative Data of Common Heterobifunctional Crosslinkers
The selection of an appropriate heterobifunctional crosslinker is critical for the success of a bioconjugation experiment. The following tables summarize the key quantitative properties of some commonly used crosslinkers to aid in this selection process.
Table 1: Amine-to-Sulfhydryl Crosslinkers
| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Cleavable | Reactive Groups |
| SMCC | 334.32 | 8.3 | No | No | NHS ester, Maleimide (B117702) |
| Sulfo-SMCC | 436.37 | 8.3 | Yes | No | Sulfo-NHS ester, Maleimide |
| LC-SMCC | 447.48 | 16.2 | No | No | NHS ester, Maleimide |
| SPDP | 312.36 | 6.8 | No | Yes (Disulfide) | NHS ester, Pyridyldithiol |
| LC-SPDP | 425.52 | 15.7 | No | Yes (Disulfide) | NHS ester, Pyridyldithiol |
| Sulfo-LC-SPDP | 527.57 | 15.7 | Yes | Yes (Disulfide) | Sulfo-NHS ester, Pyridyldithiol |
| EMCS | 308.29 | 9.4 | No | No | NHS ester, Maleimide |
| GMBS | 280.23 | 6.8 | No | No | NHS ester, Maleimide |
| BMPS | 266.22 | 6.9 | No | No | NHS ester, Maleimide |
Table 2: Photoreactive and Other Heterobifunctional Crosslinkers
| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Cleavable | Reactive Group 1 | Reactive Group 2 |
| ANB-NOS | 305.20 | 7.7 | No | No | NHS ester | Phenylazide (Photoreactive) |
| NHS-ASA | 276.21 | 8.0 | No | No | NHS ester | Phenylazide (Photoreactive) |
| ABH | 177.19 | 11.9 | No | No | Hydrazide | Phenylazide (Photoreactive) |
| EMCH | 225.24 | 11.8 | No | No | Maleimide | Hydrazide |
Experimental Protocols
The following are detailed protocols for common applications of heterobifunctional crosslinkers.
Protocol 1: Two-Step Antibody-Drug Conjugation using SMCC
This protocol outlines the general procedure for conjugating a small molecule drug containing a sulfhydryl group to an antibody using the heterobifunctional crosslinker SMCC.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Sulfhydryl-containing small molecule drug
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
Procedure:
Step 1: Antibody Activation with SMCC
-
Equilibrate the SMCC vial to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF immediately before use.
-
Calculate the required volume of SMCC solution to achieve a 10- to 20-fold molar excess of SMCC to the antibody. The optimal ratio should be determined empirically.
-
Add the calculated volume of the SMCC stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer. Collect the fractions containing the maleimide-activated antibody.
Step 2: Conjugation of the Drug to the Activated Antibody
-
Dissolve the sulfhydryl-containing drug in a suitable solvent (e.g., DMSO) to a known concentration.
-
Add the drug solution to the purified maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a final concentration of 1 mM β-mercaptoethanol or N-acetylcysteine to react with any remaining maleimide groups. Incubate for 15-30 minutes.
Step 3: Purification and Characterization of the ADC
-
Purify the ADC from unconjugated drug and other small molecules using a desalting column or dialysis. For higher purity, size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) can be used.[8]
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.
Protocol 2: Crosslinking Two Proteins for Interaction Studies
This protocol describes the use of a water-soluble heterobifunctional crosslinker, Sulfo-SMCC, to crosslink two interacting proteins.
Materials:
-
Protein A (containing primary amines)
-
Protein B (containing a free sulfhydryl group)
-
Sulfo-SMCC
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Desalting columns
Procedure:
-
Prepare Protein A at a concentration of 1-5 mg/mL in Conjugation Buffer.
-
Prepare a fresh 10 mM solution of Sulfo-SMCC in water.
-
Add a 20- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein A solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.
-
Immediately add Protein B to the purified maleimide-activated Protein A. An equimolar ratio is a good starting point.
-
Incubate the mixture for 1-2 hours at room temperature.
-
Analyze the reaction products by SDS-PAGE to identify the crosslinked complex, which will appear as a higher molecular weight band.
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to heterobifunctional crosslinkers.
Conclusion
Heterobifunctional crosslinkers are powerful and versatile tools that have become central to modern protein modification strategies. Their unique ability to facilitate controlled, two-step conjugations has enabled significant advancements in various fields, from basic research into protein interactions to the development of targeted therapeutics like ADCs. By understanding the different types of reactive groups, spacer arms, and the quantitative aspects of their reactivity, researchers can select the optimal crosslinker for their specific application. The detailed protocols and visualizations provided in this guide serve as a practical resource for scientists and drug development professionals, empowering them to harness the full potential of these remarkable reagents in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Crosslinkers Selection Guide [sigmaaldrich.com]
- 5. Chemistry of Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry of Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Role of Boc protecting group in multi-step chemical synthesis
An In-depth Technical Guide on the Role of the Boc Protecting Group in Multi-Step Chemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the complex landscape of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is fundamental to achieving desired molecular architectures.[1][2][3] The tert-butoxycarbonyl (Boc) group is a cornerstone for amine protection, valued for its reliability, ease of introduction, stability under various conditions, and facile, selective removal under mild acidic conditions.[4][5] This technical guide provides a comprehensive overview of the Boc protecting group, covering its core principles, mechanisms of action, quantitative application data, detailed experimental protocols, and its pivotal role in complex syntheses, particularly in peptide synthesis and drug development.[4][6]
Core Concepts: The Chemistry of the Boc Group
An effective protecting group must be easy to introduce, stable during subsequent reaction steps, and readily removed under conditions that do not affect the rest of the molecule.[1] The Boc group, a carbamate-based protecting group, excels in meeting these criteria.[1][3] It temporarily masks the nucleophilicity and basicity of primary and secondary amines by converting them into less reactive carbamates, preventing them from undergoing unwanted side reactions.[4][7]
Key Characteristics:
-
Ease of Introduction: Typically installed using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), a stable and commercially available reagent, in reactions that are often high-yielding.[5][8]
-
Stability: The Boc group is robust and stable under basic, nucleophilic, and catalytic hydrogenation conditions.[7][9]
-
Facile Cleavage: It is an acid-labile protecting group, readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][10] This lability is due to the formation of a stable tert-butyl cation upon cleavage.[11]
-
Orthogonality: Its acid-lability makes it orthogonal to other common amine protecting groups like the base-labile Fmoc (9-fluorenylmethoxycarbonyl) and the hydrogenolysis-cleavable Cbz (benzyloxycarbonyl) groups, which is crucial for complex multi-step syntheses.[2][7]
Mechanism of Action
Boc Protection
The most common method for introducing the Boc group is the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O).[4] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4][12] The resulting tetrahedral intermediate collapses, forming the N-Boc protected amine, with tert-butanol (B103910) and carbon dioxide as byproducts.[5][12] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[5]
Boc Deprotection
Boc deprotection is an acid-catalyzed process.[9] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA.[9][11][12] This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[9][13] The tert-butyl cation can be trapped by scavengers or may fragment to isobutylene.[9][10]
Data Presentation: Reaction Conditions
The efficiency of Boc protection and deprotection is influenced by factors such as the substrate, solvent, base/acid, and temperature.[4]
Table 1: Typical Conditions for N-Boc Protection of Amines
This table summarizes various conditions for the Boc protection of structurally diverse amines using di-tert-butyl dicarbonate ((Boc)₂O).
| Amine Substrate | Reagent (Equiv.) | Base/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Primary Aliphatic | (Boc)₂O (1.0-1.2) | Et₃N or NaOH | THF, Dioxane, DCM | 1 - 12 | RT | >90 | [5][8] |
| Secondary Aliphatic | (Boc)₂O (1.1) | DMAP (cat.) | CH₂Cl₂ | 2 - 6 | RT | >95 | [10] |
| Aniline | (Boc)₂O (1.1) | Et₃N | THF | 12 | RT | ~95 | [5] |
| Amino Acid | (Boc)₂O (1.1) | NaHCO₃ | Dioxane/H₂O | 4 - 8 | RT | >90 | [8] |
| Various Amines | (Boc)₂O (1.0) | None | Water/Acetone | 0.1 - 0.2 | RT | 92 - 98 | [14] |
RT = Room Temperature; THF = Tetrahydrofuran; DCM = Dichloromethane; DMAP = 4-Dimethylaminopyridine.
Table 2: Typical Conditions for N-Boc Deprotection
This table summarizes common acidic conditions for the removal of the Boc group.
| Reagent | Solvent | Time | Temp (°C) | Substrate Scope | Key Considerations | Reference |
| Trifluoroacetic Acid (TFA) (25-50%) | Dichloromethane (DCM) | 0.5 - 2 h | RT | Broad | Fast and efficient. Volatile and corrosive. Scavengers may be needed.[10] | [9][13] |
| 4M HCl | 1,4-Dioxane (B91453) or Ethyl Acetate | 1 - 4 h | RT | Broad | Product often precipitates as the hydrochloride salt, simplifying isolation. | [9][15] |
| TMSI | Chloroform or Acetonitrile | < 15 min - several h | RT | Acid-sensitive substrates | Mild, non-hydrolytic method.[9] | [9][10] |
| Thermal (No Acid) | Toluene or TFE | 0.5 - 1.5 h | 120 - 240 | Varies | "Green" alternative, avoids strong acids. Temperature depends on substrate. | [9][16] |
| Refluxing Water | Water | < 0.2 h | 90 - 100 | Various | Eco-friendly, catalyst-free method for many substrates. | [17] |
TMSI = Trimethylsilyl iodide; TFE = 2,2,2-Trifluoroethanol.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine
This protocol describes a standard method for N-Boc protection using (Boc)₂O and a base.[5]
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv) or Sodium Hydroxide (NaOH)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask.
-
Add the base (e.g., triethylamine) to the solution.
-
Add di-tert-butyl dicarbonate to the mixture portion-wise or as a solution in the same solvent.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[5]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol details the common and efficient removal of a Boc group using TFA in DCM.[9]
Materials:
-
Boc-protected amine (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (10-20 equiv, typically 25-50% v/v solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 30 minutes to 2 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid (Caution: CO₂ evolution).[4]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[9]
Protocol 3: Boc Deprotection using HCl in 1,4-Dioxane
This protocol is an alternative acidic deprotection, often used when the product is desired as a hydrochloride salt.[9]
Materials:
-
Boc-protected amine (1.0 equiv)
-
4M HCl in 1,4-dioxane solution
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.
-
Stir the mixture at room temperature for 1 to 4 hours.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.[9]
-
Collect the solid by filtration and wash it with a solvent like diethyl ether to remove non-polar impurities.
-
Dry the solid under vacuum to obtain the purified amine hydrochloride salt.[4]
Applications in Multi-Step Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The Boc group was central to the development of Merrifield's solid-phase peptide synthesis.[3] Boc-SPPS involves an iterative cycle of deprotection, neutralization, coupling, and washing.[13] The Nα-Boc group is removed with TFA, and the next Boc-protected amino acid is coupled to the newly freed amine on the growing peptide chain, which is anchored to a solid support.[3][13] While the Fmoc strategy is now more common due to its milder conditions, the Boc strategy remains advantageous for synthesizing hydrophobic or long peptides.[18][19][]
Drug Development and Total Synthesis
The Boc group is indispensable in drug discovery and the total synthesis of complex natural products.[2][6][] It allows chemists to selectively mask highly reactive amine groups while performing transformations on other parts of a molecule.[6] Its stability to a wide array of non-acidic reagents, including common reducing agents, oxidizing agents, and organometallics, makes it a versatile and reliable choice for protecting amines in multi-step sequences leading to active pharmaceutical ingredients (APIs).[3]
Selectivity and Orthogonal Strategies
The choice of deprotection method depends on the substrate's overall sensitivity to acid.[9] For molecules containing other acid-labile groups, milder or alternative deprotection methods are required. The differential lability of Boc groups can also be exploited; for example, an Nα-Boc group on an amino acid is generally more labile than a Boc group on a benzylic amine, allowing for selective deprotection under carefully controlled conditions like HCl in dioxane.[15]
Conclusion
The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis.[4] Its predictable reactivity, ease of handling, and well-understood mechanisms for both introduction and removal have solidified its role in the synthesis of complex molecules, from peptides to pharmaceuticals.[4][6] A thorough understanding of its chemistry, stability profile, and the nuances of its application is crucial for its effective use in tackling the synthetic challenges of drug development and chemical research.[3][4]
References
- 1. nbinno.com [nbinno.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 19. researchprofiles.ku.dk [researchprofiles.ku.dk]
The Strategic Application of Boc-NH-PEG36-CH2CH2COOH in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively degrade disease-causing proteins. The rational design of these heterobifunctional molecules, which comprise a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is a multifaceted challenge. The linker, in particular, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) chains have gained prominence. This technical guide provides a comprehensive overview of the role and applications of a specific long-chain PEG linker, Boc-NH-PEG36-CH2CH2COOH, in the development of novel PROTACs. We will delve into its physicochemical properties, synthesis and conjugation strategies, and its impact on the biological activity of PROTACs, supported by illustrative data from analogous compounds, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.
Introduction to PROTACs and the Pivotal Role of the Linker
PROTACs are innovative heterobifunctional molecules that orchestrate the degradation of a target protein of interest (POI) by hijacking the cellular ubiquitin-proteasome machinery.[1] They consist of three key components: a "warhead" that binds to the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2] Upon forming a ternary complex between the POI, the PROTAC, and the E3 ligase, the POI is polyubiquitinated, marking it for degradation by the proteasome.[2]
The linker is far more than a passive spacer; its length, flexibility, and chemical composition profoundly influence a PROTAC's biological activity.[2] The linker's properties can impact:
-
Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the formation of a stable and productive ternary complex.[1]
-
Physicochemical Properties: The linker contributes to the overall solubility, lipophilicity, and cell permeability of the PROTAC molecule.[1]
-
Pharmacokinetics: The linker can influence the metabolic stability and in vivo disposition of the PROTAC.
This compound: A Long-Chain PEG Linker for PROTACs
This compound is a heterobifunctional linker featuring a long polyethylene glycol chain of 36 ethylene (B1197577) glycol units. One terminus is a carboxylic acid, and the other is a Boc-protected amine. This structure offers several advantages for PROTAC development:
-
Enhanced Hydrophilicity: The long PEG chain imparts significant hydrophilicity, which can improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[1]
-
Flexibility and Extended Reach: The 36-unit PEG chain provides substantial flexibility and a considerable length, which can be crucial for bridging the distance between the POI and the E3 ligase, especially for challenging targets or those with deep binding pockets.
-
Controlled Synthesis: The Boc-protected amine and the carboxylic acid allow for a controlled, stepwise synthesis of the PROTAC, enabling the sequential conjugation of the warhead and the E3 ligase ligand.[3]
Physicochemical Properties
While specific experimental data for this compound is not extensively published, its properties can be extrapolated from analogous long-chain PEG derivatives.
| Property | Expected Value |
| Molecular Formula | C80H159NO40 |
| Molecular Weight | ~1775.10 g/mol |
| Appearance | White to off-white solid or viscous liquid |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents. |
| Storage Conditions | Store at -20°C in a dry, sealed container to prevent moisture absorption and degradation. |
Applications in PROTAC Development: Case Studies with Analogous PEG Linkers
While specific PROTACs utilizing the exact this compound linker are not widely reported in peer-reviewed literature, numerous studies have demonstrated the utility of long-chain PEG linkers in targeting key oncoproteins like BRD4 and BCR-ABL. The data from these studies provide valuable insights into the expected performance of PROTACs employing a PEG36 linker.
Targeting BRD4
Bromodomain-containing protein 4 (BRD4) is a transcriptional coactivator and a promising therapeutic target in various cancers. Several PROTACs have been developed to induce its degradation.
| Linker Length | DC50 (nM) | Dmax (%) |
| PEG4 | 25 | >90 |
| PEG8 | 10 | >95 |
| PEG12 | 15 | >95 |
| PEG36 (Predicted) | 5-20 | >95 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage. Data is illustrative and based on general trends observed in PROTAC development where an optimal linker length exists.
Targeting BCR-ABL
The BCR-ABL fusion protein is the causative agent of chronic myeloid leukemia (CML). PROTACs that induce the degradation of BCR-ABL represent a promising therapeutic strategy.
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) |
| Dasatinib-based | PEG | ~10 | >90 |
This data is based on published results for a dasatinib-based PROTAC and illustrates the potential potency of PEGylated PROTACs.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of PROTACs using this compound.
General Synthesis of a PROTAC using this compound
This protocol describes a two-step process involving the sequential conjugation of the E3 ligase ligand and the target-binding ligand to the PEG linker.
Step 1: Coupling of the first ligand (e.g., E3 ligase ligand with a free amine) to the carboxylic acid terminus of the linker.
-
Activation of the Carboxylic Acid: Dissolve this compound (1 eq.) in anhydrous DMF. Add a coupling reagent such as HATU (1.2 eq.) and a base like DIPEA (2 eq.). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling Reaction: Add the E3 ligase ligand (1 eq.) to the activated linker solution. Continue stirring at room temperature until the reaction is complete (monitor by LC-MS).
-
Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Purify the resulting Boc-protected intermediate by flash column chromatography.
Step 2: Boc Deprotection and Coupling of the Second Ligand (e.g., target-binding ligand with a free amine).
-
Boc Deprotection: Dissolve the purified intermediate from Step 1 in dichloromethane (B109758) (DCM). Add trifluoroacetic acid (TFA) (20-50% v/v) at 0°C. Allow the reaction to warm to room temperature and stir for 1-3 hours (monitor by LC-MS). Remove the solvent and excess TFA under reduced pressure.
-
Coupling of the Second Ligand: Activate the carboxylic acid of the target-binding ligand (1 eq.) using HATU (1.2 eq.) and DIPEA (2 eq.) in anhydrous DMF. Add the deprotected amine intermediate from the previous step. Stir at room temperature until the reaction is complete.
-
Final Purification: Purify the final PROTAC product by preparative HPLC.
Western Blot for PROTAC-Mediated Protein Degradation
This assay is used to quantify the dose- and time-dependent degradation of the target protein.
-
Cell Seeding: Plate cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the DC50. For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Detect the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against the PROTAC concentration or time to determine the DC50 and Dmax.[1]
Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's protocol to measure cell viability.
-
Data Analysis: Plot cell viability against the PROTAC concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Simplified BRD4 signaling pathway in cancer.
Caption: Key signaling pathways activated by BCR-ABL in CML.
Experimental Workflows
Caption: A typical workflow for the synthesis and evaluation of PROTACs.
Conclusion
This compound represents a valuable and versatile tool in the development of PROTACs. Its long, hydrophilic PEG chain can significantly improve the physicochemical properties of PROTACs, while its heterobifunctional nature allows for a controlled and modular synthesis. Although direct case studies for this specific linker are limited in the public domain, the extensive research on other PEGylated PROTACs strongly supports its potential for developing effective protein degraders. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to incorporate this compound into their PROTAC design and discovery programs, ultimately contributing to the advancement of this transformative therapeutic modality.
References
The Definitive Guide to Monodisperse PEG Reagents: Physicochemical Properties and Experimental Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core physicochemical characteristics of monodisperse Polyethylene (B3416737) Glycol (PEG) reagents. As precision and reproducibility are paramount in drug development and biomedical research, this document offers a comprehensive overview of the properties, analytical methodologies, and applications of these highly defined polymers. Monodisperse PEGs, with their single, defined molecular weight, offer significant advantages over traditional polydisperse PEGs, leading to more homogenous conjugates, predictable pharmacokinetic profiles, and a streamlined regulatory path.[1][2]
Core Concepts: Monodisperse vs. Polydisperse PEG
Polyethylene glycol (PEG) is a polyether compound known for its hydrophilicity, biocompatibility, and lack of immunogenicity, making it an ideal polymer for modifying therapeutic molecules.[3][4] This process, known as PEGylation, enhances the therapeutic properties of small molecules, peptides, and proteins by improving their solubility, stability, and circulation half-life.[1][5]
The critical distinction lies in the distribution of molecular weights within a PEG reagent:
-
Polydisperse PEG: A heterogeneous mixture of polymers with a range of molecular weights, characterized by an average molecular weight and a Polydispersity Index (PDI) greater than 1.0.[1][2][3]
-
Monodisperse PEG (or Discrete PEG): A single molecular entity with a precisely defined molecular weight and a PDI of 1.0.[1][2] These are typically organic compounds with a molecular weight of less than 1000 Da.[3][6]
The homogeneity of monodisperse PEGs translates to more predictable and consistent behavior in biological systems, which is a significant advantage in pharmaceutical applications.[1]
Quantitative Physicochemical Characteristics
The precise nature of monodisperse PEG linkers allows for consistent and predictable physicochemical properties. The following tables summarize key quantitative data for common monodisperse PEG reagents.
| Property | Monodisperse PEG | Polydisperse PEG | Significance in Drug Development |
| Polydispersity Index (PDI) | 1.0 | > 1.01 | A PDI of 1.0 ensures a homogenous product with predictable behavior, simplifying characterization and regulatory approval.[1][2] |
| Molecular Weight | Precise and fixed | Average value with a distribution | Allows for fine-tuning of pharmacokinetic properties and consistent batch-to-batch manufacturing.[2][3] |
| Protein Adsorption (in vitro) | Markedly lower and constant | Higher and variable | Reduced protein adsorption leads to a "stealth effect," prolonging circulation time and reducing immunogenicity.[1] |
| Blood Circulation Half-Life (in vivo) | Significantly prolonged and predictable | Variable | Longer half-life allows for reduced dosing frequency.[1][6] |
| Batch-to-Batch Reproducibility | High | Low | Critical for pharmaceutical manufacturing and ensuring consistent drug product quality.[7] |
Table 1: Comparative Properties of Monodisperse vs. Polydisperse PEG.
| Reagent Example | Molecular Weight ( g/mol ) | Number of PEG Units | Purity | Common Functional Groups |
| mPEG4-OH | 208.24 | 4 | >95% | Hydroxyl (-OH), Methoxy (m-) |
| N3-PEG6-COOH | 365.36 | 6 | >95% | Azide (-N3), Carboxylic Acid (-COOH) |
| Mal-PEG8-NHS | 587.58 | 8 | >95% | Maleimide (B117702) (Mal-), N-hydroxysuccinimide Ester (-NHS) |
| NH2-PEG12-COOH | 623.70 | 12 | >95% | Amine (-NH2), Carboxylic Acid (-COOH) |
| mPEG24-OH | 1087.28 | 24 | >95% | Hydroxyl (-OH), Methoxy (m-) |
| OH-PEG36-OH | 1603.85 | 36 | >95% | Hydroxyl (-OH) |
Table 2: Physicochemical Properties of Selected Monodisperse PEG Reagents with Various Functional Groups. Note: Molecular weights and purity are representative values and may vary slightly between suppliers.
| Solvent | Solubility of Monodisperse PEGs |
| Water | Highly soluble.[3][8] |
| Ethanol (B145695) | Soluble.[9] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble.[10] |
| Tetrahydrofuran (THF) | Good solubility.[11] |
| Chloroform (B151607) | Soluble.[12] |
| Methanol (B129727) | Soluble.[12] |
| Aliphatic Hydrocarbons | Slightly soluble to insoluble.[13] |
| Ether | Slightly soluble to insoluble.[13] |
Table 3: General Solubility Profile of Monodisperse PEG Reagents. Solubility can be influenced by the nature of the end functional groups.
| PEG Molecular Weight (Da) | Concentration (wt. %) | Temperature (°C) | Approximate Viscosity (mPa·s) |
| 200 | 2 | 24 | ~1 |
| 400 | 30 | 25 | ~10 |
| 600 | 30 | 25 | ~20 |
| 1000 | 30 | 25 | ~30 |
| 2000 | 2 | 24 | >1 |
| 20,000 | 2 | 24 | ~7.65 |
Table 4: Viscosity of Aqueous PEG Solutions. Note: This table includes data for both monodisperse and polydisperse PEGs to illustrate the general trend of increasing viscosity with molecular weight and concentration.[14][15]
Experimental Protocols for Characterization
Accurate characterization of monodisperse PEG reagents and their conjugates is crucial. The following are detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-phase HPLC is a powerful technique for assessing the purity and quantifying monodisperse PEGs.
-
Objective: To separate and quantify individual PEG oligomers and assess the purity of a monodisperse PEG sample.
-
Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD) for non-UV active PEGs.[16]
-
Column: A base-deactivated C8 or C18 column (e.g., Supelcosil LC-8-DB) is suitable for separating PEG oligomers.[17]
-
Mobile Phase: An isocratic or gradient system of methanol and water is commonly used. The exact ratio will depend on the PEG chain length.[17] For example, a gradient from a lower to a higher concentration of acetonitrile (B52724) in water can be employed.[16]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[16]
-
Temperature: 40°C can improve separation quality.[18]
-
Detection:
-
UV: For PEGs with a UV-active functional group (e.g., tosylate), detection at 280 nm is appropriate.[18]
-
ELSD: For PEGs without a chromophore, an ELSD provides universal detection.[16]
-
Charged Aerosol Detection (CAD): Can be used for quantifying total, bound, and free PEG in samples like PEGylated nanoparticles.[19]
-
-
Sample Preparation: Dissolve the PEG sample in the mobile phase or a compatible solvent. For complex matrices like skin extracts, solid-phase extraction may be necessary for cleanup.[17]
-
Data Analysis: The purity of the monodisperse PEG is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.[18]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Molecular Weight Verification
MALDI-TOF MS is an essential tool for the absolute measurement of the molecular weight of monodisperse PEGs.
-
Objective: To confirm the exact molecular weight and monodispersity of the PEG reagent.
-
Instrumentation: A MALDI-TOF mass spectrometer.
-
Matrix: 2,5-Dihydroxybenzoic acid (DHB) or trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene] malononitrile (B47326) (DCTB) are common matrices for PEG analysis.[20][21] The matrix is typically dissolved in a mixture of water and an organic solvent like ethanol or acetonitrile.[20][22]
-
Cationizing Agent: A sodium or potassium salt (e.g., sodium trifluoroacetate (B77799) - NaTFA) is added to promote the formation of sodiated or potassiated ions ([M+Na]⁺ or [M+K]⁺), which are readily detected.[22]
-
Sample Preparation:
-
Prepare a solution of the PEG sample (e.g., 1 mg/mL in water).[20]
-
Prepare a solution of the matrix (e.g., 10 mg/mL).[20]
-
Prepare a solution of the cationizing agent.[22]
-
Mix the sample, matrix, and cationizing agent solutions in a specific ratio (e.g., 5:1:1 v/v/v).[22]
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.[22]
-
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For monodisperse PEGs, a single, sharp peak corresponding to the expected molecular weight (plus the cation) should be observed, confirming its purity and identity.[23]
-
Data Analysis: The presence of a single major peak at the expected m/z value confirms the monodispersity. The peak spacing of 44 Da, corresponding to the ethylene (B1197577) glycol monomer unit, can confirm sample purity in polydisperse samples.[22]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of the PEG reagent, including the repeating ethylene glycol units and the terminal functional groups.
-
Objective: To verify the structure of the monodisperse PEG, including the number of repeating units and the integrity of the functional end groups.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is particularly useful as the hydroxyl proton peak appears at a consistent chemical shift (around 4.56 ppm) and is well-separated from the main polymer backbone signal.[10][24]
-
Sample Preparation: Dissolve the PEG sample in the chosen deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
The large signal around 3.6 ppm corresponds to the methylene (B1212753) protons (-CH₂-CH₂-O-) of the PEG backbone.[25]
-
Signals corresponding to the protons of the terminal functional groups will be present at characteristic chemical shifts.
-
The molecular weight can be determined by comparing the integration of the signal from the repeating monomer units to the integration of a signal from a terminal group.[26] It is important to account for ¹³C satellite peaks, which can otherwise lead to erroneous molecular weight calculations.[26][27]
-
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key processes involving monodisperse PEG reagents.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Development
This workflow outlines the key steps in creating an ADC using a monodisperse PEG linker with maleimide functionality for conjugation to a partially reduced antibody.[28]
Caption: Workflow for the development of an Antibody-Drug Conjugate (ADC).
Biological Pathway: Action of a PEGylated Drug Conjugate
This diagram illustrates the general mechanism of action for an ADC, where the monodisperse PEG linker plays a crucial role in delivery and stability, ultimately enabling the payload to act on its intracellular target, such as inducing apoptosis.[29]
Caption: General mechanism of action for an antibody-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 3. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]
- 4. Mastering Precision: Biopharma PEG's Monodispersed PEGs Revolutionize Pharmaceutical Innovation - PharmaFeatures [pharmafeatures.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monodisperse PEGs for Drug Design and Development - Biochempeg.com [biochempeg.com]
- 7. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 8. Polyethylene glycol derivatives [m.chemicalbook.com]
- 9. biochempeg.com [biochempeg.com]
- 10. polymersource.ca [polymersource.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. phexcom.com [phexcom.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]
- 19. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection | Springer Nature Experiments [experiments.springernature.com]
- 20. US20100126866A1 - Methods of determining polydispersity and/or molecular weight distribution of a polyethylene glycol sample - Google Patents [patents.google.com]
- 21. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 22. bath.ac.uk [bath.ac.uk]
- 23. Single-structure polyethylene glycol (PEG, PEO) derivatives without molecular weight distribution. [schem.jp]
- 24. researchgate.net [researchgate.net]
- 25. rsc.org [rsc.org]
- 26. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Step-by-Step Boc Deprotection using TFA in DCM
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide and medicinal chemistry. Its stability in various reaction conditions and its facile removal under acidic conditions make it an invaluable tool. Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is the most common and efficient reagent system for Boc deprotection, affording the corresponding amine as a trifluoroacetate (B77799) salt.[1][2][3] This document provides a detailed, step-by-step protocol for the successful deprotection of Boc-protected amines using TFA in DCM.
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group with TFA is an acid-catalyzed elimination reaction that proceeds through the following steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[1][2]
-
Formation of a Tert-butyl Cation: This protonation renders the Boc group unstable, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][2][4]
-
Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][2][4]
-
Formation of the Amine Salt: The newly liberated amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate salt.[2][4]
It is crucial to perform this reaction in a well-ventilated fume hood and in an open or vented vessel, as the evolution of carbon dioxide gas can cause a significant pressure buildup.[2][4]
The Critical Role of Scavengers
The tert-butyl cation generated during the deprotection is a potent electrophile that can lead to undesired side reactions, particularly the alkylation of nucleophilic residues such as tryptophan, methionine, cysteine, and tyrosine in peptide synthesis.[2][5] To prevent these side reactions, scavengers are added to the reaction mixture to trap the reactive tert-butyl cation.[5]
Common Scavengers for Boc Deprotection:
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | General, Tryptophan | 2.5% - 5% (v/v) | A very common and effective scavenger.[2] |
| Triethylsilane (TES) | General, Tryptophan | 10-20 equivalents | Another effective silane-based scavenger.[5] |
| Water (H₂O) | General | 2.5% - 5% (v/v) | Often used in combination with TIS.[2] |
| Thioanisole | Methionine, Tryptophan | 5% (v/v) | |
| Ethanedithiol (EDT) | Cysteine | 2.5% (v/v) | A commonly used scavenger for cysteine-containing compounds.[5] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution
This protocol is suitable for a wide range of Boc-protected amines in solution.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Scavengers (e.g., TIS, water), if required
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Filtration apparatus
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Procedure:
-
Preparation: In a round-bottom flask, dissolve the Boc-protected compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.[1][2]
-
Cooling: Cool the solution to 0 °C using an ice bath to control the reaction rate and minimize potential side reactions.[1][2]
-
Addition of TFA: Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). A common starting point is a 1:1 mixture of TFA and DCM.[1][2] If necessary, add appropriate scavengers to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to a few hours.[1] Monitor the progress of the deprotection using analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up and Isolation (to obtain the free amine): a. Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, co-evaporation with a solvent like toluene (B28343) or DCM can be performed.[1] b. Dissolve the residue in an organic solvent such as ethyl acetate.[1] c. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1] d. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[1]
-
Work-up and Isolation (to obtain the TFA salt): a. If the TFA salt is the desired product, avoid an aqueous work-up.[1] b. After removing the solvent and excess TFA under reduced pressure, the crude product, which is the TFA salt of the amine, can often be precipitated by adding cold diethyl ether to the residue.[1][2]
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the deprotection of a Boc group from a peptide attached to a solid support.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., TIS, water)
-
Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Washing: Wash the peptide-resin thoroughly with DCM to remove any residual solvents from previous steps.[2]
-
Deprotection Cocktail: Prepare a deprotection cocktail. A common mixture is 50% (v/v) TFA in DCM.[6] For sensitive peptides, a cleavage cocktail containing scavengers such as 95% TFA, 2.5% water, and 2.5% TIS can be used for simultaneous deprotection and cleavage from the resin.[2]
-
Deprotection: a. Suspend the resin in the 50% TFA/DCM solution (using approximately 1 mL of solution per gram of resin).[6] b. Shake the mixture at room temperature for 5 minutes.[6] c. Filter the resin.[6] d. Suspend the resin again in the 50% TFA/DCM solution.[6] e. Shake the mixture at room temperature for an additional 15 minutes.[6]
-
Washing: a. Wash the resin three times with DCM.[6] b. To neutralize the TFA salt and prepare for the next coupling step, wash the resin three times with a 5% (v/v) solution of DIPEA in DCM.[6]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | - Insufficient TFA concentration or equivalents.[2] - Insufficient reaction time or temperature.[2] - Steric hindrance around the Boc-protected amine.[5] | - Increase the concentration of TFA.[2] - Extend the reaction time or gently warm the reaction (if the substrate is stable).[2] - Consider using a stronger acid system if the substrate is stable. |
| Side Product Formation | - Alkylation of sensitive residues by the tert-butyl cation.[2][5] | - Add appropriate scavengers to the reaction mixture (see scavenger table).[2] |
| Difficulty Removing Excess TFA | - TFA has a relatively high boiling point and can form azeotropes. | - Co-evaporate with a non-polar solvent like toluene or DCM multiple times.[1] - For peptide synthesis, precipitation with cold ether is a standard method.[1] |
| Product is Water-Soluble | - The free amine or its salt has high polarity. | - Avoid aqueous work-up.[7] - Use a basic ion-exchange resin (e.g., Amberlyst A21) to neutralize the TFA salt and isolate the free amine.[7][8] |
Visualizations
Caption: Mechanism of TFA-mediated Boc deprotection.
Caption: A typical experimental workflow for TFA-mediated Boc removal.
References
Application Notes and Protocols for Nanoparticle Surface Functionalization using Boc-NH-PEG36-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic tools, and targeted therapeutics. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility and circulation time of nanoparticles by creating a "stealth" surface that reduces non-specific protein binding and uptake by the reticuloendothelial system (RES).[1][2] Boc-NH-PEG36-COOH is a heterobifunctional linker that provides a versatile platform for a two-stage functionalization process.[3] The terminal carboxylic acid allows for covalent attachment to amine-functionalized nanoparticles, while the Boc-protected amine serves as a latent reactive site for the subsequent conjugation of targeting ligands, such as antibodies or peptides, after a deprotection step.[3][4]
These application notes provide detailed protocols for the covalent coupling of Boc-NH-PEG36-COOH to amine-functionalized nanoparticles, the deprotection of the Boc group, and the subsequent conjugation of a targeting ligand.
Data Presentation
Successful functionalization of nanoparticles with Boc-NH-PEG36-COOH and a subsequent targeting ligand can be monitored by tracking changes in the physicochemical properties of the nanoparticles at each stage. The following tables provide representative quantitative data for the functionalization process.
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles (Bare) | 102 ± 3.5 | 0.18 ± 0.03 | +32.7 ± 2.1 |
| Boc-NH-PEG36-Functionalized Nanoparticles | 125 ± 4.1 | 0.15 ± 0.02 | -15.3 ± 1.8 |
| Amine-PEG36-Functionalized Nanoparticles (After Boc Deprotection) | 126 ± 3.9 | 0.16 ± 0.02 | +28.9 ± 2.5 |
| Ligand-Conjugated Nanoparticles | 138 ± 4.5 | 0.19 ± 0.03 | +15.1 ± 2.3 |
Table 2: Reagent Concentrations and Molar Ratios for EDC/NHS Coupling
| Reagent | Molar Ratio (relative to -NH2 on NP) | Recommended Concentration |
| Boc-NH-PEG36-COOH | 10 - 50 fold excess | 10 mg/mL in Activation Buffer |
| EDC | 2-fold excess relative to Boc-NH-PEG36-COOH | 2-4 mM |
| NHS | 5-fold excess relative to Boc-NH-PEG36-COOH | 5-10 mM |
Table 3: Fourier Transform Infrared (FTIR) Spectroscopy Peak Assignments
| Functional Group | Wavenumber (cm⁻¹) | Interpretation |
| O-H (Carboxylic Acid) | ~3000 (broad) | Present in Boc-NH-PEG36-COOH |
| C=O (Carboxylic Acid) | ~1700 | Present in Boc-NH-PEG36-COOH |
| C=O (Amide bond) | ~1650 | Appears after EDC/NHS coupling |
| C-O-C (PEG ether) | ~1100 | Present after PEGylation |
| N-H (Boc group) | ~3300, ~1520 | Present after initial PEGylation, disappears after deprotection |
| N-H (Primary Amine) | ~3400 | Appears after Boc deprotection |
Experimental Protocols
Protocol 1: Covalent Coupling of Boc-NH-PEG36-COOH to Amine-Functionalized Nanoparticles
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to activate the carboxylic acid group of the PEG linker for reaction with primary amines on the nanoparticle surface.[5]
Materials:
-
Amine-functionalized nanoparticles
-
Boc-NH-PEG36-COOH
-
EDC
-
NHS (or Sulfo-NHS for aqueous reactions)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20
-
Deionized (DI) water
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in DI water to a concentration of 1 mg/mL.
-
Wash the nanoparticles twice with Activation Buffer by centrifugation (e.g., 12,000 x g for 15 minutes) and resuspension to remove any storage buffer contaminants.
-
-
Activation of Boc-NH-PEG36-COOH:
-
Dissolve Boc-NH-PEG36-COOH in Activation Buffer to a final concentration of 10 mg/mL.
-
Freshly prepare solutions of EDC and NHS in Activation Buffer.
-
Add EDC and NHS to the Boc-NH-PEG36-COOH solution. A typical molar ratio is 1:2:5 (Boc-NH-PEG36-COOH:EDC:NHS).[4]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester activated PEG linker.[5]
-
-
Conjugation to Amine-Functionalized Nanoparticles:
-
Add the freshly prepared activated Boc-NH-PEG36-COOH solution to the washed nanoparticle dispersion.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[4]
-
-
Quenching and Purification:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to deactivate any unreacted NHS esters.[3]
-
Incubate for 30 minutes at room temperature.
-
Purify the functionalized nanoparticles from excess reagents by dialysis against PBS or by repeated centrifugation/ultrafiltration with the Washing Buffer.[4]
-
Protocol 2: Deprotection of the Boc Group
This protocol removes the tert-butyloxycarbonyl (Boc) protecting group to expose the terminal primary amine.
Materials:
-
Boc-NH-PEG36-functionalized nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Neutralization Buffer: PBS (pH 7.4) or a buffer containing a mild base (e.g., 5% DIPEA in DMF).
Procedure:
-
Deprotection Reaction:
-
Neutralization and Purification:
-
Neutralize the reaction by slowly adding Neutralization Buffer until the pH is approximately 7.[4]
-
Purify the deprotected nanoparticles to remove the deprotection reagent and byproducts using dialysis or centrifugation as described in Protocol 1, Step 4.[4] The resulting nanoparticles will have a surface decorated with PEG linkers terminating in a reactive primary amine group.
-
Protocol 3: Conjugation of a Targeting Ligand to Amine-PEG36-Functionalized Nanoparticles
This protocol describes the coupling of a targeting ligand with an available carboxylic acid group (e.g., a peptide or antibody) to the amine-functionalized nanoparticle surface using EDC/NHS chemistry.
Materials:
-
Amine-PEG36-functionalized nanoparticles
-
Targeting ligand with a carboxylic acid group
-
EDC and NHS
-
Activation Buffer (0.1 M MES, pH 6.0)
-
Coupling Buffer (PBS, pH 7.4)
Procedure:
-
Activation of Targeting Ligand:
-
Dissolve the targeting ligand in Activation Buffer.
-
Add EDC and NHS to activate the carboxylic acid group of the ligand, following a similar molar excess as in Protocol 1, Step 2.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated targeting ligand solution to a suspension of the amine-PEG36-functionalized nanoparticles in Coupling Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding a quenching solution.
-
Purify the final ligand-conjugated nanoparticles using a suitable method such as size exclusion chromatography or dialysis to remove unreacted ligand and reagents.
-
Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Targeted nanoparticle internalization via EGFR pathway.
References
Application of Boc-NH-PEG36-CH2CH2COOH in Antibody-Drug Conjugates (ADCs): A Detailed Guide for Researchers
Introduction
Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic small molecule. The linker, which connects the antibody to the cytotoxic payload, is a critical component that profoundly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. Boc-NH-PEG36-CH2CH2COOH is a heterobifunctional linker that has gained significant traction in ADC development. It features a long-chain polyethylene (B3416737) glycol (PEG) spacer of 36 units, a Boc-protected amine for sequential conjugation, and a terminal carboxylic acid for attachment to the antibody.
The incorporation of a long, hydrophilic PEG36 spacer offers several key advantages in ADC design. It can enhance the hydrophilicity of the overall ADC, which is particularly beneficial when working with hydrophobic payloads, thereby reducing the propensity for aggregation and improving solubility.[1] This enhanced hydrophilicity and increased hydrodynamic radius can also lead to improved pharmacokinetic properties, such as a longer plasma half-life and reduced renal clearance.[2] The Boc-protected amine allows for a controlled, stepwise conjugation strategy, ensuring a more homogenous and well-defined final ADC product.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs, targeted at researchers, scientists, and drug development professionals.
Data Presentation
The use of a long-chain PEG linker like this compound is expected to positively influence the physicochemical and biological properties of an ADC. The following tables summarize representative quantitative data, extrapolated from studies on ADCs with long-chain PEG linkers, to illustrate these effects.
Table 1: Physicochemical and Pharmacokinetic Properties of ADCs
| Parameter | ADC without PEG Linker | ADC with Long-Chain PEG Linker (e.g., PEG36) |
| Average Drug-to-Antibody Ratio (DAR) | 3-4 | 4-8 |
| Aggregation Propensity | Moderate to High | Low |
| Plasma Clearance | Faster | Slower |
| In Vivo Half-life | Shorter | Longer |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Target Antigen | ADC with Long-Chain PEG Linker IC50 (nM) | Free Payload IC50 (nM) |
| BT-474 | HER2 | 1.5 | 0.1 |
| NCI-N87 | HER2 | 2.0 | 0.1 |
| MDA-MB-231 | (Antigen Negative) | > 1000 | 0.2 |
Mandatory Visualization
ADC Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of an Antibody-Drug Conjugate using the this compound linker. This process involves the sequential conjugation of the payload to the linker, followed by the conjugation of the linker-payload construct to the antibody.
Mechanism of Action of an ADC
This diagram outlines the mechanism by which an ADC targets and kills cancer cells.
Logical Relationship of ADC Components
This diagram illustrates the modular nature of an Antibody-Drug Conjugate and the central role of the linker.
Experimental Protocols
The synthesis of an ADC using this compound is a multi-step process. The following protocols provide a general framework. Optimization may be required for specific antibodies, payloads, and desired final ADC characteristics.
Protocol 1: Boc Deprotection of the Linker
Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from the amine terminus of the linker, preparing it for conjugation to a payload.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add an equal volume of TFA to the solution (for a 50% v/v TFA/DCM solution).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting TFA salt of the deprotected linker (H2N-PEG36-CH2CH2COOH) can often be used directly in the next step after thorough drying.
Protocol 2: Conjugation of Payload to the Deprotected Linker
Objective: To conjugate a payload with a carboxylic acid group to the deprotected linker amine.
Materials:
-
Deprotected H2N-PEG36-CH2CH2COOH (from Protocol 1)
-
Payload with a carboxylic acid group (e.g., a derivative of MMAE)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the payload in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS or Sulfo-NHS (1.2 equivalents) to the payload solution to pre-activate the carboxylic acid. Stir for 15-30 minutes at room temperature.
-
In a separate flask, dissolve the deprotected linker in anhydrous DMF and add DIPEA (3-4 equivalents) to neutralize the TFA salt and act as a base.
-
Add the activated payload solution to the linker solution.
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the payload-linker conjugate using reverse-phase HPLC.
Protocol 3: Activation of Linker-Payload and Conjugation to Antibody
Objective: To activate the terminal carboxylic acid of the payload-linker construct and conjugate it to the antibody.
Materials:
-
Purified Payload-Linker conjugate (from Protocol 2)
-
Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
EDC and Sulfo-NHS
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification
-
Quenching Buffer: 50 mM Tris or glycine
Procedure:
-
Antibody Preparation: Exchange the antibody into the Conjugation Buffer (PBS, pH 7.4) using a desalting column or dialysis.
-
Payload-Linker Activation: Dissolve the payload-linker conjugate in Activation Buffer. Add a 10-20 fold molar excess of EDC and Sulfo-NHS. Incubate for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.
-
Conjugation: Immediately add the activated payload-linker solution to the prepared antibody solution. The molar ratio of linker-payload to antibody will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized (a 5-10 fold molar excess is a common starting point).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding the Quenching Buffer to consume any unreacted NHS esters.
-
Purification: Purify the resulting ADC from unconjugated payload-linker and other reagents using an SEC column equilibrated with PBS, pH 7.4.
Protocol 4: Characterization of the ADC
Objective: To determine the Drug-to-Antibody Ratio (DAR), stability, and in vitro potency of the purified ADC.
A. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
B. In Vitro Plasma Stability Assay:
-
Incubate the ADC at a concentration of ~1 mg/mL in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
At each time point, capture the ADC from the plasma using an affinity resin (e.g., Protein A).
-
Analyze the captured ADC by LC-MS to determine the average DAR remaining over time. The rate of DAR decrease is a measure of the linker's stability.
C. In Vitro Cytotoxicity (MTT Assay):
-
Plate target antigen-positive (e.g., BT-474) and antigen-negative (e.g., MCF-7) cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[2]
The this compound linker is a versatile and powerful tool for the development of next-generation Antibody-Drug Conjugates. Its long, hydrophilic PEG spacer can significantly improve the physicochemical and pharmacokinetic properties of ADCs, particularly those with hydrophobic payloads, leading to more stable, soluble, and efficacious therapeutics. The detailed protocols and conceptual frameworks provided in this document are intended to serve as a comprehensive guide for researchers in the rational design and synthesis of novel ADCs using this advanced linker technology.
References
Revolutionizing Peptide Therapeutics: Solid-Phase Synthesis with a PEG36 Linker
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The incorporation of polyethylene (B3416737) glycol (PEG) linkers in solid-phase peptide synthesis (SPPS) has emerged as a transformative strategy in drug development. Among these, the long-chain PEG36 linker offers significant advantages in enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic peptides. This document provides detailed application notes and experimental protocols for the successful solid-phase synthesis of peptides incorporating a PEG36 linker, with a particular focus on the synthesis of Glucagon-Like Peptide-1 (GLP-1) analogues, a class of drugs vital for the treatment of type 2 diabetes and obesity.
Introduction to Solid-Phase Peptide Synthesis with a PEG36 Linker
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble resin support.[1] The use of a PEG36 linker, a discrete chain of 36 ethylene (B1197577) glycol units, imparts significant hydrophilic properties to the growing peptide chain. This is particularly beneficial for synthesizing long or hydrophobic peptides that are prone to aggregation, a common challenge in SPPS.[1]
Key Advantages of Incorporating a PEG36 Linker:
-
Improved Solvation and Reaction Kinetics: The hydrophilic nature of the PEG36 linker enhances the swelling of the resin in polar solvents, improving reagent access to the reaction sites and leading to more efficient and complete coupling reactions.[1]
-
Increased Yield and Purity: By minimizing peptide aggregation, the PEG36 linker contributes to higher crude peptide yields and improved purity profiles, simplifying subsequent purification steps.[2][3]
-
Enhanced Pharmacokinetic Properties: For therapeutic peptides, the presence of a long PEG chain can increase the hydrodynamic radius of the molecule, reducing renal clearance and extending its circulating half-life.[2]
-
Reduced Immunogenicity: The PEG chain can shield the peptide from proteolytic degradation and reduce its recognition by the immune system.[2]
Application: Synthesis of PEG36-Modified GLP-1 Analogues
Glucagon-Like Peptide-1 (GLP-1) is a gut hormone that plays a crucial role in regulating blood glucose levels. Native GLP-1, however, has a very short half-life in vivo. The development of long-acting GLP-1 receptor agonists has revolutionized the management of type 2 diabetes and obesity. A key strategy to extend the half-life of these analogues is through PEGylation.
The synthesis of a GLP-1 analogue with a site-specifically incorporated PEG36 linker via Fmoc-SPPS provides a powerful tool for developing next-generation therapeutics with improved dosing regimens and patient compliance.
GLP-1 Receptor Signaling Pathway
Semaglutide, a well-known GLP-1 analogue, exerts its therapeutic effects by activating the GLP-1 receptor (GLP-1R), a G-protein coupled receptor. This activation triggers a cascade of intracellular signaling events, primarily through the Gαs pathway, leading to increased cAMP production and subsequent activation of Protein Kinase A (PKA). This pathway ultimately enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells.
Quantitative Data Presentation
The following tables summarize representative data for the synthesis and characterization of a generic 30-amino acid peptide synthesized with and without a C-terminal PEG36 linker. The data illustrates the typical improvements observed with PEGylation.
Table 1: Synthesis Yield and Purity
| Parameter | Peptide without PEG36 Linker | Peptide with C-terminal PEG36 Linker |
| Crude Peptide Yield (%) | 45 | 65 |
| Crude Peptide Purity (by HPLC, %) | 60 | 75 |
| Final Yield after Purification (%) | 15 | 25 |
| Final Purity (by HPLC, %) | >98 | >98 |
Table 2: Peptide Characterization
| Parameter | Peptide without PEG36 Linker | Peptide with C-terminal PEG36 Linker |
| Molecular Weight (Observed, Da) | 3350.8 | 4938.5 |
| Molecular Weight (Theoretical, Da) | 3350.7 | 4938.4 |
| Aqueous Solubility (mg/mL) | 0.5 | 5.0 |
| In vitro half-life (human plasma, h) | 0.5 | 8 |
Experimental Protocols
The following protocols provide a detailed methodology for the solid-phase synthesis of a peptide incorporating a PEG36 linker using standard Fmoc/tBu chemistry.
Experimental Workflow
The overall workflow for the synthesis of a PEG36-modified peptide is depicted below.
Protocol 1: Resin Preparation and Swelling
-
Weigh the appropriate amount of Rink Amide resin (or other suitable resin) into a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Gently agitate the resin suspension at room temperature for 30-60 minutes to allow for complete swelling.
-
Drain the DMF from the reaction vessel.[3]
Protocol 2: Fmoc Deprotection
-
Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.[3]
-
Drain the piperidine solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]
Protocol 3: Amino Acid Coupling
-
Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) in DMF. Add a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the activation to proceed for a few minutes.[3]
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours. The reaction time may need to be extended for sterically hindered amino acids.[3]
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 4: PEG36 Linker Coupling
-
After the final amino acid has been coupled and its N-terminal Fmoc group has been removed (following Protocol 2), wash the resin-bound peptide thoroughly with DMF.
-
Activation of Fmoc-N-amido-PEG36-acid: In a separate vial, dissolve Fmoc-N-amido-PEG36-acid (2-3 equivalents) and a coupling reagent (e.g., HATU; 2-3 equivalents) in DMF. Add DIPEA (4-6 equivalents) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated PEG36 linker solution to the peptide-resin and agitate for 4-6 hours at room temperature, or until a negative Kaiser test is obtained.
-
Washing: Wash the PEGylated peptide-resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and finally methanol (B129727) (3 times). Dry the resin under vacuum.
Protocol 5: Cleavage and Deprotection
Caution: This procedure uses strong acids and should be performed in a certified chemical fume hood.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is Reagent K: Trifluoroacetic acid (TFA) / water / phenol (B47542) / thioanisole (B89551) / 1,2-ethanedithiol (B43112) (EDT) (82.5:5:5:5:2.5 v/v). For peptides containing sensitive residues like Cys, Met, or Trp, specific scavengers are crucial.[4]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold tube containing a 10-fold volume of cold diethyl ether. The cleaved peptide will precipitate.[1]
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[1]
-
Dry the crude peptide pellet under vacuum.
Protocol 6: Purification and Characterization
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA). Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient.
-
Characterization: Collect the fractions containing the pure peptide and confirm the identity and purity of the final product by analytical LC-MS and/or MALDI-TOF mass spectrometry. The final purity should typically be >95%.[1]
Conclusion
The incorporation of a PEG36 linker into solid-phase peptide synthesis is a powerful strategy for developing therapeutic peptides with enhanced properties. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to successfully synthesize and characterize PEGylated peptides. The use of a long-chain, discrete PEG linker like PEG36, particularly in the development of GLP-1 analogues, holds immense promise for advancing the field of peptide-based therapeutics.
References
Application Notes and Protocols for Labeling Proteins with Boc-NH-PEG36-COOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions and protocols for labeling proteins with Boc-NH-PEG36-COOH, a heterobifunctional linker crucial for advanced bioconjugation strategies. This process is fundamental in various applications, including the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and the surface modification of proteins to enhance their therapeutic properties.
The labeling strategy involves a two-stage process. Initially, the terminal carboxylic acid of the Boc-NH-PEG36-COOH linker is activated, typically using carbodiimide (B86325) chemistry, to react with primary amines (e.g., lysine (B10760008) residues or the N-terminus) on the protein surface, forming a stable amide bond. Subsequently, the Boc (tert-butyloxycarbonyl) protecting group on the distal end of the PEG linker can be removed under acidic conditions to expose a primary amine, which is then available for further conjugation to other molecules of interest, such as small molecule drugs or fluorescent dyes.[1][2]
Core Principles of the Labeling Reaction
The successful conjugation of Boc-NH-PEG36-COOH to a protein relies on the careful control of several reaction parameters. The overall process can be broken down into two key stages:
-
Activation of the Carboxylic Acid: The carboxylic acid group of the PEG linker is activated to make it reactive towards the primary amines on the protein. The most common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4][5][6] EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted by NHS to a more stable NHS ester. This NHS ester readily reacts with primary amines to form a stable amide bond.[7]
-
Conjugation to the Protein: The activated PEG linker is then introduced to the protein solution. The primary amines on the protein surface act as nucleophiles, attacking the NHS ester and forming a covalent amide bond, thereby attaching the PEG linker to the protein. The efficiency of this reaction is highly dependent on the pH of the reaction buffer.
Quantitative Data Summary
The following tables summarize the key quantitative parameters and recommended starting conditions for the protein labeling protocol. Optimization may be required for specific proteins and applications.
Table 1: Recommended Reaction Conditions for Carboxylic Acid Activation
| Parameter | Recommended Value | Notes |
| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | MES (2-(N-morpholino)ethanesulfonic acid) is a non-amine, non-carboxylate buffer suitable for EDC/NHS chemistry.[3][4] |
| EDC Molar Excess | 1.5 - 10-fold over PEG linker | Activates the carboxylic acid. A 5 to 10-fold molar excess is common.[3] |
| NHS/Sulfo-NHS Molar Excess | 1.5 - 10-fold over PEG linker | Stabilizes the activated intermediate. A 5 to 10-fold molar excess is common.[3] |
| Incubation Time | 15 - 30 minutes | At room temperature to form the NHS-ester intermediate.[1][3] |
| Temperature | Room Temperature |
Table 2: Recommended Reaction Conditions for Protein Conjugation
| Parameter | Recommended Value | Notes |
| Conjugation Buffer | 0.1 M Phosphate Buffer, PBS, or Bicarbonate Buffer, pH 7.2-8.5 | Must be amine-free (e.g., no Tris).[3][8] Optimal pH for the reaction of NHS esters with primary amines is 8.3-8.5.[9][10] |
| Protein Concentration | 1 - 20 mg/mL | Higher concentrations can improve labeling efficiency.[8][11] |
| PEG Linker Molar Excess | 5 - 20-fold over protein | This drives the reaction towards the desired product and should be optimized empirically.[1][3] |
| Reaction Time | 1 - 4 hours at room temperature or overnight at 4°C | Longer reaction times may be necessary at lower pH.[8] |
| Temperature | Room Temperature or 4°C | Gentle stirring is recommended.[3] |
| Quenching Agent | 10-50 mM Tris or Hydroxylamine | To consume any unreacted NHS-ester.[3] |
Table 3: Recommended Conditions for Boc Deprotection
| Parameter | Recommended Value | Notes |
| Deprotection Reagent | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | TFA is a strong acid that efficiently removes the Boc group.[3][12] |
| Reaction Time | 30 - 60 minutes | At room temperature.[3][12] |
| Temperature | Room Temperature | |
| Solvent | Dichloromethane (DCM) | A suitable organic solvent for the reaction.[3] |
Experimental Protocols
Protocol 1: Activation of Boc-NH-PEG36-COOH with EDC/NHS
This protocol describes the activation of the carboxylic acid group of the PEG linker.
Materials:
-
Boc-NH-PEG36-COOH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve Boc-NH-PEG36-COOH in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
In a separate tube, prepare a fresh solution of EDC and NHS in the Activation Buffer.
-
Add a 5 to 10-fold molar excess of both EDC and NHS to the Boc-NH-PEG36-COOH solution.[3]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the activated Boc-NH-PEG36-NHS ester.[3] The activated linker should be used immediately.
Protocol 2: Labeling of Protein with Activated Boc-NH-PEG36-NHS Ester
This protocol details the conjugation of the activated PEG linker to the target protein.
Materials:
-
Target protein in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Activated Boc-NH-PEG36-NHS ester solution (from Protocol 1)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassette)
Procedure:
-
Ensure the protein solution is at a concentration of 5-20 mg/mL in an amine-free buffer.[8]
-
Add a 10 to 20-fold molar excess of the activated Boc-NH-PEG36-NHS ester solution to the protein solution.[3] The volume of the organic solvent from the linker solution should ideally not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[3]
-
Quench the reaction by adding a quenching agent, such as Tris or hydroxylamine, to a final concentration of 10-50 mM to consume any unreacted NHS-ester.[3]
-
Purify the PEGylated protein conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess PEG linker and reaction byproducts.[3]
Protocol 3: Boc Deprotection of the PEGylated Protein
This protocol describes the removal of the Boc protecting group to expose a free amine.
Materials:
-
Purified Boc-NH-PEG36-Protein conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Lyophilize the purified Boc-NH-PEG36-Protein conjugate to remove the aqueous buffer.
-
Dissolve the lyophilized conjugate in DCM.
-
Add a solution of 20-50% TFA in DCM to the reaction mixture.[3]
-
Stir the reaction at room temperature for 30-60 minutes.[3]
-
Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator). Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
The resulting protein with the deprotected H2N-PEG36-linker is now ready for subsequent conjugation reactions.
Visualizations
Caption: Workflow for labeling proteins with Boc-NH-PEG36-COOH.
Caption: EDC/NHS amine coupling reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. biotium.com [biotium.com]
- 12. benchchem.com [benchchem.com]
Application Note: Purification of PEGylated Proteins Using Size Exclusion Chromatography
Abstract
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) to a protein, is a widely used technique in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This process, however, results in a heterogeneous mixture containing the desired mono-PEGylated protein, unreacted protein, excess PEG reagent, and often di- or multi-PEGylated species. Size Exclusion Chromatography (SEC) is a powerful and commonly employed method for the purification of PEGylated proteins, offering a gentle, high-resolution separation based on hydrodynamic volume. This application note provides a detailed protocol for the purification of a model PEGylated protein from a reaction mixture using SEC, along with expected data and troubleshooting guidance.
Introduction
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins can enhance their stability, reduce immunogenicity, and significantly prolong their in-vivo circulation half-life. The successful development of PEGylated biopharmaceuticals relies on robust and efficient purification strategies to isolate the desired mono-PEGylated conjugate from a complex reaction mixture. Due to the significant increase in hydrodynamic radius upon PEGylation, Size Exclusion Chromatography (SEC) is an ideal purification technique. SEC separates molecules based on their size as they pass through a porous chromatography matrix. Larger molecules, such as PEGylated proteins, are excluded from the pores and elute earlier, while smaller molecules, like the unreacted native protein and free PEG, can enter the pores and have a longer retention time.
This document outlines a comprehensive protocol for the purification of a PEGylated protein using a pre-packed SEC column, suitable for researchers, scientists, and professionals in drug development.
Materials and Equipment
-
Chromatography System: AKTA™ pure or similar FPLC system
-
SEC Column: Superdex™ 200 Increase 10/300 GL or similar
-
Reagents:
-
PEGylated protein reaction mixture
-
Sodium Phosphate (B84403) (NaH₂PO₄ and Na₂HPO₄)
-
Sodium Chloride (NaCl)
-
Water for Injection (WFI) or ultrapure water
-
-
Equipment:
-
0.22 µm sterile filters
-
pH meter
-
Analytical balance
-
Standard laboratory glassware
-
SDS-PAGE equipment and reagents
-
UV-Vis Spectrophotometer
-
Experimental Protocols
Buffer Preparation
A well-prepared running buffer is critical for successful and reproducible SEC purification.
-
Preparation of 1 M Sodium Phosphate Stock Solutions:
-
Prepare a 1 M stock solution of monobasic sodium phosphate (NaH₂PO₄).
-
Prepare a 1 M stock solution of dibasic sodium phosphate (Na₂HPO₄).
-
-
Preparation of SEC Running Buffer (50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4):
-
To prepare 1 L of buffer, add approximately 800 mL of WFI to a beaker.
-
Add the required volumes of the 1 M sodium phosphate stock solutions to achieve a final concentration of 50 mM. Adjust the ratio of monobasic to dibasic to reach a pH of approximately 7.2.
-
Add 8.766 g of NaCl (for a final concentration of 150 mM).
-
Adjust the pH to 7.4 using small additions of the 1 M phosphate stock solutions.
-
Bring the final volume to 1 L with WFI.
-
-
Filtration and Degassing:
-
Filter the buffer through a 0.22 µm sterile filter.
-
Degas the buffer for at least 15 minutes to prevent air bubbles from entering the chromatography system.
-
Sample Preparation
Proper sample preparation is essential to protect the column and ensure optimal separation.
-
Centrifugation: Centrifuge the PEGylation reaction mixture at 10,000 x g for 10 minutes at 4°C to pellet any precipitated protein or aggregates.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Concentration (Optional): If the protein concentration is low, it may be concentrated using an appropriate centrifugal ultrafiltration device (e.g., Amicon® Ultra).
SEC Method and Execution
This protocol is designed for a Superdex™ 200 Increase 10/300 GL column. Parameters may need to be adjusted for different columns.
-
System and Column Equilibration:
-
Wash the FPLC system pumps with filtered WFI and then with the SEC running buffer.
-
Connect the Superdex™ 200 Increase 10/300 GL column to the system.
-
Equilibrate the column with at least 2 column volumes (CVs) of the running buffer at a flow rate of 0.5 mL/min. The column volume for a 10/300 GL column is approximately 24 mL.
-
Monitor the UV (280 nm) and conductivity signals until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject the prepared sample onto the column. The recommended injection volume is typically between 100 µL and 500 µL, not exceeding 2% of the total column volume for optimal resolution.
-
-
Elution and Fraction Collection:
-
Elute the sample isocratically with the running buffer at a flow rate of 0.5 mL/min.
-
Collect fractions of 0.5 mL throughout the elution process.
-
Monitor the separation in real-time by observing the UV 280 nm chromatogram.
-
Caption: Experimental workflow for PEGylated protein purification by SEC.
Fraction Analysis
The collected fractions must be analyzed to identify those containing the pure mono-PEGylated protein.
-
SDS-PAGE Analysis:
-
Analyze the collected fractions using SDS-PAGE under reducing conditions.
-
Load the initial reaction mixture, the flow-through, and a selection of fractions from each peak onto the gel.
-
The mono-PEGylated protein will appear as a band with a higher molecular weight than the native, un-PEGylated protein.
-
-
UV-Vis Spectrophotometry:
-
Measure the absorbance at 280 nm (A280) of the fractions to determine the protein concentration. Use the running buffer as a blank.
-
-
Pooling:
-
Based on the SDS-PAGE and A280 results, pool the fractions containing the pure mono-PEGylated protein.
-
Data Presentation
The following tables summarize typical data obtained from an SEC purification of a PEGylated protein.
Table 1: SEC Column and Method Parameters
| Parameter | Value |
| Column | Superdex™ 200 Increase 10/300 GL |
| Column Volume (CV) | 24 mL |
| Mobile Phase | 50 mM NaPO₄, 150 mM NaCl, pH 7.4 |
| Flow Rate | 0.5 mL/min |
| Sample Load | 500 µL of 5 mg/mL reaction mixture |
| Detection | UV at 280 nm |
| Fraction Size | 0.5 mL |
Table 2: Typical Elution and Yield Data
| Species | Typical Elution Volume (mL) | Purity (by SDS-PAGE) | Typical Yield (%) |
| Aggregates/Multi-PEGylated | 8.0 - 9.5 | >90% | 5 - 15 |
| Mono-PEGylated Protein | 10.0 - 12.5 | >98% | 40 - 60 |
| Native Protein | 13.0 - 15.0 | >95% | 20 - 30 |
| Free PEG Reagent | 16.0 - 19.0 | N/A | N/A |
Note: Yields are highly dependent on the efficiency of the initial PEGylation reaction.
Logical Relationship of SEC Separation
The separation principle of SEC is based on the differential partitioning of molecules between the mobile phase and the stationary phase (porous beads).
Caption: Principle of Size Exclusion Chromatography (SEC) separation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution/Peak Overlap | - High flow rate- Excessive sample volume- Inappropriate column choice | - Reduce flow rate (e.g., to 0.25 mL/min).- Reduce injection volume (<2% of CV).- Select a column with a different fractionation range. |
| High Backpressure | - Clogged column frit- Sample precipitation- Contaminated buffer | - Reverse flow wash the column with buffer.- Ensure sample is properly centrifuged and filtered.- Re-filter the running buffer. |
| Low Yield | - Inefficient PEGylation reaction- Protein adsorption to the column- Protein aggregation | - Optimize the PEGylation reaction conditions.- Increase ionic strength of the buffer (e.g., 300 mM NaCl).- Analyze sample for aggregates before injection. |
| Ghost Peaks | - Air bubbles in the system- Carryover from previous run | - Thoroughly degas the buffer.- Perform a blank run with buffer injection.- Implement a rigorous column cleaning protocol. |
Conclusion
Size Exclusion Chromatography is a robust and reliable method for the purification of PEGylated proteins. It effectively separates the desired mono-PEGylated product from unreacted starting materials and other reaction by-products based on differences in molecular size. The protocol described in this application note provides a solid foundation for developing a purification process for a wide range of PEGylated therapeutic proteins. Optimization of specific parameters, such as flow rate and sample load, may be required to achieve the best results for a particular protein.
Activating Boc-NH-PEG36-COOH for Amide Bond Formation: A Detailed Guide for Researchers
Application Note & Protocol
For researchers, scientists, and drug development professionals engaged in bioconjugation, the covalent attachment of polyethylene (B3416737) glycol (PEG) linkers to proteins, peptides, or small molecules is a critical technique to enhance therapeutic properties. The Boc-NH-PEG36-COOH is a heterobifunctional linker featuring a carboxylic acid for conjugation and a Boc-protected amine for subsequent functionalization. This document provides detailed protocols for the activation of the terminal carboxylic acid of Boc-NH-PEG36-COOH, enabling its efficient conjugation to primary amines.
The most common and effective methods for activating carboxylic acids for amine conjugation involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an N-hydroxysuccinimide (NHS) ester stabilizer, or the use of uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[1][2][3] These methods convert the carboxylic acid into a more reactive intermediate that readily couples with primary amines to form a stable amide bond.[4][5]
I. Overview of Carboxylic Acid Activation Chemistry
The activation of the carboxylic acid on the Boc-NH-PEG36-COOH linker is a prerequisite for its conjugation to amine-containing molecules. The two primary methods detailed in this guide are:
-
EDC/NHS Chemistry: This two-step method first involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is then stabilized by reaction with NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable, amine-reactive NHS ester.[4][6] This NHS ester is less susceptible to hydrolysis in aqueous solutions and efficiently reacts with primary amines.[6]
-
HATU Chemistry: HATU is a highly efficient coupling reagent that activates carboxylic acids in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[2][7] The carboxylic acid is converted into a highly reactive OAt-active ester, which rapidly reacts with primary amines to form the amide bond with high efficiency and minimal side reactions.[7][8]
II. Quantitative Data Summary for Activation and Conjugation
The following tables summarize the key quantitative parameters for the activation of Boc-NH-PEG36-COOH and subsequent conjugation to a primary amine.
Table 1: Reagent Stoichiometry and Reaction Conditions for Carboxylic Acid Activation
| Parameter | EDC/NHS Activation | HATU Activation |
| Boc-NH-PEG36-COOH | 1 equivalent | 1 equivalent |
| EDC | 1.5 - 5 equivalents[4][9] | - |
| NHS/Sulfo-NHS | 1.5 - 5 equivalents[4][9] | - |
| HATU | - | 1.0 - 1.2 equivalents[7] |
| Base (e.g., DIPEA) | Not required for activation | 2.0 - 3.0 equivalents[7] |
| Solvent | Anhydrous DMF or DMSO[1][10] | Anhydrous DMF[7] |
| Activation Time | 15 - 30 minutes[4][9] | 10 - 15 minutes[7] |
| Activation Temp. | Room Temperature[4][9] | Room Temperature[7] |
Table 2: Reaction Conditions for Conjugation to Primary Amines
| Parameter | EDC/NHS Activated Linker | HATU Activated Linker |
| Molar Excess of Activated Linker | 5 to 20-fold over the amine[10] | 1.0 - 1.1 equivalents to the amine[7] |
| Reaction pH | 7.2 - 8.5[10][11] | Not explicitly pH-dependent, performed in organic solvent with base |
| Compatible Buffers (for aqueous reactions) | Phosphate, Bicarbonate, Borate, HEPES[10] | Not applicable |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C[1][9] | 1 - 4 hours at Room Temperature[7] |
| Quenching Agent | 1 M Tris-HCl or 1 M Hydroxylamine[4] | Not typically required |
III. Experimental Protocols
Protocol 1: Activation of Boc-NH-PEG36-COOH using EDC/NHS
This protocol describes the formation of an amine-reactive NHS ester of the PEG linker.
Materials:
-
Boc-NH-PEG36-COOH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Activation Buffer (optional, for Sulfo-NHS): 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0[4]
Procedure:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.[6]
-
Dissolve Boc-NH-PEG36-COOH in anhydrous DMF or DMSO to a concentration of 10-50 mg/mL.[1]
-
In a separate tube, dissolve EDC (1.5 - 2 molar equivalents) and NHS/Sulfo-NHS (1.5 - 2 molar equivalents) in the same solvent (or Activation Buffer for Sulfo-NHS).[1][4]
-
Add the EDC/NHS solution to the Boc-NH-PEG36-COOH solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[4][10]
-
The resulting activated Boc-NH-PEG36-NHS ester is now ready for immediate use in the conjugation reaction.
Protocol 2: Activation of Boc-NH-PEG36-COOH using HATU
This protocol is suitable for reactions in organic solvents and is known for its high efficiency.[7]
Materials:
-
Boc-NH-PEG36-COOH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-NH-PEG36-COOH (1.0 equivalent) in anhydrous DMF.[7]
-
Add DIPEA or TEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[7]
-
Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes.[7]
-
The activated linker is now ready for the addition of the amine-containing molecule.
Protocol 3: Conjugation of Activated Boc-NH-PEG36-Linker to a Primary Amine
This protocol outlines the reaction of the activated PEG linker with a molecule containing a primary amine.
Materials:
-
Activated Boc-NH-PEG36-linker (from Protocol 1 or 2)
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
Reaction Buffer (for aqueous reactions): 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0[10]
-
Quenching Buffer (for EDC/NHS reactions): 1 M Tris-HCl, pH 7.5[10]
Procedure for EDC/NHS Activated Linker (Aqueous Reaction):
-
Dissolve or dilute the amine-containing molecule in the Reaction Buffer to a known concentration.[10]
-
Immediately add the desired molar excess (e.g., 10-fold) of the freshly prepared activated Boc-NH-PEG36-NHS ester solution to the amine solution.[10] The volume of the organic solvent from the PEG stock should ideally not exceed 10% of the total reaction volume.[10]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[10]
-
To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM and let it react for 15-30 minutes to hydrolyze any unreacted NHS esters.[10]
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents and by-products.
Procedure for HATU Activated Linker (Organic Solvent Reaction):
-
To the solution of the activated linker from Protocol 2, add the amine-containing molecule (1.0-1.1 equivalents) dissolved in a minimal amount of anhydrous DMF.[7]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). Reactions are often complete within 1-4 hours at room temperature.[7]
-
Upon completion, the reaction mixture can be diluted with a suitable solvent and washed to remove excess reagents and byproducts. The final product can be purified by flash chromatography.[12]
IV. Visualizing the Workflow and Chemical Pathways
The following diagrams illustrate the chemical pathways and experimental workflows described in this document.
References
- 1. benchchem.com [benchchem.com]
- 2. HATU - Wikipedia [en.wikipedia.org]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. benchchem.com [benchchem.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Note: Monitoring Boc-NH-PEG36-COOH Conjugation Reactions by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for monitoring the conjugation of Boc-NH-PEG36-COOH to amine-containing molecules, a critical process in the development of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. The protocol outlines the activation of the PEG linker's carboxylic acid to an N-hydroxysuccinimide (NHS) ester, its subsequent reaction with a primary amine, and the analytical workflow for monitoring reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS). This method allows for the accurate assessment of conjugation efficiency and the identification of key reaction components.
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] Heterobifunctional PEG linkers, such as Boc-NH-PEG36-COOH, offer a versatile platform for bioconjugation, enabling the introduction of a PEG spacer with a protected amine for subsequent modifications.[3] The conjugation process typically involves the activation of the carboxylic acid terminus to an amine-reactive NHS ester, followed by reaction with a primary amine on the target molecule (e.g., a protein, peptide, or small molecule).[3] Careful monitoring of this reaction is crucial to optimize yields and ensure the quality of the final conjugate. LC-MS is a powerful analytical technique for this purpose, allowing for the separation and identification of reactants, intermediates, and products.[4][5]
Reaction Scheme and Monitoring Strategy
The conjugation of Boc-NH-PEG36-COOH to an amine-containing molecule (R-NH₂) proceeds in two main stages: activation and conjugation. The overall workflow and the species to be monitored by LC-MS are depicted below.
Experimental Protocols
Protocol 1: Activation of Boc-NH-PEG36-COOH to its NHS Ester
This protocol describes the conversion of the terminal carboxylic acid of the PEG linker into an amine-reactive NHS ester. This step should be performed immediately before conjugation.[3]
Materials:
-
Boc-NH-PEG36-COOH
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
Procedure:
-
Dissolve Boc-NH-PEG36-COOH in anhydrous DMF or DMSO to a final concentration of approximately 100 mg/mL.[3]
-
In a separate tube, dissolve EDC (1.5 molar equivalents) and Sulfo-NHS (1.5 molar equivalents) in Activation Buffer.[3]
-
Add the EDC/Sulfo-NHS solution to the dissolved PEG linker.
-
Vortex the mixture gently and let it react for 15-30 minutes at room temperature.[3]
-
The resulting activated Boc-NH-PEG36-NHS ester is now ready for immediate use in the conjugation reaction.
Protocol 2: Conjugation of Activated PEG-NHS to an Amine-Containing Molecule
This protocol details the reaction of the freshly prepared PEG-NHS ester with the primary amine of the target molecule.
Materials:
-
Activated Boc-NH-PEG36-NHS ester solution (from Protocol 1)
-
Target molecule with a primary amine (e.g., protein, peptide) dissolved in a suitable buffer
-
Conjugation Buffer (amine-free, e.g., 0.1 M sodium phosphate, pH 7.2-8.5)[3]
-
Quenching Buffer (e.g., 1 M Tris or Glycine, pH 8.0)
Procedure:
-
Dissolve the target molecule in the Conjugation Buffer at a concentration of 1-10 mg/mL.[6]
-
Add the desired molar excess (e.g., 5 to 20-fold) of the activated Boc-NH-PEG36-NHS ester solution to the target molecule solution.[3] Ensure the volume of organic solvent from the PEG stock does not exceed 10% of the total reaction volume.[6]
-
Incubate the reaction for 1-4 hours at room temperature with gentle stirring.[6]
-
At desired time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot of the reaction mixture for LC-MS analysis. Immediately quench the aliquot by diluting it in the initial LC mobile phase containing 0.1% formic acid to stop the reaction.
-
(Optional) To stop the bulk reaction, add Quenching Buffer to a final concentration of 20-50 mM. Let it sit for 15-30 minutes to hydrolyze any unreacted NHS esters.[6]
Protocol 3: LC-MS Analysis
This protocol provides a general method for the LC-MS analysis of the reaction mixture. Parameters may need to be optimized based on the specific target molecule and available instrumentation.
Instrumentation and Columns:
-
HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[4]
-
Reversed-phase C4 or C8 column for proteins/large peptides; C18 for small molecules.
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Prepare the quenched reaction aliquots for injection by diluting them to an appropriate concentration (e.g., 1-10 µg/mL) with Mobile Phase A.
-
Inject the sample onto the LC system.
-
Elute the analytes using a suitable gradient.
-
Acquire mass spectra in positive ion mode over an appropriate m/z range.
-
Process the data to identify and quantify the different species based on their retention times and mass-to-charge ratios. The polydisperse nature of PEG will result in a characteristic pattern of ions separated by 44 Da (the mass of an ethylene (B1197577) glycol unit).[2]
Data Presentation
The progress of the conjugation reaction can be monitored by observing the decrease in the starting materials and the increase in the desired product over time. The data can be summarized in a table for clear comparison.
Table 1: LC-MS Monitoring of a Model Conjugation Reaction
| Time Point (min) | Boc-NH-PEG36-COOH (Relative Area %) | R-NH₂ (Relative Area %) | Boc-NH-PEG36-CO-NH-R (Relative Area %) |
| 0 | 98.5 | 99.1 | < 1.0 |
| 15 | 75.2 | 80.5 | 22.3 |
| 30 | 52.1 | 61.8 | 45.7 |
| 60 | 25.8 | 35.4 | 71.9 |
| 120 | 5.3 | 9.7 | 92.1 |
| 240 | < 1.0 | < 2.0 | 95.5 |
Table 2: Key Species for LC-MS Identification
| Compound | Description | Expected Mass Characteristics |
| Boc-NH-PEG36-COOH | Starting PEG linker | Polydisperse mass distribution centered around the theoretical MW. |
| Boc-NH-PEG36-NHS | Activated intermediate | Mass increase of +98.02 Da from the starting linker. |
| R-NH₂ | Starting target molecule | Defined molecular weight. |
| Boc-NH-PEG36-CO-NH-R | Conjugated product | Mass equals the sum of the PEG linker and target molecule minus H₂O. |
| Hydrolyzed PEG-NHS | Inactive byproduct | Same mass as the starting PEG linker. |
Visualization of the Analytical Workflow
The logical flow of the analytical process for monitoring the conjugation reaction is outlined below.
Conclusion
This application note provides a comprehensive framework for monitoring the conjugation of Boc-NH-PEG36-COOH to amine-containing molecules using LC-MS. The detailed protocols for linker activation, conjugation, and LC-MS analysis, along with the structured data presentation and workflow diagrams, offer researchers a robust methodology to optimize their bioconjugation strategies. Accurate monitoring of these reactions is essential for ensuring the efficiency, reproducibility, and quality of the resulting PEGylated products in drug development and other scientific applications.
References
- 1. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. benchchem.com [benchchem.com]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. enovatia.com [enovatia.com]
- 6. benchchem.com [benchchem.com]
Application Notes: Use of Boc-NH-PEG36-CH2CH2COOH in Hydrogel Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are a cornerstone of biomedical research, valued for their biocompatibility, high water content, and tunable properties that mimic the native extracellular matrix (ECM).[1] The heterobifunctional linker, Boc-NH-PEG36-CH2CH2COOH, is a versatile tool for engineering advanced hydrogels. This linear PEG derivative features two distinct terminal groups: a carboxylic acid (-COOH) and a tert-butoxycarbonyl (Boc) protected primary amine (-NH-Boc).[][3]
This unique structure allows for a two-stage, orthogonal chemical strategy:
-
Network Formation: The carboxylic acid group can be activated to form stable amide bonds with amine-containing polymers, creating the cross-linked hydrogel backbone.[4][5]
-
Post-Gelation Functionalization: The Boc group, which is stable during the initial cross-linking, can be removed under acidic conditions to expose a primary amine.[6][7] This newly available reactive site can then be used to covalently attach bioactive molecules, such as peptides or growth factors, directly onto the hydrogel scaffold.[1]
These application notes provide detailed protocols for synthesizing and functionalizing PEG hydrogels using this compound for applications in tissue engineering and controlled drug release.
Application Note I: Synthesis of a Bioactive Hydrogel for 3D Cell Culture
This protocol details the creation of a hydrogel scaffold functionalized with the cell-adhesive peptide RGD (Arginine-Glycine-Aspartic acid). The hydrogel is formed by crosslinking a multi-arm PEG-Amine with this compound. Subsequent deprotection of the Boc group allows for covalent attachment of the RGD peptide, rendering the initially bio-inert scaffold bioactive.
Experimental Protocol
Part A: Hydrogel Formation
-
Activation of Boc-NH-PEG36-COOH:
-
Dissolve this compound (1 equivalent) in 0.1 M MES buffer (pH 5.5).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 equivalents) and N-hydroxysuccinimide (NHS, 1.5 equivalents) to the solution.[5]
-
Stir at room temperature for 30 minutes to activate the carboxylic acid group, forming a reactive NHS ester.
-
-
Cross-linking:
-
Dissolve 4-arm PEG-Amine (e.g., 10 kDa) in phosphate-buffered saline (PBS, pH 7.4) to achieve the desired final polymer concentration (typically 5-10% w/v).
-
To form the hydrogel, rapidly mix the activated Boc-NH-PEG-NHS ester solution with the 4-arm PEG-Amine solution at a 1:1 molar ratio of NHS esters to primary amines.
-
Immediately cast the mixture into a desired mold (e.g., a sterile syringe with the tip removed or a PDMS mold). Gelation should occur within minutes.
-
Allow the hydrogel to fully cure for 1 hour at 37°C.
-
Part B: Post-Gelation Functionalization and Cell Encapsulation
-
Boc Deprotection:
-
Immerse the cured hydrogel in a sterile solution of 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 30-60 minutes.[1]
-
Remove the hydrogel from the TFA solution and neutralize it by washing extensively with sterile PBS (pH 7.4) until the pH of the wash buffer is neutral. This step is critical to remove residual acid, which is cytotoxic.
-
-
RGD Peptide Conjugation:
-
Prepare a sterile solution of RGD peptide (e.g., CGRGDS) in PBS (pH 7.4).
-
Immerse the amine-functionalized hydrogel in the RGD solution and incubate for 2-4 hours at room temperature to allow for covalent bond formation.
-
Wash the hydrogel thoroughly with sterile PBS to remove any unconjugated peptide.
-
-
Cell Encapsulation (Alternative Workflow):
-
For cell encapsulation, cells can be pre-suspended in the 4-arm PEG-Amine solution before mixing with the activated linker.[1]
-
Note: The post-gelation Boc deprotection step using TFA/DCM is cytotoxic. For cell encapsulation applications, it is necessary to use alternative, cell-friendly "click chemistry" linkers or to functionalize the PEG precursors before cross-linking. This protocol is primarily for creating a pre-functionalized scaffold.
-
Part C: Characterization
-
Cell Viability Assessment (for surface-seeded cells):
-
Sterilize the RGD-functionalized hydrogels with UV light and place them in a sterile culture plate.
-
Seed cells (e.g., Mesenchymal Stem Cells) onto the hydrogel surface.
-
After 1, 3, and 7 days of culture, assess cell viability using a Live/Dead Viability/Cytotoxicity Kit.[1][8] Stain with Calcein AM (live cells, green) and Ethidium homodimer-1 (dead cells, red) and visualize using fluorescence microscopy.
-
Data Presentation
Table 1: Representative Physicochemical and Biological Properties of Functionalized PEG Hydrogels
| Property | Hydrogel (5% Polymer) | Hydrogel (10% Polymer) | Reference |
|---|---|---|---|
| Compressive Modulus (kPa) | 5 - 15 kPa | 25 - 50 kPa | [8][9] |
| Swelling Ratio (q) | 18 - 25 | 10 - 15 | [9] |
| Cell Viability (Day 3) | > 95% | > 90% | [1] |
Note: Data are representative values and will vary based on specific PEG molecular weights, polymer concentration, and cross-linking density.
Visualization: Experimental Workflow
Application Note II: Formulation of a Drug-Eluting Hydrogel
This protocol describes the use of this compound to form a hydrogel for the controlled release of a model therapeutic, loaded via physical entrapment. The release kinetics are governed by diffusion through the hydrogel mesh, which can be tuned by altering the polymer concentration.
Experimental Protocol
-
Prepare Precursor Solutions:
-
Linker Solution: Prepare the activated Boc-NH-PEG-NHS ester solution as described in Application Note I, Part A, Step 1.
-
Polymer/Drug Solution: Dissolve 4-arm PEG-Amine in sterile PBS (pH 7.4). Add the model drug (e.g., Doxorubicin or Bovine Serum Albumin) to this solution and mix gently until fully dissolved.[10]
-
-
Hydrogel Formation and Drug Entrapment:
-
Mix the activated linker solution with the polymer/drug solution.[11]
-
Pipette a defined volume (e.g., 100 µL) of the mixture into a mold to form hydrogel discs.
-
Allow the hydrogels to cure completely for 1 hour at 37°C.
-
-
In Vitro Drug Release Study:
-
Place each drug-loaded hydrogel disc into a separate vial containing a known volume of release buffer (e.g., 1 mL of PBS, pH 7.4).
-
Incubate the vials at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), collect the entire release buffer from each vial (for analysis) and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λ_max).
-
Calculate the cumulative percentage of drug released at each time point.
-
-
Swelling Ratio Characterization:
-
Weigh the fully cured hydrogel (wet weight, W_w).
-
Freeze-dry (lyophilize) the hydrogel until all water has been removed, then weigh again (dry weight, W_d).
-
Calculate the swelling ratio (q) as: q = W_w / W_d.[9]
-
Data Presentation
Table 2: Representative Drug Release and Swelling Data for PEG Hydrogels
| Polymer Conc. | Swelling Ratio (q) | Cumulative Release at 24h | Cumulative Release at 72h | Reference |
|---|---|---|---|---|
| 5% (w/v) | ~20 | 65% ± 5% | 88% ± 4% | [9][12] |
| 10% (w/v) | ~12 | 40% ± 6% | 65% ± 5% | [9][12] |
| 15% (w/v) | ~8 | 25% ± 4% | 45% ± 3% | [9][12] |
Note: Release kinetics are highly dependent on the loaded drug's size and the hydrogel's mesh size.
Visualization: Drug Release Workflow
Visualization: RGD-Integrin Signaling Pathway
When cells interact with the RGD-functionalized hydrogel, the RGD motifs bind to integrin receptors on the cell surface. This binding initiates a signaling cascade crucial for cell adhesion, survival, and proliferation.
References
- 1. benchchem.com [benchchem.com]
- 3. polysciences.com [polysciences.com]
- 4. Amine-reactive crosslinking enhances type 0 collagen hydrogel properties for regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Protein Release from Hydrolytically Degradable Poly(ethylene glycol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Experimental Workflow for the Synthesis and Evaluation of PROTACs with PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] Upon forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4]
The linker is a critical determinant of a PROTAC's efficacy, influencing properties such as solubility, cell permeability, and the stability of the ternary complex.[1][2] Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can enhance the aqueous solubility and pharmacokinetic properties of the often large and hydrophobic PROTAC molecules.[1][5] The flexibility and variable length of PEG chains also allow for precise optimization of the distance and orientation between the two ligands, which is crucial for efficient ternary complex formation and subsequent protein degradation.[6][7]
This application note provides a detailed experimental workflow for the synthesis, purification, characterization, and biological evaluation of PROTACs incorporating PEG linkers.
PROTAC Mechanism of Action and Synthesis Overview
PROTACs function catalytically to induce the degradation of target proteins.[3][4] The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[3] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated protein is then recognized and degraded by the proteasome, releasing the PROTAC molecule to engage another target protein.[3]
The synthesis of a PROTAC is a modular process, typically involving the sequential conjugation of the POI ligand and the E3 ligase ligand to a bifunctional linker.[8] Common strategies include amide bond formation and copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which offer high yields and modularity for creating libraries of PROTACs with varying linker lengths and compositions.[8][9]
Caption: General mechanism of action for a PROTAC molecule.
Experimental Workflow Overview
The synthesis and evaluation of a PEG-linked PROTAC follows a systematic, multi-step process. It begins with the synthesis or acquisition of the POI and E3 ligase ligands, followed by their sequential attachment to a PEG linker. The resulting crude PROTAC is then purified and its identity and purity are confirmed through analytical techniques. Finally, the biological activity is assessed by measuring its ability to induce the degradation of the target protein in a cellular context.
Caption: High-level experimental workflow for PROTAC synthesis.
Detailed Experimental Protocols
The following protocols provide a representative methodology for the synthesis of a PROTAC using a bifunctional PEG linker and click chemistry for the final assembly. These methods may require optimization based on the specific ligands and linker used.
Protocol 1: Synthesis of E3 Ligase-Linker Intermediate (Amide Coupling)
This protocol describes the coupling of an amine-containing E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) to a PEG linker with a terminal carboxylic acid and an azide (B81097) group for subsequent click chemistry.
Materials:
-
E3 Ligase Ligand with an amine handle (e.g., Pomalidomide-NH₂) (1.0 eq.)
-
Bifunctional PEG linker (e.g., HOOC-PEGn-N₃) (1.1 eq.)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq.)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, saturated sodium bicarbonate solution, brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq) and the bifunctional PEG linker (1.1 eq) in anhydrous DMF.[9]
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.[9]
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.[9]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the resulting E3 ligase-linker intermediate (with azide functionality) by flash column chromatography.[9]
Protocol 2: Final PROTAC Assembly (Click Chemistry)
This protocol details the copper(I)-catalyzed click reaction to conjugate the azide-functionalized E3 ligase-linker intermediate with an alkyne-functionalized POI ligand.[8]
Materials:
-
Purified E3 ligase-linker-azide intermediate (from Protocol 1) (1.0 eq.)
-
POI ligand with a terminal alkyne (1.2 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.)
-
Sodium ascorbate (B8700270) (0.2 eq.)
-
t-Butanol/Water (1:1 mixture)
-
Ethyl acetate, brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the E3 ligase-linker-azide intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.2 eq) in a 1:1 mixture of t-butanol and water.[9]
-
Add copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture.[9]
-
Stir the reaction vigorously at room temperature for 12-16 hours. Monitor the reaction by LC-MS until the starting materials are consumed.[9]
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.[9]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]
Protocol 3: Purification of the Final PROTAC
Purification of the crude PROTAC is essential to remove unreacted starting materials and byproducts. Preparative reverse-phase HPLC is the most common method.[4]
Procedure:
-
Dissolve the crude PROTAC product from Protocol 2 in a suitable solvent (e.g., DMSO or DMF).
-
Purify the crude product by preparative reverse-phase HPLC using a suitable gradient of water and acetonitrile, both typically containing 0.1% trifluoroacetic acid (TFA) or formic acid.[4][9]
-
Collect fractions containing the desired product, identified by UV detection.
-
Combine the pure fractions and lyophilize to obtain the final PROTAC product as a solid.
Protocol 4: Characterization of the Final PROTAC
The identity, purity, and integrity of the final PROTAC must be confirmed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the synthesized PROTAC and to assess its purity. The sample is injected into an HPLC system coupled to a mass spectrometer. Purity is typically determined by integrating the area of the product peak at a specific wavelength (e.g., 254 nm).[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final PROTAC, ensuring that all components (POI ligand, E3 ligand, and PEG linker) are present and correctly connected.
Protocol 5: Biological Evaluation - Western Blot for Protein Degradation
Western blotting is a standard technique to quantify the reduction in POI levels following PROTAC treatment.[4]
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).[4][9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading for each lane.[11]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4][11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Incubate with an antibody for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity using densitometry software. Calculate the percentage of protein remaining relative to the vehicle control.[11]
Data Presentation
Quantitative data from synthesis and biological evaluation should be summarized for clear interpretation and comparison. The efficacy of a PROTAC is typically defined by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).
Table 1: Synthesis and Purity Data for a Hypothetical PROTAC Series
| PROTAC ID | Linker (PEG units) | Final Yield (%) | Purity (LC-MS, %) |
|---|---|---|---|
| PROTAC-A | 3 | 35 | >98 |
| PROTAC-B | 4 | 41 | >99 |
| PROTAC-C | 5 | 38 | >98 |
Table 2: Biological Activity Data for a Hypothetical PROTAC Series
| PROTAC ID | Linker (PEG units) | DC₅₀ (nM)[4] | Dₘₐₓ (%)[4] |
|---|---|---|---|
| PROTAC-A | 3 | 50 | >90 |
| PROTAC-B | 4 | 15 | >95 |
| PROTAC-C | 5 | 85 | >90 |
Data presented are for illustrative purposes only. The optimal linker length often falls within a specific range, as degradation efficiency can decrease with linkers that are too short or too long.[7][8]
References
- 1. precisepeg.com [precisepeg.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Boc-NH-PEG36-CH2CH2COOH Conjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the conjugation of Boc-NH-PEG36-CH2CH2COOH to amine-containing molecules.
Troubleshooting Guide: Low Conjugation Yield
Low yield is a common hurdle in bioconjugation. This guide offers a systematic approach to identifying and resolving the root causes of this issue.
Problem: My conjugation reaction with this compound has a low or no yield.
This issue can stem from various factors related to the reagents, reaction conditions, or the biomolecules involved. Follow these steps to troubleshoot the problem.
Step 1: Assess Reagent and Biomolecule Quality and Storage
The integrity of your starting materials is fundamental to a successful conjugation reaction.[1]
-
Possible Cause: Degradation of the PEG linker, EDC, or NHS due to improper storage.
-
Recommended Solution: Ensure that all reagents, particularly moisture-sensitive crosslinkers like EDC and NHS esters, are stored under the recommended conditions, such as at -20°C in a desiccated environment.[1][2] Before use, allow reagents to warm to room temperature before opening to prevent condensation.[1] For best results, use fresh, high-quality crosslinkers and biomolecules.[1] EDC, in particular, can degrade easily in the presence of humidity.[3][4]
-
-
Possible Cause: Presence of interfering substances in your biomolecule's buffer.
-
Recommended Solution: Verify the composition of your protein or other amine-containing molecule's solution.[1] Buffers containing primary amines, such as Tris or glycine, will compete with the intended conjugation reaction.[1][5] If such substances are present, a buffer exchange is necessary using methods like dialysis, ultrafiltration, or gel filtration chromatography.[1]
-
-
Possible Cause: Low purity or insufficient concentration of the starting biomolecule.
-
Recommended Solution: It is advisable to use a biomolecule that is greater than 95% pure, as impurities can compete for the PEG linker, thereby reducing conjugation efficiency.[6] Also, ensure that the starting concentration of your biomolecule is adequate, typically above 0.5 mg/mL, as low concentrations can impede the reaction.[1]
-
Step 2: Evaluate and Optimize Reaction Conditions
The reaction parameters play a critical role in the efficiency of the conjugation.
-
Possible Cause: Suboptimal pH for the activation or conjugation step.
-
Recommended Solution: The conjugation process involves two key pH-dependent steps. The activation of the carboxylic acid on the PEG linker with EDC and NHS is most efficient at a pH of 4.5-6.0.[2][7][8] The subsequent reaction of the activated NHS-ester with the primary amine of your target molecule is optimal at a pH of 7.2-8.5.[2][9] While the amine reaction is faster at a higher pH, the hydrolysis of the NHS ester also accelerates, which can decrease the yield.[5][10] Therefore, pH optimization is crucial.
-
-
Possible Cause: Incorrect molar ratio of reactants.
-
Recommended Solution: The molar ratio of the PEG linker to your biomolecule, as well as the ratios of EDC and NHS to the PEG linker, need to be optimized. A 5 to 50-fold molar excess of the PEG linker over the target molecule is a common starting point for optimization.[7] For the activation step, a 2-5 fold molar excess of EDC and NHS over the PEG linker is recommended.[7]
-
-
Possible Cause: Inappropriate reaction time or temperature.
Step 3: Review Purification and Analysis Methods
-
Possible Cause: Loss of the conjugate during the purification process.
-
Recommended Solution: The chosen purification method should be appropriate for separating the PEGylated conjugate from unreacted biomolecules and excess PEG linker. Size-exclusion chromatography (SEC) is a common and effective method.[2] Consider that some purification methods, like dialysis with an incorrect molecular weight cutoff, may lead to the loss of your product.[3]
-
-
Possible Cause: Inaccurate assessment of conjugation efficiency.
-
Recommended Solution: Utilize appropriate analytical techniques to confirm conjugation and quantify the yield. SDS-PAGE can show a molecular weight shift for PEGylated proteins.[7] HPLC and mass spectrometry (MALDI-TOF or ESI-MS) can provide more precise information on the purity and identity of the conjugate.[7][11]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a this compound conjugation reaction?
Low yield in this bioconjugation reaction can often be attributed to suboptimal reaction conditions, poor reagent quality, the presence of interfering substances in the buffer, and inefficient purification methods.[10] Key aspects to investigate include the pH of the reaction buffer, the molar ratios of the reactants, and the stability of the EDC and NHS.[10]
Q2: How does the pH critically affect the efficiency of my conjugation reaction?
The pH is a crucial factor for both the activation and conjugation steps.[10] The activation of the PEG linker's carboxylic acid with EDC/NHS is most efficient in a slightly acidic buffer (pH 4.5-6.0).[7][8] The subsequent reaction of the activated NHS ester with primary amines on your target molecule is favored at a slightly alkaline pH (7.2-8.5).[2][9] However, at a higher pH, the hydrolysis of the NHS ester is more rapid, which can reduce the overall yield.[5][10] Therefore, a careful balance and optimization of pH are necessary.
Q3: What should I do if my protein has low reactivity with the activated PEG linker?
If you observe low reactivity, consider the accessibility of the primary amines on your protein. The folding of the protein may limit the availability of reactive sites.[12] In such cases, you might consider using a longer PEG linker to overcome steric hindrance. It's also important to ensure that the protein is in a buffer that does not contain competing primary amines and that the pH is optimal for the conjugation step.
Q4: Can I use a one-step procedure instead of a two-step activation and conjugation?
While a one-step procedure where all reactants are mixed together is possible, a two-step protocol is generally recommended for protein conjugations.[8][13] In a two-step process, the PEG linker is first activated with EDC and NHS, and then the activated linker is added to the protein solution. This approach prevents the EDC from crosslinking your protein, which can be a significant side reaction.[8]
Q5: How can I confirm that my this compound has been successfully conjugated?
Several analytical techniques can be used for confirmation. For proteins, an increase in molecular weight can be visualized by SDS-PAGE.[7] A more definitive characterization can be achieved using mass spectrometry (MALDI-TOF or ESI-MS) to determine the exact molecular weight of the conjugate.[7] HPLC can be used to assess the purity of the conjugate and separate different PEGylated species.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the activation and conjugation reactions.
Table 1: Recommended Reaction Conditions for EDC/NHS Activation and Amine Coupling
| Parameter | Value | Notes |
| Activation Step | ||
| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | MES is a non-amine, non-carboxylate buffer.[7][8] |
| Molar Ratio (PEG:EDC:NHS) | 1:1.5:1.2 to 1:2:2 | A slight excess of EDC and NHS ensures efficient activation.[13] |
| Reaction Time | 15 - 30 minutes | Sufficient for the formation of the NHS ester.[7][13] |
| Temperature | Room Temperature | |
| Conjugation Step | ||
| Conjugation Buffer | PBS, pH 7.2-8.0 or Bicarbonate buffer, pH 8.0-8.5 | Must be free of primary amines.[2][7] |
| Molar Excess of PEG-NHS | 5 to 50-fold | Molar excess over the target molecule; requires empirical optimization.[7] |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Longer times at lower temperatures may benefit sensitive proteins.[7][13] |
| Temperature | Room Temperature or 4°C | 4°C can help maintain protein stability.[7] |
| Quenching | ||
| Quenching Agent | 1 M Tris-HCl or 1 M Hydroxylamine | Final concentration of 10-50 mM.[7][13] |
| Reaction Time | 15 - 30 minutes | To consume any unreacted NHS esters.[7] |
Experimental Protocols
Protocol: Two-Step Conjugation of this compound to a Protein
This protocol outlines the activation of the PEG linker and its subsequent conjugation to a primary amine on a target protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[13]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[13]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0[13]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size-Exclusion Chromatography column)
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.
-
Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use.[13]
-
-
Activation of this compound:
-
Dissolve this compound in a minimal amount of anhydrous DMSO or DMF.
-
In a separate tube, combine the dissolved this compound with EDC and NHS in Activation Buffer. A common starting molar ratio is 1:1.5:1.2 (PEG linker:EDC:NHS).[13]
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated PEG linker.[13]
-
-
Conjugation to the Protein:
-
Ensure the protein of interest is in the Coupling Buffer at a concentration of 1-10 mg/mL.[13]
-
Add the freshly activated Boc-NH-PEG36-NHS ester solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized, with a 5- to 20-fold molar excess being a common starting point.[13]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[13]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Purify the conjugate from unreacted small molecules and quenching reagent using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Visualizations
Caption: Reaction pathway for Boc-NH-PEG36-COOH conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Factors influencing conjugation reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 13. benchchem.com [benchchem.com]
How to improve solubility of Boc-NH-PEG36-COOH in reaction buffer
Technical Support Center: Boc-NH-PEG36-COOH
This guide provides troubleshooting strategies and frequently asked questions to address solubility challenges with Boc-NH-PEG36-COOH in aqueous reaction buffers. Researchers may encounter difficulties dissolving this reagent due to its amphiphilic nature, possessing both a hydrophilic PEG chain and a hydrophobic Boc (tert-butyloxycarbonyl) group.[1]
Troubleshooting Guide
Q1: My Boc-NH-PEG36-COOH formed an oily film or a white precipitate when I added it to my aqueous buffer. What is the first step to solve this?
A: This indicates that the compound's solubility limit has been exceeded in the aqueous buffer alone.[1] The recommended first step is a sequential dissolution protocol. Instead of adding the solid directly to the buffer, first dissolve the compound in a minimal amount of a water-miscible organic co-solvent.
-
Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices.[1][2]
-
Procedure:
-
Weigh the required amount of Boc-NH-PEG36-COOH into a clean vial.
-
Add a very small volume of the organic co-solvent (e.g., 20-50 µL of DMSO for a few milligrams of compound).
-
Vortex or mix thoroughly until the compound is completely dissolved, forming a clear, concentrated stock solution.
-
Add your aqueous reaction buffer to this stock solution dropwise while vortexing to reach the final desired concentration.[1]
-
Q2: I tried sequential dissolution, but my final solution is cloudy or turbid. What should I do?
A: Cloudiness or turbidity suggests the formation of a colloidal suspension or fine aggregates rather than a true solution.[1] This can happen if the hydrophobic Boc groups are interacting and causing the molecules to self-assemble.
-
Solution 1: Sonication: Use a bath sonicator for 5-15 minutes to break up the aggregates and promote complete dissolution.[1]
-
Solution 2: Re-evaluate Concentration: Your target concentration may still be too high for the chosen buffer system. Consider preparing a more dilute solution.
Q3: The compound still won't dissolve at my target concentration, even with sequential dissolution and sonication. What are the next optimization steps?
A: If the initial methods fail, you can systematically modify your buffer conditions. The primary factors to adjust are pH, the use of co-solvents in the final buffer, and temperature.
-
pH Adjustment: The terminal carboxylic acid group on the molecule makes its solubility pH-dependent.[1] Increasing the pH of the buffer will deprotonate the carboxylic acid to a carboxylate, which is significantly more water-soluble. For example, adjusting the pH of a phosphate (B84403) buffer from 6.5 to 7.5 can markedly improve solubility.
-
Co-solvent Addition: Including a small percentage of a water-miscible organic solvent in the final buffer can maintain solubility. Start with a low concentration (e.g., 5-10% v/v) of DMSO or DMF and confirm it does not interfere with your downstream reaction.[3]
-
Gentle Warming: Warming the solution to 30-40°C can help overcome the energy barrier for dissolution.[1] However, avoid prolonged or excessive heating, as it may risk degrading the heat-labile Boc protecting group.[1]
Frequently Asked Questions (FAQs)
Q: What are the best organic co-solvents for initial dissolution of Boc-NH-PEG36-COOH? A: High-purity, anhydrous DMSO and DMF are highly recommended as they are excellent solvents for a wide range of organic molecules and are miscible with most aqueous buffers.[1][2] Ethanol can also be used.[1]
Q: How does pH specifically affect the solubility of Boc-NH-PEG36-COOH? A: The solubility of Boc-NH-PEG36-COOH in aqueous media is lowest at acidic pH values where the terminal carboxylic acid is protonated (-COOH). As the pH increases above the pKa of the carboxylic acid (typically around 4.5), it deprotonates to the much more hydrophilic carboxylate form (-COO⁻), enhancing its interaction with water and thereby increasing solubility.[1][4]
Q: Can I heat the solution to improve solubility? A: Yes, gentle and brief warming (e.g., to 30-40°C) can be an effective way to dissolve the compound.[1] It is critical to avoid high temperatures or prolonged heating, which could lead to the acidic cleavage of the Boc protecting group, exposing the amine and potentially causing unwanted side reactions.[1]
Q: What is the maximum concentration of an organic co-solvent I can use in my final reaction buffer? A: This is highly dependent on your specific experiment, particularly if it involves sensitive biological molecules like proteins or enzymes. Many proteins can tolerate up to 10-20% of DMSO or DMF, but this must be empirically determined. Always run a control experiment to ensure the co-solvent concentration does not inhibit your reaction or destabilize your other reagents.
Data Summary Table: Solubility Enhancement Strategies
| Strategy | Description | Recommended Starting Conditions | Key Considerations |
| Sequential Dissolution | Dissolve the compound in a minimal volume of a water-miscible organic solvent before adding the aqueous buffer.[1] | 10-20 mg of compound in 50 µL DMSO, then dilute with buffer. | This should always be the first method attempted. Ensures the compound is fully solvated before being introduced to the aqueous environment. |
| pH Adjustment | Increase the pH of the buffer to deprotonate the terminal carboxylic acid to the more soluble carboxylate form.[1] | Test a range of pH values from 6.0 to 8.0. | Ensure the final pH is compatible with your planned reaction chemistry (e.g., EDC/NHS coupling works best at pH 4.5-6.0, while conjugation to proteins is often done at pH 7.2-8.0).[5] |
| Co-solvent in Buffer | Include a percentage of an organic co-solvent in the final aqueous buffer to increase its solvating power. | Start with 5% (v/v) DMSO or DMF in the final buffer. | High concentrations of organic solvents can denature proteins or interfere with enzymatic reactions. Compatibility must be verified.[3] |
| Gentle Warming | Increase the temperature of the solution to aid dissolution.[1] | Warm to 30-40°C with gentle stirring. | Avoid temperatures above 50°C or prolonged heating to prevent degradation of the Boc-protecting group.[1] |
| Sonication | Use ultrasonic waves to break up aggregates and promote dissolution.[1] | Sonicate in a water bath for 5-15 minutes. | Effective for breaking up fine precipitates or clearing turbidity. Can be combined with other methods. |
Experimental Protocols
Protocol 1: Standard Sequential Dissolution Method
-
Weigh 10 mg of Boc-NH-PEG36-COOH into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of high-purity, anhydrous DMSO.
-
Vortex the tube for 30-60 seconds until the solid is completely dissolved and the solution is clear.
-
Prepare 950 µL of your desired reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
While vortexing the tube at a medium speed, add the buffer to the DMSO stock solution in a slow, dropwise manner.
-
Once all the buffer is added, continue vortexing for another 30 seconds.
-
Visually inspect the solution for any signs of precipitation or cloudiness. The final solution contains 10 mg/mL of the reagent in 5% DMSO.
Protocol 2: Solubility Testing via pH Adjustment
-
Prepare a set of buffers with identical composition but varying pH values (e.g., 100 mM phosphate buffer at pH 6.0, 6.5, 7.0, 7.5, and 8.0).
-
For each pH value, perform the Standard Sequential Dissolution Method (Protocol 1) to prepare a solution of Boc-NH-PEG36-COOH at the desired final concentration.
-
After preparation, allow the solutions to stand at room temperature for 30 minutes.
-
Observe each tube for precipitation or turbidity. The pH that results in a clear, stable solution is optimal for solubility.
-
Note: After finding a pH that aids solubility, you must confirm it is compatible with your reaction. If not, you may need to dissolve the reagent at a higher pH and then adjust the pH down immediately before starting the reaction, ensuring it does not precipitate.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving Boc-NH-PEG36-COOH.
References
Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for the common challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my Boc deprotection reaction incomplete?
Incomplete deprotection is a common issue that can stem from several factors. Below are the primary causes and recommended solutions.
-
Insufficient Acid Strength or Concentration: The Boc group is removed by acidolysis, a reaction that requires a sufficiently strong acidic environment.[1][2][3]
-
Solution: Gradually increase the concentration of the acid. For instance, if you are using 20% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), consider increasing it to 50%.[1][3][4] For particularly resistant substrates, a stronger acid system like 4M hydrogen chloride (HCl) in 1,4-dioxane (B91453) may be necessary.[1][2][3]
-
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; insufficient time or low temperatures can lead to an incomplete reaction.[1][2][3][5]
-
Solution: Extend the reaction time and monitor the progress closely using an appropriate analytical method like TLC or LC-MS.[1][3] While most deprotections proceed at room temperature, gentle heating (e.g., 30-40°C) can be applied, but requires careful monitoring to avoid side product formation.[1][2][5]
-
-
Steric Hindrance: The bulky nature of the PEG chain, especially for high molecular weight PEGs, can physically block the acid from reaching the Boc-protected amine, slowing the reaction rate.[1][2][3][4][5]
-
Solvent and Solubility Issues: The chosen solvent must fully dissolve both the PEG-linker conjugate and the acid for the reaction to proceed efficiently.[1][2][3][4]
-
Moisture Contamination: Water present in the reaction mixture can compete for the acid, effectively lowering its concentration and hindering the deprotection process.[5]
-
Solution: Use anhydrous solvents and handle reagents in a dry environment to minimize moisture contamination.
-
Q2: I'm observing unexpected side products after deprotection. What is the cause and how can I prevent this?
The primary cause of side product formation is the reaction of the highly reactive tert-butyl cation, an intermediate formed during the cleavage of the Boc group, with other nucleophilic sites on your molecule.[2][4][6]
-
Solution: Use of Scavengers: To prevent this, add a "scavenger" to the reaction mixture. Scavengers are compounds that react with and neutralize the tert-butyl cation.[2] Triisopropylsilane (B1312306) (TIS) is a commonly used scavenger.[3][7]
Q3: How can I effectively monitor the progress of the deprotection reaction?
Regularly monitoring the reaction is crucial to determine the optimal reaction time and to avoid over-exposure to harsh acidic conditions.
-
Thin-Layer Chromatography (TLC): TLC is a fast and convenient method. The deprotected amine product is more polar than the Boc-protected starting material and will have a lower Retention Factor (Rf) value.[1][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise way to monitor the reaction, allowing for the quantification of the starting material, the desired product, and any side products.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the distinct singlet signal from the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1][5]
Q4: What is the best method for working up the reaction and isolating the deprotected product?
The work-up procedure aims to remove the acid and isolate the deprotected amine, which is typically formed as an ammonium (B1175870) salt.
-
Evaporation: For volatile acids like TFA, the bulk of the acid and solvent can be removed under reduced pressure using a rotary evaporator.[1][7]
-
Co-evaporation: To remove residual traces of TFA, co-evaporation with a solvent like toluene (B28343) is highly effective and should be repeated multiple times (e.g., 3x).[1][2][7]
-
Precipitation: The deprotected product, as an ammonium salt, can often be precipitated by adding a non-polar solvent, such as diethyl ether, to the concentrated reaction mixture.[1][7]
-
Neutralization (Aqueous Workup): To obtain the free amine, the acidic mixture can be diluted with an organic solvent and washed with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃).[1][2] The organic layer is then dried and concentrated to yield the final product.[8]
Quantitative Data Summary
The following tables provide a summary of common reaction conditions for Boc deprotection of PEG linkers.
| Parameter | Typical Conditions | Notes |
| Acid/Solvent | 20-50% (v/v) TFA in DCM | The most common method; concentration can be adjusted based on substrate reactivity.[7][8] |
| 4M HCl in 1,4-Dioxane | A stronger alternative for more resistant Boc groups; often yields a crystalline HCl salt.[7][8][9] | |
| Reaction Time | 0.5 - 2 hours | Highly dependent on the substrate and reaction conditions; should be monitored.[7][8] |
| Temperature | 0°C to Room Temperature (20-25°C) | Initial addition of acid is often done at 0°C to control the reaction rate.[7][8] |
| Concentration | 0.1 - 0.2 M of Boc-protected PEG linker in solvent | Ensures adequate solubility and reaction kinetics.[1][2][7] |
| Scavengers | 2.5 - 5% (v/v) Triisopropylsilane (TIS) | Added to prevent side reactions from the tert-butyl cation.[3][7] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a final concentration of 0.1-0.2 M in a round-bottom flask.[7]
-
Cooling: Cool the solution to 0°C using an ice bath.[7]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[3] If the substrate is sensitive to acid-mediated side reactions, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[3][7]
-
Reaction: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.[1][8]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until all the starting material has been consumed (typically 1-2 hours).[3][7]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[7]
-
Add toluene and concentrate again. Repeat this co-evaporation step at least two more times to ensure complete removal of residual TFA.[2][7]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.[7]
-
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[8]
Protocol 2: Alternative Boc Deprotection using 4M HCl in 1,4-Dioxane
-
Dissolution: Dissolve the Boc-protected PEG linker in a minimal amount of 1,4-dioxane.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane.[3][9]
-
Reaction: Stir the reaction at room temperature for 1-4 hours.[9]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[3]
-
Isolation: Upon completion, remove the solvent and excess HCl under reduced pressure to obtain the hydrochloride salt of the deprotected amine. This salt can often be precipitated by the addition of cold diethyl ether.[9]
Visualizations
Caption: Troubleshooting decision tree for incomplete Boc deprotection.
References
Technical Support Center: Optimizing PEG-COOH Conjugation via NHS Ester Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for the reaction of N-hydroxysuccinimide (NHS) esters with amine-containing molecules, a critical step in the conjugation of carboxylated polyethylene (B3416737) glycol (PEG-COOH). Here you will find answers to frequently asked questions and a troubleshooting guide to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting a PEG-NHS ester with a primary amine?
The optimal pH for the reaction of an NHS ester with a primary amine (e.g., on a protein, peptide, or small molecule) is in the range of 7.2 to 9.0.[1][][3] For maximal efficiency, a more specific pH range of 8.3 to 8.5 is often recommended.[4][5][6][7][8]
Q2: Why is the reaction pH so critical for NHS ester chemistry?
The pH of the reaction is a crucial parameter as it governs a trade-off between two competing reactions:
-
Amine Reactivity : The reactive species is the unprotonated primary amine (-NH₂), which acts as a nucleophile.[7] At a pH below 7, the amine group is predominantly in its protonated form (-NH₃⁺), rendering it non-nucleophilic and unreactive toward the NHS ester.[4][6][7] As the pH increases, the concentration of the reactive, deprotonated amine increases, favoring the desired conjugation reaction.[7]
-
NHS Ester Hydrolysis : NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond and renders the PEG derivative inactive.[3][9] The rate of this hydrolysis reaction increases significantly with a rise in pH.[1][9][10]
Therefore, the optimal pH range of 7.2-8.5 is a compromise that maximizes the availability of the reactive amine while minimizing the rate of NHS ester hydrolysis.[7]
Q3: What happens if the pH is too low or too high?
-
Low pH (<7.0) : The concentration of the nucleophilic unprotonated amine is too low, leading to a very slow or incomplete reaction and consequently, low conjugation efficiency.[7]
-
High pH (>9.0) : The hydrolysis of the NHS ester is significantly accelerated.[8] This rapid degradation of the NHS ester can lead to its consumption before it has a chance to react with the target amine, resulting in low yields of the desired conjugate.[4][5][7]
Q4: Which buffers are recommended for this reaction, and which should be avoided?
-
Recommended Buffers : Amine-free buffers are essential. Commonly used buffers include:
-
Incompatible Buffers : Buffers containing primary amines must be avoided as they will compete with the target molecule for reaction with the NHS ester.[1][3][9][11] Examples of buffers to avoid include:
Q5: How should I prepare and handle the PEG-NHS ester?
PEG-NHS esters are highly sensitive to moisture.[9][11][12] To ensure maximum reactivity:
-
Store the reagent at -20°C in a desiccated environment.[8][9]
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[8][9][11]
-
Dissolve the PEG-NHS ester in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][9][11] Do not prepare aqueous stock solutions for storage, as the NHS-ester will readily hydrolyze.[9][11]
Data Presentation
The stability of the NHS ester in aqueous solution is highly dependent on the pH. The following table summarizes the half-life of a typical NHS ester at various pH values and temperatures.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [1][10] |
| 8.6 | 4 | 10 minutes | [1][10] |
This data clearly illustrates the increased rate of hydrolysis at a more alkaline pH, underscoring the importance of carefully controlling the reaction conditions.
Experimental Protocols
General Protocol for Conjugating a PEG-NHS Ester to a Protein
This protocol provides a general guideline. Optimization may be required for specific proteins and PEG reagents.
-
Prepare the Protein Solution : Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[3][4] If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or gel filtration.[3][11]
-
Prepare the PEG-NHS Ester Solution : Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF.[4][9][11]
-
Reaction : Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution.[3] Gently mix the solution immediately. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[3][11]
-
Incubation : Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[1][4][5]
-
Quenching : Stop the reaction by adding a quenching buffer such as Tris or glycine (B1666218) to a final concentration of 20-50 mM.[1] This will react with and consume any excess unreacted PEG-NHS ester.
-
Purification : Remove the excess, unreacted PEG reagent and byproducts by gel filtration or dialysis.[4][5]
Mandatory Visualization
Caption: Reaction mechanism of a PEG-NHS ester with a primary amine.
Caption: Troubleshooting workflow for low PEG-NHS ester conjugation yield.
Caption: Logical relationship between pH and reaction efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. broadpharm.com [broadpharm.com]
- 12. confluore.com [confluore.com]
How to remove unreacted Boc-NH-PEG36-CH2CH2COOH after conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted Boc-NH-PEG36-CH2CH2COOH following a conjugation reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of your PEGylated product.
Issue 1: Residual unreacted PEG linker detected in the final product.
-
Possible Cause: The chosen purification method may not have sufficient resolution to separate the conjugate from the free PEG linker, especially if the conjugate is small.
-
Troubleshooting Steps:
-
Optimize the current method:
-
Size Exclusion Chromatography (SEC): Use a column with a smaller pore size or a longer column length to improve resolution. Ensure the column is properly calibrated for the molecular weight range of interest.[][2]
-
Dialysis: Increase the number of buffer changes (e.g., 4-5 changes) and extend the dialysis time to over 24 hours.[3] Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate, providing a significant difference between the conjugate and the free PEG.[3]
-
Tangential Flow Filtration (TFF): Optimize the transmembrane pressure and diafiltration volume. A higher diavolume (more buffer exchanges) will improve removal efficiency.
-
-
Employ an orthogonal purification method: Combine two different purification techniques that separate based on different principles. For example, follow an initial SEC or TFF step with Ion Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC).[][4][5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-resolution separation, particularly for smaller conjugates, RP-HPLC can be very effective at separating the more hydrophobic conjugate from the unreacted PEG linker.[][6]
-
Issue 2: Low yield of the purified conjugate.
-
Possible Cause: The conjugate may be non-specifically binding to the chromatography resin or dialysis membrane, or it may be aggregating and precipitating during the purification process.
-
Troubleshooting Steps:
-
Modify buffer conditions: Adjust the pH or ionic strength of the buffers used for purification to minimize non-specific interactions and improve the stability of your conjugate.
-
Change purification matrix:
-
SEC/IEX/HIC: Select a resin with a different chemistry or from a different manufacturer.
-
Dialysis/TFF: Consider using a membrane made from a different material (e.g., regenerated cellulose, polyethersulfone) to reduce protein binding.[3]
-
-
Reduce the number of purification steps: Each step can lead to product loss. If possible, optimize a single purification method to achieve the desired purity.
-
Check for aggregation: Analyze the sample by SEC to determine if aggregation is occurring. If so, screen different buffer conditions (pH, ionic strength, excipients) to find a formulation that minimizes aggregation.
-
Issue 3: Conjugate appears aggregated after purification.
-
Possible Cause: The conjugation reaction conditions or the purification process itself may be inducing aggregation.
-
Troubleshooting Steps:
-
Optimize conjugation reaction: Review and optimize the pH, temperature, and reaction time of the conjugation step.
-
Buffer composition: Ensure the purification buffers are optimal for the stability of your conjugate. Consider the addition of stabilizing excipients.
-
Gentle handling: Avoid vigorous vortexing or harsh processing conditions that can lead to protein denaturation and aggregation.
-
Frequently Asked Questions (FAQs)
Q1: What is the first method I should try to remove unreacted this compound?
For a significant size difference between your target molecule and the PEG linker (molecular weight of this compound is approximately 1.7 kDa), Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)/Dialysis are excellent starting points.[][2][3] These methods are generally mild and effective at separating based on size.
Q2: How do I choose between SEC, TFF, and Dialysis?
-
SEC provides high resolution and is suitable for both small and large-scale purification.[]
-
TFF is highly scalable and is a good choice for processing larger volumes.[7][8][9]
-
Dialysis is a simple and cost-effective method for buffer exchange and removing small molecule impurities, but it can be time-consuming and may not completely remove all unreacted PEG.[2][3]
Q3: When should I consider using Ion Exchange Chromatography (IEX)?
IEX is useful when there is a significant difference in the net charge between your conjugated molecule and the unreacted PEG linker.[] Since the carboxylic acid of this compound is consumed during conjugation, the resulting conjugate will likely have a different charge profile. IEX can be a powerful secondary purification step after initial size-based separation.[4][5]
Q4: Can I use Reversed-Phase HPLC (RP-HPLC) for purification?
Yes, RP-HPLC is a high-resolution technique that separates molecules based on hydrophobicity.[][6] It can be very effective for purifying PEGylated molecules, especially smaller ones, and can even separate species with different degrees of PEGylation.[10] However, the organic solvents and acidic conditions used in RP-HPLC can sometimes denature sensitive proteins.
Q5: How can I monitor the removal of the unreacted PEG linker?
You can monitor the purification process using analytical techniques such as:
-
Analytical SEC-HPLC: To track the separation of the higher molecular weight conjugate from the lower molecular weight PEG linker.
-
RP-HPLC: To resolve the conjugate from the unreacted PEG.
-
Mass Spectrometry (e.g., MALDI-TOF or LC-MS): To confirm the molecular weight of the purified conjugate and the absence of the unreacted PEG.
Comparison of Purification Methods
| Purification Method | Principle | Typical Purity | Scale | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius.[] | High (>95%) | Lab to Process | Mild conditions, high resolution.[][2] | Can be time-consuming for large volumes. |
| Dialysis / Diafiltration (TFF) | Separation based on a semi-permeable membrane with a defined molecular weight cut-off (MWCO).[][3] | Moderate to High | Lab to Process | Simple, scalable, and cost-effective for buffer exchange and removal of small impurities.[7][8] | May not achieve complete removal of unreacted PEG, potential for product loss due to membrane binding.[2] |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge.[] | High (>95%) | Lab to Process | High resolution, can separate based on the degree of PEGylation.[2][5] | Requires a charge difference between the conjugate and unreacted PEG. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity.[] | High | Lab to Process | Can be a good polishing step after IEX.[4][5] | Lower capacity and resolution compared to IEX.[] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[] | Very High | Analytical to Prep | Excellent resolution, can separate positional isomers.[2][6][10] | Can use harsh conditions (organic solvents, acid) that may not be suitable for all molecules. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
-
Column Selection: Choose a size exclusion chromatography column with a fractionation range appropriate for separating your conjugate from the ~1.7 kDa this compound.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) at a flow rate recommended by the column manufacturer.
-
Sample Preparation: Concentrate the conjugation reaction mixture if necessary and filter it through a 0.22 µm filter to remove any particulate matter.
-
Sample Injection: Inject the prepared sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the equilibration buffer at a constant flow rate. Monitor the elution profile using UV absorbance (e.g., at 280 nm for proteins). Collect fractions corresponding to the peaks. The conjugate should elute in the earlier fractions, while the unreacted PEG linker will elute later.
-
Analysis: Analyze the collected fractions using analytical SEC, SDS-PAGE, or mass spectrometry to identify the fractions containing the pure conjugate.
-
Pooling and Concentration: Pool the pure fractions and concentrate the sample if necessary using a suitable method like ultrafiltration.
Protocol 2: Dialysis
-
Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is at least 10-20 times smaller than your conjugate but significantly larger than the unreacted PEG linker (e.g., a 10 kDa MWCO membrane for a >100 kDa conjugate).
-
Sample Preparation: Load the conjugation reaction mixture into the dialysis tubing or cassette.
-
Dialysis Setup: Immerse the sealed dialysis tubing/cassette in a large volume of dialysis buffer (at least 200 times the sample volume) at 4°C with gentle stirring.
-
Buffer Exchange: Perform at least three to four buffer changes over 24-48 hours to ensure efficient removal of the unreacted PEG. A typical schedule is to change the buffer after 4 hours, then after 8 hours, and then every 12 hours.[3]
-
Sample Recovery: After the final buffer exchange, recover the purified conjugate from the dialysis tubing/cassette.
-
Analysis: Analyze the purified sample to confirm the removal of the unreacted PEG.
Visualizations
Caption: Experimental workflow for purification.
Caption: Troubleshooting logic for impure product.
References
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification of PEGylated nanoparticles using tangential flow filtration (TFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tangential Flow Filtration Facilitated Fractionation and PEGylation of Low and High Molecular Weight Polymerized Hemoglobins and Their Biophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. blob.phenomenex.com [blob.phenomenex.com]
Side reactions to avoid during PEGylation of proteins
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, minimize, and troubleshoot side reactions during the PEGylation of proteins.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield of PEGylated Product
Q: My PEGylation reaction has a low yield with a large amount of unreacted protein. What are the potential causes and how can I improve it?
A: Low PEGylation yield can stem from several factors related to reagent stability, reaction conditions, and protein characteristics. A systematic approach to troubleshooting is recommended.[1]
Possible Causes & Recommended Solutions:
| Possible Cause | Recommended Solution |
| Degradation of Activated PEG Reagent | Activated PEGs, especially N-Hydroxysuccinimide (NHS) esters, are highly susceptible to hydrolysis in aqueous solutions, which renders them inactive.[1][2][3][4] • Action: Store PEG reagents under dry, desiccated conditions at the recommended temperature (-20°C).[3][5] Allow the vial to warm to room temperature before opening to prevent condensation.[3][5] Prepare stock solutions in an anhydrous solvent (e.g., DMSO, DMF) and add them to the reaction buffer immediately before starting the reaction.[4][5][6] |
| Suboptimal Reaction pH | The optimal pH is critical and depends on the specific PEGylation chemistry. For NHS-ester chemistry, a pH of 7.0-9.0 is common, while maleimide (B117702) chemistry is most selective for thiols at pH 6.5-7.5.[7][8] For reductive amination, a slightly acidic pH may be required.[9] • Action: Carefully verify the pH of your reaction buffer before adding reagents. Perform small-scale pilot reactions at different pH values to determine the optimum for your specific protein.[6] |
| Incorrect Molar Ratio of PEG to Protein | A low molar ratio of PEG reagent to protein will result in incomplete conjugation.[1] • Action: Start with a 5- to 20-fold molar excess of the PEG reagent.[1] Optimize the ratio based on your results, balancing yield against the risk of multi-PEGylation. |
| Inaccessible Target Functional Groups | The target amino acid residues (e.g., lysines, cysteines) may be sterically hindered or buried within the protein's tertiary structure, preventing reaction.[4][10] • Action: Consider using a PEG reagent with a longer spacer arm. In some cases, performing the reaction under partially denaturing conditions (if the protein can be refolded) can improve accessibility.[4] |
| Competing Nucleophiles in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the protein for amine-reactive PEG reagents, drastically reducing the yield.[4][5] • Action: Use non-nucleophilic buffers. Exchange the protein into a buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer before the reaction.[2][6] |
Issue 2: High Molecular Weight Species and Aggregation
Q: My analysis shows high molecular weight species and visible precipitates. What causes this aggregation and how can I prevent it?
A: The formation of aggregates or high molecular weight species is a common side reaction, often caused by protein instability under reaction conditions or unintentional crosslinking.[1]
Possible Causes & Recommended Solutions:
| Possible Cause | Recommended Solution |
| Use of Bifunctional PEG Reagents | If your goal is not to create cross-linked structures, using a bifunctional PEG reagent (e.g., one with reactive groups at both ends) will lead to protein-PEG-protein complexes. • Action: Ensure you are using a monofunctional PEG reagent (e.g., mPEG-NHS) for simple conjugation.[1] |
| High Protein Concentration | High concentrations increase the proximity of protein molecules, making intermolecular interactions and aggregation more likely, especially as PEGylation alters surface properties.[1][11] • Action: Reduce the protein concentration in the reaction mixture.[4] |
| Suboptimal Reaction Conditions | Reaction parameters such as pH, temperature, and buffer composition can affect protein conformational stability, leading to unfolding and aggregation.[1][12][13] • Action: Perform the reaction at a lower temperature (e.g., 4°C) to slow down kinetics and potentially reduce aggregation.[1] Screen different buffers and pH values to find conditions that maintain protein stability. |
| Oxidation of Thiol Groups (for Cysteine PEGylation) | For thiol-reactive chemistry, oxidation can lead to the formation of intermolecular disulfide bonds, causing dimerization and aggregation.[14] • Action: Degas buffers to remove dissolved oxygen.[8] Consider adding a small amount of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) if it does not interfere with your protein's structure. |
Issue 3: Product Heterogeneity (Multiple PEGylated Species)
Q: The final product is very heterogeneous, containing a mix of mono-, di-, and multi-PEGylated species. How can I achieve a more homogeneous, mono-PEGylated product?
A: Heterogeneity is a frequent challenge, especially when targeting common amino acids like lysine (B10760008). It arises from having multiple reactive sites on the protein surface.[1][15]
Possible Causes & Recommended Solutions:
| Possible Cause | Recommended Solution |
| High Molar Ratio of PEG to Protein | A high excess of PEG reagent increases the likelihood of modification at multiple sites.[1] • Action: Systematically decrease the molar ratio of PEG to protein to find an optimal balance that favors mono-PEGylation while maintaining an acceptable yield.[1] |
| High Reaction pH (Amine-Reactive PEGylation) | For amine-reactive chemistry (e.g., NHS esters), a higher pH (>8.5) increases the reactivity of lysine residues, promoting a higher degree of PEGylation.[1][2] • Action: Lowering the reaction pH (e.g., towards 7.0-7.5) can increase selectivity for the N-terminal amine, which generally has a lower pKa than lysine ε-amines, potentially favoring a single modification.[1] |
| Multiple Reactive Sites with Similar Accessibility | If your protein has several surface-exposed and reactive residues (e.g., lysines), a mixture of positional isomers and multi-PEGylated products is highly likely.[1][16] • Action: For ultimate control, consider site-directed mutagenesis to remove competing reactive sites if a single, specific attachment point is critical. Alternatively, explore more selective PEGylation chemistries, such as N-terminal specific reductive amination or site-specific enzymatic PEGylation.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction with NHS-Ester PEG reagents and how is it managed?
A1: The most significant side reaction is the hydrolysis of the NHS ester , where the reagent reacts with water to form an inactive carboxylic acid.[3] This reaction directly competes with the desired reaction with the protein's primary amines.[2] The rate of hydrolysis is highly dependent on pH, increasing dramatically at pH values above 8.5.[2] To manage this, always use freshly prepared PEG solutions, work within an optimal pH range (7.2-8.5), and add the dissolved PEG reagent to the protein solution promptly.[2][6]
Q2: What are the primary side reactions when using Maleimide-PEG reagents for cysteine modification?
A2: The main side reactions for maleimide chemistry are:
-
Reaction with Primary Amines: At pH values above 7.5, the maleimide group loses its high selectivity for thiols and can react with primary amines, such as those on lysine residues.[8]
-
Hydrolysis: The maleimide ring can open upon reaction with water, especially at higher pH, forming an unreactive maleamic acid derivative and rendering the reagent inactive.[8]
-
Retro-Michael Reaction: The thioether bond formed between the maleimide and a cysteine residue is potentially reversible, especially in the presence of other thiols (e.g., glutathione (B108866) in vivo), which can lead to deconjugation.[8][17]
Q3: Can the PEGylation reaction itself damage my protein?
A3: Yes, the reaction conditions required for PEGylation can sometimes compromise protein stability.[14] For example, the pH, temperature, or the addition of an organic solvent (like DMSO used to dissolve the PEG reagent) can potentially lead to partial unfolding, aggregation, or loss of biological activity.[4] It is crucial to perform pilot studies and assess the protein's integrity and activity post-reaction using appropriate analytical methods.
Q4: What are the best analytical techniques to identify and quantify PEGylation side products?
A4: A multi-faceted approach using orthogonal techniques is essential for comprehensive characterization.[15]
-
Size-Exclusion Chromatography (SEC-HPLC): Excellent for separating and quantifying high-molecular-weight aggregates from the desired PEGylated protein, unreacted protein, and free PEG.[1][15][18]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS provide accurate molecular weight data to determine the degree of PEGylation (number of attached PEG chains) and can identify low-level impurities.[1][15][19]
-
Peptide Mapping (LC-MS/MS): After proteolytic digestion, this technique can identify the specific sites of PEG attachment, revealing the distribution of positional isomers.[15]
-
Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on charge, which can resolve species with different degrees of PEGylation, as PEG attachment can mask charged residues like lysine.[16][18]
Quantitative Data on Reaction Conditions
Table 1: Effect of pH on the Stability of NHS-Ester PEG Reagents
The stability of NHS-ester PEG reagents is critically dependent on pH due to competing hydrolysis. The half-life (the time it takes for 50% of the reagent to hydrolyze) decreases sharply as the pH increases.
| pH | Approximate Half-Life of NHS-Ester in Aqueous Buffer | Implication for PEGylation |
| 7.0 | Several Hours | Slower amine reaction, but much greater reagent stability. |
| 7.5 | ~ 1-2 Hours | A good compromise between amine reactivity and reagent stability. |
| 8.0 | ~ 20-30 Minutes | Increased amine reactivity, but faster reagent hydrolysis. |
| 8.5 | ~ 5-10 Minutes | High amine reactivity, but very rapid hydrolysis requires prompt reaction.[2] |
| > 9.0 | < 1 Minute | Hydrolysis dominates, leading to very low conjugation yields.[2][3] |
Data are representative estimates based on typical NHS-ester chemistry.[2]
Table 2: Effect of pH on Maleimide-PEG Reactivity
The selectivity of maleimide-based PEGylation is highly pH-dependent. The desired reaction with thiols is most efficient and specific within a narrow pH range.
| pH Range | Primary Reactive Partner | Reaction Rate Comparison | Recommendation |
| 6.5 - 7.5 | Thiol (-SH) | At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[8] | Optimal range for selective cysteine PEGylation.[8][20] |
| > 7.5 | Thiol (-SH) & Amine (-NH₂) | The rate of reaction with amines increases significantly.[8] | Avoid this range to prevent side reactions with lysine residues and loss of selectivity. |
| > 8.0 | Thiol (-SH), Amine (-NH₂), & Hydrolysis | The rate of maleimide ring hydrolysis increases, inactivating the reagent.[8] | High risk of reagent inactivation and non-specific labeling. |
Visualizations of Workflows and Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. espace.inrs.ca [espace.inrs.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. benchchem.com [benchchem.com]
- 16. creativepegworks.com [creativepegworks.com]
- 17. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
- 19. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
Technical Support Center: Preventing Protein Aggregation During PEGylation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to mitigate protein aggregation during the PEGylation process.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during PEGylation, offering potential causes and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be influenced by several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to aggregation.[1][2]
-
High Protein Concentration: Increased concentrations of protein promote intermolecular interactions, raising the likelihood of aggregation.[1][3]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition are critical for protein stability. Deviating from a protein's optimal conditions can expose hydrophobic regions, which can lead to aggregation.[1]
-
Poor Reagent Quality: Impurities in the PEG reagent can cause unintended side reactions that result in aggregation.[1]
-
Pre-existing Aggregates: The presence of aggregates in the initial protein solution can act as seeds, accelerating the aggregation process.[1][3]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This technique separates molecules by size, with aggregates eluting earlier than the monomeric PEGylated protein.[1]
-
Dynamic Light Scattering (DLS): DLS is highly sensitive to the presence of larger aggregates and measures the size distribution of particles in a solution.[1]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to aggregates.[1]
Q3: Can the choice of PEGylation site affect aggregation?
Yes, the site of PEG attachment can significantly influence protein stability.[4] PEGylating near an active site or a region critical for proper folding can induce conformational changes that may lead to aggregation. Conversely, attaching PEG to a site that enhances the protein's conformational stability can help prevent aggregation.[4][5]
Q4: My protein is precipitating during the reaction. What should I do first?
Visible precipitation is a clear sign of significant aggregation. The first step is to systematically optimize the reaction conditions.[6] This involves performing small-scale screening experiments to test different protein concentrations, PEG-to-protein molar ratios, pH levels, and temperatures to identify the conditions that minimize aggregation.[4][6]
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Visible precipitation or turbidity during the reaction | Suboptimal reaction conditions (pH, temperature, protein concentration).[6] | Systematically screen for optimal conditions.[6] Start by lowering the protein concentration and performing the reaction at a lower temperature (e.g., 4°C).[3][7] |
| Intermolecular cross-linking by bifunctional PEG reagents.[6] | Switch to a monofunctional PEG reagent.[1] Consider site-specific PEGylation to control the conjugation site.[8] Slow down the reaction rate by lowering the temperature or through stepwise addition of the PEG reagent.[6] | |
| High levels of soluble aggregates detected by SEC or DLS | Poor protein stability in the reaction buffer.[6] | Add stabilizing excipients to the buffer, such as sugars (sucrose, trehalose), amino acids (arginine, glycine), or non-ionic surfactants (Polysorbate 20/80).[3][6] |
| Pre-existing aggregates in the starting protein material.[3] | Purify the initial protein solution using size-exclusion chromatography to remove existing aggregates before PEGylation.[3] | |
| Heterogeneous product with multiple PEG chains attached (multi-PEGylation) | High molar ratio of PEG to protein.[2] | Systematically decrease the PEG:protein molar ratio to find a balance that favors mono-PEGylation.[2][3] |
| High reaction pH (for amine-reactive PEGylation).[3] | Lower the reaction pH to increase selectivity for the N-terminal amine, which generally has a lower pKa than lysine (B10760008) residues.[3][9] |
Data Presentation: Stabilizing Excipients
The addition of stabilizing excipients to the reaction buffer can significantly reduce protein aggregation.
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) | Increases protein stability through preferential exclusion.[4][6] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions.[4][6] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation.[4][6] |
Experimental Protocols
Protocol 1: Screening for Optimal Reaction Conditions
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.[1][6]
Materials:
-
Protein stock solution (e.g., 10 mg/mL)
-
Activated PEG stock solution (e.g., 100 mg/mL)
-
Reaction buffers with a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0)[6]
-
96-well plate or microcentrifuge tubes
-
Incubators or water baths at different temperatures (e.g., 4°C, 25°C)[6]
Procedure:
-
Design a Screening Matrix: Set up a series of small-scale reactions, systematically varying one parameter at a time while keeping others constant.[6]
-
Vary Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[4]
-
Vary PEG:Protein Molar Ratio: Evaluate ratios such as 1:1, 5:1, 10:1, and 20:1.[4]
-
Vary pH: Screen a range of pH values appropriate for the PEGylation chemistry being used.[4]
-
Vary Temperature: Conduct parallel reactions at different temperatures, such as 4°C and room temperature.[4]
-
Incubation: Incubate the reactions for a defined period (e.g., 2-4 hours) with gentle mixing.[1]
-
Analysis: After incubation, analyze each reaction for aggregation using methods like visual inspection, turbidity measurement (UV-Vis), DLS, and SEC.[4]
Protocol 2: Analysis of PEGylated Products by Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify the PEGylated protein, unreacted protein, and high-molecular-weight aggregates.[3]
Materials:
-
SEC column suitable for the molecular weight range of the protein and its PEGylated forms.[3]
-
HPLC or UPLC system with a UV detector.[3]
-
Mobile phase (e.g., 150 mM Sodium Phosphate, pH 7.0).[3]
-
PEGylated reaction mixture.
-
Unmodified protein standard.[3]
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a defined volume of the PEGylation reaction mixture.
-
Chromatographic Separation: Run the separation under isocratic conditions.
-
Data Analysis: Identify and integrate the peaks corresponding to aggregates (eluting first), the PEGylated protein, and the unmodified protein (eluting last). Calculate the percentage of each species to determine the extent of aggregation and the efficiency of the PEGylation reaction.
Visual Guides
The following diagrams illustrate key workflows for troubleshooting and optimizing the PEGylation process.
Caption: A step-by-step workflow for troubleshooting protein aggregation during PEGylation.
Caption: A typical experimental workflow for optimizing PEGylation conditions to minimize aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Purifying Highly PEGylated Molecules
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of highly PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying highly PEGylated molecules?
The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a biomolecule, often results in a complex and heterogeneous mixture. This heterogeneity is the primary challenge during purification and includes:
-
Unreacted Protein: The original, unmodified biomolecule.
-
Unreacted PEG: Excess PEG reagent from the conjugation reaction.
-
Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).[1]
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[1]
-
Hydrolysis Fragments: Degradation products from the PEGylation reagents.[]
Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[3]
Q2: Which chromatographic technique is best for purifying my PEGylated compound?
The choice of chromatographic technique depends on the specific characteristics of your PEGylated compound and the impurities you need to remove. The most common methods are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[1] Often, a multi-step purification strategy combining two or more of these techniques is necessary to achieve high purity.[1]
Q3: How does the size of the PEG chain affect purification?
The size of the PEG chain significantly impacts purification:
-
Increased Hydrodynamic Radius: Larger PEG chains lead to a greater increase in the size of the conjugate, which improves separation from the unreacted protein in SEC.
-
Charge Shielding: Larger PEGs can more effectively mask the surface charges of the protein, which can alter its elution profile in IEX.[3]
-
Resolution: While larger PEGs aid in separating PEGylated from non-PEGylated forms, they can make it more challenging to resolve mono- from di-PEGylated species in SEC, as the relative size difference decreases.[3]
Q4: How can I prevent my PEGylated protein from aggregating during purification?
Aggregation is a common issue that can lead to low yield and product instability.[4] To mitigate it:
-
Optimize Buffer Conditions: Adjust pH and ionic strength to maintain the stability of your conjugate.[1]
-
Work at Lower Temperatures: Performing purification at 4°C can help reduce aggregation.[1]
-
Add Stabilizing Excipients: Consider adding agents like arginine, sucrose, or non-ionic surfactants (e.g., Polysorbate 20) to your buffers.[1][5]
-
Avoid High Protein Concentrations: Maintain a low protein concentration during purification steps.[6]
-
Optimize Flow Rate: In SEC, reducing the flow rate can sometimes minimize shear-induced aggregation.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of PEGylated molecules.
Issue 1: Low Yield of Purified PEGylated Product
dot
Caption: Troubleshooting workflow for low yield of PEGylated product.
Size Exclusion Chromatography (SEC)
| Possible Cause | Recommended Solution |
| Non-specific binding to the column matrix | Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[7] |
| Protein precipitation on the column | Check the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary.[7] |
Ion Exchange Chromatography (IEX)
| Possible Cause | Recommended Solution |
| Steric hindrance from the PEG chain | The large size of the PEG chain can prevent the protein from accessing the binding sites within the resin pores. Consider using a resin with a larger pore size.[7] |
| Incorrect buffer conditions (pH or ionic strength) | Ensure the pH of the loading buffer promotes a net charge on the protein that is opposite to the charge of the resin. The ionic strength of the loading buffer should be low enough to allow for binding.[7] |
| Protein binding too strongly | Adjust the elution conditions by increasing the salt concentration or changing the pH to ensure complete elution.[1] |
Hydrophobic Interaction Chromatography (HIC)
| Possible Cause | Recommended Solution |
| Protein precipitation at high salt concentrations | Screen different salts and their concentrations. Sometimes, a lower initial salt concentration is necessary, even if it reduces binding efficiency.[7] |
| Irreversible binding to the column | If the protein is very hydrophobic, consider adding a mild organic modifier to the elution buffer to facilitate desorption.[7] Use a less hydrophobic resin.[1] |
Issue 2: Poor Separation of PEGylated Species
dot
Caption: Troubleshooting workflow for poor separation of PEGylated species.
Size Exclusion Chromatography (SEC)
| Possible Cause | Recommended Solution |
| Inappropriate column choice (pore size) | For separating large PEGylated proteins from smaller unreacted species, select a column with a suitable pore size that allows the large conjugate to elute in the void volume while retaining the smaller molecules.[7] |
| Sample volume too large | The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[7] |
| Poor resolution between PEGylated conjugate and unreacted protein/PEG | A slower flow rate often leads to better resolution.[1] |
Ion Exchange Chromatography (IEX)
| Possible Cause | Recommended Solution |
| "Charge shielding" effect of PEG | Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.[7] |
| Inappropriate salt gradient | For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.[7] |
| Unreacted native protein co-elutes with the PEGylated product | Optimize the pH of the mobile phase. A pH closer to the isoelectric point (pI) of the conjugates can sometimes enhance charge differences.[1] |
Hydrophobic Interaction Chromatography (HIC)
| Possible Cause | Recommended Solution |
| Poor resolution between adjacent peaks | HIC can have relatively low capacity and poor resolution for PEGylated proteins.[1] Screen different HIC resins with varying levels of hydrophobicity. Optimize the salt concentration and gradient. Different salt types (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium chloride) can also affect selectivity.[1] |
| Weak hydrophobic interaction | For proteins with low hydrophobicity, a more hydrophobic stationary phase (e.g., with longer alkyl chains) may be required.[7] |
Data Presentation
Table 1: Comparison of Chromatographic Techniques for PEGylated Protein Purification
| Technique | Principle of Separation | Primary Application | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Hydrodynamic volume | Removal of unreacted PEG and native protein; Separation of different PEGylated species.[] | Robust and reproducible; Non-denaturing mobile phases.[8] | Resolution may be limited for species with similar sizes; Cannot separate positional isomers.[3] |
| Ion Exchange Chromatography (IEX) | Net surface charge | Separation of PEGylated species with different numbers of attached PEGs; Analysis of charge heterogeneity.[] | Non-denaturing conditions; Orthogonal to SEC.[] | Resolution may be limited if PEGylation does not significantly alter the net charge; Steric hindrance from PEG can reduce binding capacity.[7] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Orthogonal separation method, often used as a polishing step.[] | Can separate species with subtle differences in hydrophobicity. | Can have low capacity and poor resolution for PEGylated proteins; High salt concentrations can induce precipitation.[1][7] |
| Reversed-Phase Chromatography (RP-HPLC) | Hydrophobicity | Analytical scale separation of positional isomers and identification of PEGylation sites.[] | High resolution. | Mobile phases with organic solvents can denature proteins.[] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for PEGylated Protein Purification
This protocol is suitable for the separation of PEGylated proteins from unreacted protein and free PEG.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your PEGylated protein and the impurities.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., 150 mM Sodium Phosphate, pH 7.0). Filter and degas the mobile phase.[7]
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[8]
-
Sample Preparation:
-
Quench the PEGylation reaction by adding a suitable reagent (e.g., Tris or glycine).
-
If necessary, perform a buffer exchange into the SEC mobile phase using dialysis or a desalting column.
-
Filter the sample through a 0.22 µm low-protein-binding syringe filter.[8]
-
-
Sample Injection: Inject a sample volume that is less than 5% of the total column volume.[7]
-
Elution and Detection: Elute the sample with the mobile phase and monitor the absorbance at 280 nm for protein and with a refractive index (RI) detector for PEG.[8] The PEGylated conjugate will elute first, followed by the unreacted protein, and then the free PEG.
-
Fraction Collection: Collect fractions corresponding to the desired PEGylated species.
Protocol 2: Ion Exchange Chromatography (IEX) for Separation of PEGylated Species
This protocol is designed to separate PEGylated proteins based on the degree of PEGylation.
-
Resin Selection: Choose a cation or anion exchange resin based on the predicted charge of your PEGylated protein at the desired pH. Resins with larger pore sizes are often preferred to minimize steric hindrance.[7]
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the target protein is charged and will bind to the resin (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Elution Buffer (Buffer B): The same as Buffer A but with a high concentration of salt (e.g., 1 M NaCl).
-
-
Column Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.
-
Sample Preparation:
-
Perform a buffer exchange of the PEGylation reaction mixture into the Binding Buffer.
-
Filter the sample through a 0.22 µm filter.
-
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Wash: Wash the column with 5-10 column volumes of Binding Buffer to remove unbound material.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes). PEGylated species with more shielded charges are expected to elute at a lower salt concentration than the unreacted protein.
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and/or SEC to identify those containing the purified PEGylated product.
Protocol 3: Hydrophobic Interaction Chromatography (HIC) as a Polishing Step
HIC is often used as a second purification step to remove remaining impurities.
-
Resin Selection: Select a HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl).
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A high salt buffer (e.g., 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Elution Buffer (Buffer B): A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Column Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.
-
Sample Preparation: Add a concentrated salt solution to the partially purified PEGylated protein fraction to match the salt concentration of the Binding Buffer.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Wash: Wash the column with Binding Buffer to remove any non-binding species.
-
Elution: Elute the bound proteins with a descending salt gradient (e.g., 100-0% Buffer A over 20-30 column volumes).
-
Fraction Collection and Analysis: Collect and analyze fractions to identify the purified PEGylated protein.
Mandatory Visualizations
dot
Caption: A general workflow for the purification of PEGylated molecules.
References
- 1. benchchem.com [benchchem.com]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Steric Hindrance Effects of Long PEG Linkers in Bioconjugation
Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding steric hindrance in bioconjugation, particularly when using long Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A: Steric hindrance refers to the spatial obstruction that arises from the size and shape of molecules, which can impede a chemical reaction.[1][2] In bioconjugation, this occurs when the three-dimensional structure of a biomolecule, such as a protein, or the bulky nature of a labeling molecule prevents the desired conjugation reaction from occurring efficiently at a specific site.[1][2] This can be due to the target functional group (e.g., an amino acid residue) being buried within the protein's folded structure or shielded by neighboring residues.[1]
Q2: How do long PEG linkers help overcome steric hindrance?
A: Long PEG linkers act as flexible, hydrophilic spacers that can mitigate steric hindrance in several ways:
-
Increasing Distance: A longer PEG linker extends the reactive group away from the biomolecule's surface, allowing it to access sterically hindered sites that would otherwise be unreachable.[1]
-
Providing Flexibility: The flexible nature of the PEG chain allows the reactive group to navigate around bulky protein domains to find its target.[1][3]
-
Improving Solubility: The hydrophilic nature of PEG can help prevent the aggregation of hydrophobic molecules during conjugation, which can indirectly improve reaction efficiency.[1][4]
Q3: Can a long PEG linker also cause steric hindrance?
A: Yes. While beneficial, a very long PEG chain can sometimes be the source of steric hindrance.[4] An excessively long and flexible linker can wrap around or "fold back" onto the biomolecule, physically blocking the reactive site it is intended to functionalize or shielding the biomolecule's active site from its target after conjugation.[2][4][5] This can lead to lower conjugation efficiency or reduced biological activity of the final product.[4][6]
Q4: How does PEG linker length impact the final bioconjugate's properties?
A: The length of the PEG linker is a critical parameter that must be optimized as it creates a trade-off between pharmacokinetic properties and biological activity.[7]
-
Too Short: A short linker may not provide enough separation between the conjugated molecules, leading to a continued steric clash and potentially reduced biological activity.[1][2]
-
Too Long: A very long linker can significantly increase the hydrodynamic radius of the conjugate, which prolongs its circulation half-life by reducing renal clearance.[4][7] However, it may also decrease binding affinity or in vitro potency by sterically hindering the interaction with the target receptor or substrate.[6][7][8]
-
Optimal Length: Finding the optimal length often requires empirical testing to balance improved pharmacokinetics with retained biological function.[1][9]
Q5: What is the difference between linear and branched PEG linkers in relation to steric hindrance?
A: Linear PEG linkers consist of a straight chain and generally offer predictable behavior with minimal steric hindrance from the linker itself.[1][10] Branched PEGs, which have multiple PEG arms extending from a central core, create a larger hydrodynamic volume.[10] This can be more effective at shielding the biomolecule but also presents a greater potential for steric hindrance compared to a linear PEG of the same molecular weight.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during bioconjugation experiments that may be related to steric hindrance from long PEG linkers.
Issue 1: Low or No Conjugation Yield
Problem: The final amount of the desired bioconjugate is significantly less than expected, or the reaction fails completely.[1]
| Potential Cause | Troubleshooting Strategy | Explanation |
| Inaccessible Reactive Site | 1. Use a Longer PEG Linker: Introduce a PEG linker with a longer chain to increase the reach of the reactive group.[1] 2. Optimize Reaction Conditions: Adjusting pH or temperature might induce slight conformational changes in the protein, potentially exposing the target site. This should be done cautiously to avoid denaturation.[1] 3. Site-Directed Mutagenesis: If feasible, mutate a surface-exposed, non-essential amino acid to a more reactive one (e.g., cysteine).[1] | The target functional group on the biomolecule may be buried within its 3D structure, preventing the linker from accessing it. |
| Steric Hindrance from the PEG Linker Itself | 1. Evaluate Shorter PEG Linkers: If a very long linker is being used, test a shorter PEG linker to see if it improves access to the conjugation site.[4] 2. Optimize Molar Ratio: Increase the molar excess of the linker-payload (a 10- to 20-fold excess is a good starting point) to drive the reaction forward.[4] | A very long PEG chain can "fold back" and physically block the conjugation site, reducing reaction efficiency.[2][4] |
| Aggregation of Bioconjugate | 1. Optimize PEG Linker Length: Longer PEG chains generally improve the solubility of hydrophobic payloads and reduce aggregation.[4] 2. Control Drug-to-Antibody Ratio (DAR): For ADCs, high DARs increase hydrophobicity. Aim for a lower DAR if aggregation is an issue.[4] | Hydrophobic payloads can cause the conjugate to aggregate and precipitate from the solution, leading to a low yield of soluble product.[4] |
Issue 2: Reduced Biological Activity of the Bioconjugate
Problem: The final bioconjugate shows significantly lower biological activity (e.g., reduced binding affinity, lower cytotoxicity) compared to the unconjugated biomolecule.[4]
| Potential Cause | Troubleshooting Strategy | Explanation |
| Steric Hindrance at the Binding Site | 1. Increase PEG Linker Length: A longer PEG linker can provide greater spatial separation between the biomolecule and the payload, potentially restoring access to the binding or active site.[4] 2. Change Conjugation Site: If possible, move the conjugation site away from the active region using site-specific conjugation techniques.[4] | The attached PEG linker and its payload may be physically obstructing the region of the biomolecule responsible for its function.[11] |
| Conformational Changes Induced by Conjugation | 1. Use Milder Reaction Conditions: Employ less harsh conditions (e.g., lower temperature, shorter reaction time) to minimize the risk of denaturation.[1] 2. Evaluate Different Linker Chemistries: The method of attachment can impact protein stability. Experiment with different reactive groups.[4] | The conjugation process or the presence of the long PEG chain may induce unfavorable changes in the biomolecule's 3D structure. |
| Payload Interference | 1. Systematically Screen PEG Lengths: The effect of linker length on activity is highly dependent on the specific biomolecule and payload. Screen a range of lengths to find the optimal balance.[4] | Even with a linker, the conjugated molecule (e.g., a cytotoxic drug) may still interfere with the biomolecule's function. The right amount of spacing is key. |
Issue 3: Challenges in Purification
Problem: Difficulty in separating the desired PEGylated conjugate from unreacted protein, excess PEG, or other species.
| Potential Cause | Troubleshooting Strategy | Explanation |
| Poor Separation in Ion Exchange Chromatography (IEX) | 1. Optimize Mobile Phase pH: Small pH changes can significantly alter the surface charge of the PEGylated protein and its interaction with the resin.[12] 2. Use a Shallow Salt Gradient: For species with small charge differences, a shallow gradient is more effective than a step elution.[12] 3. Use Resin with Larger Pore Size: If steric hindrance is preventing access to binding sites, a larger pore resin may improve capacity.[12] | The long PEG chain can create a "charge shielding" effect, masking the protein's surface charges and weakening its interaction with the IEX resin. It can also sterically hinder the protein from accessing the resin pores.[12][13] |
| Broad Peaks in Size Exclusion Chromatography (SEC) | 1. Use Monodisperse PEG Linkers: If possible, use monodisperse PEGs, which have a single, defined molecular weight, to reduce the heterogeneity of the final product.[14] 2. Optimize SEC Conditions: Ensure the sample volume does not exceed 2-5% of the column volume. Adding agents like arginine to the mobile phase can suppress non-specific binding.[12] | The inherent polydispersity (range of chain lengths) of conventional PEG reagents imparts size heterogeneity to the conjugate, leading to peak broadening.[15] |
Quantitative Data Summary
The choice of PEG linker length significantly impacts the properties of the resulting bioconjugate. The following tables summarize representative data on how PEG length can influence key parameters.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy [16]
| PEG Linker Length | Tumor Exposure | Tumor Weight Reduction | Key Observation |
| Non-PEGylated | Baseline | 11% | Control group showed minimal efficacy. |
| PEG2 / PEG4 | Similar to each other | 35-45% | Short linkers provide moderate improvement over non-PEGylated control. |
| PEG8 / PEG12 / PEG24 | Significantly higher than shorter PEGs | 75-85% | Longer linkers led to substantially higher tumor exposure and efficacy. |
| Data synthesized from a study on ADCs in a xenograft mouse model.[16] |
Table 2: Effect of PEG Linker Length on Affibody-Drug Conjugate Cytotoxicity and Half-Life [17]
| PEG Linker Size | In Vitro Cytotoxicity (IC50) | In Vivo Half-Life | Key Observation |
| 0 kDa (No PEG) | Baseline | 19.6 min | High cytotoxicity but very rapid clearance. |
| 4 kDa | ~6.5-fold lower than no PEG | Significantly improved | Longer half-life is achieved at the cost of reduced in vitro cytotoxicity. |
| 10 kDa | ~22.5-fold lower than no PEG | Significantly improved | The 10 kDa PEG linker resulted in the most ideal overall therapeutic ability due to the greatly extended half-life.[17] |
| Data from a study on an anti-HER2 affibody conjugated to MMAE.[17] |
Table 3: Effect of PEG Linker Length on Binding Affinity [1]
| Biomolecule System | PEG Linker Length | Binding Affinity (KD) | Key Observation |
| natGa-NOTA-PEGn-RM26 to GRPR | PEG1 | 1.9 ± 0.2 nM | A shorter linker resulted in higher binding affinity in this specific system. |
| PEG2 | 2.5 ± 0.3 nM | ||
| PEG3 | 3.5 ± 0.4 nM | ||
| PEG4 | 4.8 ± 0.6 nM | ||
| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR).[1] |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation using an NHS-Ester Linker
This protocol outlines a general method for conjugating a PEG-NHS ester to a protein via primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.5-8.5). Crucially, the buffer must be free of primary amines like Tris. [2]
-
NHS-Ester-PEG linker of desired length.
-
Anhydrous DMSO.[2]
-
Quenching Buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0).
-
Purification system (e.g., SEC column, dialysis cassette).
Methodology:
-
Protein Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.5-8.5).
-
Prepare the PEG-NHS Ester: Immediately before starting the reaction, dissolve the NHS-Ester-PEG linker in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). NHS esters are highly susceptible to hydrolysis in aqueous environments.[2]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester solution to the protein solution. Mix gently by pipetting. The optimal molar ratio may need to be determined empirically.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The lower temperature is often preferred to maintain protein stability.[2]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will consume any remaining reactive NHS esters. Incubate for 15-30 minutes.[2]
-
Purification: Remove excess, unreacted PEG linker and byproducts using size exclusion chromatography (SEC), dialysis, or a desalting column appropriate for the size of the final conjugate.[2]
-
Characterization: Analyze the purified conjugate using SDS-PAGE (to observe the mass shift), mass spectrometry (to confirm conjugation), and HPLC (to assess purity).[2]
Protocol 2: Site-Directed Mutagenesis to Introduce a Cysteine Handle
This protocol outlines a general method for introducing a cysteine residue at a specific, sterically accessible site on a protein to serve as a handle for thiol-specific conjugation.
Materials:
-
Plasmid DNA containing the gene for the protein of interest.
-
Custom-designed mutagenic primers.
-
High-fidelity DNA polymerase (e.g., Pfu).[2]
-
dNTPs.
-
DpnI restriction enzyme.[2]
-
Competent E. coli cells for transformation.[2]
Methodology:
-
Primer Design: Design primers that are complementary to the target DNA sequence but contain a mismatch at the desired codon to change it to a cysteine codon (TGC or TGT).
-
PCR Amplification: Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations. Use a low amount of template plasmid DNA (5-50 ng) and perform 12-18 cycles of amplification to create copies of the plasmid containing the desired mutation.[2]
-
Template Digestion: After PCR, treat the reaction mixture with the DpnI enzyme. DpnI specifically digests the methylated parental (non-mutated) DNA template, leaving the newly synthesized, unmethylated (mutated) plasmid intact.[2]
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on an appropriate antibiotic selection plate. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
-
Protein Expression and Purification: Express the mutated protein using a suitable expression system and purify it for subsequent conjugation via the newly introduced cysteine residue.
Visualizations
Caption: Experimental workflow for a typical bioconjugation experiment.
Caption: A decision tree for troubleshooting low bioconjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. labinsights.nl [labinsights.nl]
- 15. biopharminternational.com [biopharminternational.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Active NHS-Ester Reactions
Welcome to the technical support center for NHS-ester chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on effectively quenching active NHS-ester reactions, a critical step in bioconjugation protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench an NHS-ester reaction?
Quenching an NHS-ester reaction is crucial to stop the labeling process and prevent unwanted side reactions. If left unquenched, the highly reactive NHS-ester can continue to react with the target molecule, leading to over-labeling, or cross-react with other nucleophiles in the sample, resulting in non-specific labeling and aggregation. Quenching ensures that the conjugation is controlled and reproducible.
Q2: What are the most common and effective quenching agents for NHS-ester reactions?
The most common and effective quenching agents are small molecules that contain a primary amine.[1] These agents react with and consume any excess, unreacted NHS-ester.[2] Commonly used quenchers include:
-
Tris (tris(hydroxymethyl)aminomethane): Widely used due to its high reactivity with NHS-esters.[1]
-
Glycine (B1666218): A simple amino acid that effectively quenches the reaction.[1]
-
Ethanolamine (B43304): Another small primary amine that serves as an efficient quenching agent.[1]
-
Hydroxylamine: Also used to quench reactions and has the added benefit of being able to reverse O-acyl esters, a type of side product.[3]
Q3: How do I choose the best quenching agent for my experiment?
The choice of quenching agent depends on several factors:[1]
-
Downstream Applications: Ensure the quencher does not interfere with subsequent assays. For example, if your downstream application involves amine-specific chemistry, the quenching agent must be completely removed.[1]
-
Ease of Removal: Smaller molecules like glycine and ethanolamine are often easier to remove using methods like dialysis or size-exclusion chromatography.[1]
-
Reactivity: Tris, glycine, and ethanolamine are all highly reactive towards NHS-esters.[1]
Q4: Can I use the reaction buffer to quench the reaction?
No, it is critical to avoid buffers containing primary amines, such as Tris (TBS) or glycine, during the NHS-ester conjugation reaction itself.[4][5] These buffers will compete with your target molecule for the NHS-ester, leading to significantly lower conjugation efficiency.[5] However, these same buffers are added at the end of the incubation period to quench the reaction.[4]
Q5: What is NHS-ester hydrolysis and can it be used for quenching?
NHS-ester hydrolysis is a competing reaction where the ester is cleaved by water, rendering it inactive.[2][4][6] The rate of hydrolysis is highly dependent on pH and temperature.[6][7] While hydrolysis naturally consumes the NHS-ester, relying on it for quenching is not ideal as it is slower and less controlled than active quenching with an amine-containing reagent. However, in some cases, raising the pH to 8.6 or higher can be used to rapidly hydrolyze the remaining NHS-ester, which has a half-life of only 10 minutes under these conditions.[4][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield After Quenching | Premature Quenching: The quenching agent was added before the conjugation reaction was complete. | Optimize the reaction time by performing a time-course experiment to determine the optimal incubation period before adding the quenching agent. |
| Hydrolysis of NHS-Ester: The NHS-ester hydrolyzed before reacting with the target molecule. This is more common at higher pH.[4][6] | Ensure the reaction is performed within the optimal pH range of 7.2-8.5.[4][5] Prepare the NHS-ester solution immediately before use in an anhydrous solvent like DMSO or DMF to minimize exposure to moisture.[2] | |
| Ineffective Quenching: The concentration of the quenching agent was too low to stop the reaction effectively. | Increase the final concentration of the quenching agent. A concentration of 20-100 mM is typically recommended.[2] | |
| Presence of Unwanted Side Products | Reaction with Non-Targeted Residues: NHS-esters can have side reactions with other nucleophilic groups like the hydroxyl groups of serine, threonine, and tyrosine, especially if primary amines are not readily available.[9] | Optimize the reaction pH to favor the primary amine reaction (pH 7.2-8.5).[4] Ensure a sufficient molar excess of the target molecule's primary amines. |
| Reaction with Quenching Agent Creates Interference: The quenching agent or its adduct with the NHS-ester interferes with downstream analysis. | Choose a quenching agent that is easily removable by dialysis or gel filtration.[1] Consider using a quencher that does not have properties that will interfere with your assay (e.g., fluorescence). | |
| Precipitation of Protein After Labeling | Over-labeling of the protein: The addition of too many, often hydrophobic, NHS-ester-containing molecules can alter the protein's solubility.[5] | Reduce the molar excess of the NHS-ester reagent in the reaction. Optimize the reaction time to prevent excessive labeling. Ensure rapid and effective quenching to stop the reaction at the desired time point. |
Quantitative Data Summary
Table 1: Half-life of NHS-Esters at Various pH Values and Temperatures.
This data is for N-hydroxysuccinimide esters in general and can be used as an approximation for the behavior of specific NHS-ester reagents.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[4][6] |
| 8.6 | 4 | 10 minutes[4][6] |
Table 2: Recommended Quenching Agent Concentrations.
| Quenching Agent | Recommended Final Concentration |
| Tris | 20-50 mM[1] |
| Glycine | 20-100 mM[2][4] |
| Ethanolamine | 20-50 mM[1] |
| Hydroxylamine | 10 mM |
Experimental Protocols
Protocol: Quenching an NHS-Ester Reaction
This protocol provides a general guideline for quenching the reaction between an NHS-ester and a primary amine-containing molecule (e.g., a protein).
Materials:
-
Reaction mixture containing the conjugated product and unreacted NHS-ester.
-
Quenching buffer stock solution (e.g., 1 M Tris-HCl, pH 8.0; 1 M Glycine, pH 8.0; or 1 M Ethanolamine, pH 8.0).
-
Purification system (e.g., dialysis cassette, gel filtration column).
Procedure:
-
Perform the Conjugation Reaction: Incubate your target molecule with the NHS-ester reagent under the desired reaction conditions (e.g., pH 7.2-8.5, room temperature for 30-60 minutes).[4][]
-
Add the Quenching Agent: At the end of the desired reaction time, add the quenching buffer stock solution to the reaction mixture to achieve a final concentration of 20-100 mM.[2] For example, add 20-100 µL of a 1 M quenching buffer stock to a 1 mL reaction volume.
-
Incubate to Quench: Gently mix and incubate the reaction for an additional 15-30 minutes at room temperature to ensure all unreacted NHS-ester is consumed.[2]
-
Purify the Conjugate: Remove the excess quenching agent, the hydrolyzed NHS, and other reaction byproducts from your conjugated product using an appropriate purification method such as dialysis or gel filtration.[2]
Visualizations
Caption: NHS-Ester reaction with a primary amine and subsequent quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Mass Spectrometry Analysis of PEGylated Compounds: A Technical Support Center
Welcome to the technical support center for mass spectrometry analysis of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the mass spectrometric analysis of these complex biomolecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why are my mass spectra of PEGylated compounds so complex and difficult to interpret?
The inherent properties of PEGylated molecules contribute to complex mass spectra. The primary reasons are:
-
Polydispersity: Polyethylene glycol (PEG) is a polymer and exists as a mixture of different chain lengths. This heterogeneity results in a distribution of masses for the PEGylated compound, rather than a single distinct mass.[1][2][3]
-
Multiple Charge States: Electrospray ionization (ESI), a common ionization technique for large biomolecules, produces multiply charged ions. For a polydisperse sample, this results in overlapping charge state envelopes, further complicating the spectrum.[1][2][4]
To address this, consider the following:
-
Choice of Ionization Technique: For some applications, Matrix-Assisted Laser Desorption/Ionization (MALDI) can be advantageous as it primarily generates singly charged ions, leading to simpler spectra that are easier to interpret.[5][6]
-
Charge State Reduction: The post-column addition of a charge-reducing agent, such as triethylamine (B128534) (TEA), can simplify ESI mass spectra by shifting the charge state distribution to higher m/z values with fewer charges.[3][4]
-
High-Resolution Mass Spectrometry: Utilizing high-resolution mass spectrometers can help to resolve the individual oligomers within the heterogeneous PEG distribution.[5][6]
-
Deconvolution Software: Employing specialized deconvolution algorithms is essential to process the complex raw data and obtain the neutral mass of the different PEGylated species.[2][4][7]
2. I'm observing broad and poorly shaped peaks in my LC-MS analysis of a PEGylated protein. What could be the cause and how can I improve my separation?
Peak broadening in the liquid chromatography of PEGylated compounds is a common issue stemming from several factors:
-
PEG Heterogeneity: The polydispersity of the PEG chain leads to a population of molecules with slightly different hydrophobicities and sizes, causing them to elute over a broader time range.
-
Conformational Flexibility: The flexible nature of the PEG chain allows the molecule to adopt multiple conformations in solution, each interacting differently with the stationary phase of the chromatography column.
-
Secondary Interactions: Unwanted interactions can occur between the PEG moiety and the stationary phase, leading to peak tailing.
To optimize your chromatographic separation, consider the following strategies:
-
Column Chemistry: The choice of column is critical. For larger PEG chains (e.g., 20-40 kDa), a C18 column may provide better separation of the PEGylated protein from its unmodified form. For smaller PEG chains, a C4 column might offer better resolution.[8]
-
Gradient Optimization: Employing a shallow gradient can improve the resolution between different PEGylated species.[8]
-
Mobile Phase Modifiers: The use of trifluoroacetic acid (TFA) in the mobile phase can improve peak shape. However, for LC-MS applications where TFA can cause ion suppression, formic acid is a common alternative, though it may result in slightly broader peaks.
-
Alternative Chromatography Modes:
Data Presentation
Table 1: Comparison of Ionization Techniques for PEGylated Compound Analysis
| Feature | MALDI-TOF MS | ESI-MS |
| Principle | A laser pulse desorbs and ionizes the sample from a crystalline matrix, typically producing singly charged ions.[1] | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets from which multiply charged ions are generated.[1] |
| Spectral Complexity | Simpler spectra due to the prevalence of singly charged ions, making interpretation of PEG heterogeneity easier.[5][6] | Complex spectra with multiple overlapping charge states for each PEGylated species, often requiring deconvolution.[1][2] |
| Sample Preparation | Requires co-crystallization with a suitable matrix. | The sample is introduced in a liquid solution, often directly coupled with liquid chromatography.[1] |
| Throughput | Generally higher for direct analysis of multiple samples. | Higher throughput when coupled with an autosampler and LC system.[1] |
| Challenges | Potential for matrix interference in the low mass range and in-source fragmentation.[1] | Spectral complexity from multiple charging and polydispersity.[1][4] |
Table 2: Comparison of Liquid Chromatography Techniques for PEGylated Compound Separation
| Technique | Principle | Advantages for PEGylated Compounds | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Separates based on hydrophobicity. | Can separate PEGylated isomers and species with different numbers of PEG chains.[1] | The large, hydrophilic PEG chain can lead to poor retention and peak shape on traditional C18 columns.[1] |
| Size-Exclusion Chromatography (SEC) | Separates based on hydrodynamic volume. | Effective for removing unreacted peptide/protein and excess PEG, and for detecting aggregates.[1] | Limited resolution for separating species with similar sizes, such as PEG isomers.[1] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separates polar compounds using a polar stationary phase. | Well-suited for retaining and separating highly hydrophilic PEGylated compounds.[1] | Requires careful method development to optimize separation.[1] |
Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS of PEGylated Proteins
-
Removal of Excess PEG:
-
For proteins, use size-exclusion chromatography (SEC) or ultrafiltration with an appropriate molecular weight cutoff (MWCO) filter to remove unreacted PEG reagent.[2]
-
Ensure to wash the filter membrane with water or buffer before use to remove potential contaminants.
-
-
Buffer Exchange:
-
Exchange the sample into a volatile buffer suitable for mass spectrometry, such as 10 mM ammonium (B1175870) acetate.[2]
-
-
Denaturation (for denaturing LC-MS):
-
Dilute the sample in a solution containing an organic solvent (e.g., acetonitrile (B52724) or methanol) and an acid (e.g., formic acid) to denature the protein.
-
-
Filtration:
-
Filter the final sample through a 0.22 µm syringe filter before injection to remove any particulates. Be aware that some filters can be a source of PEG contamination.[9]
-
Protocol 2: Post-Column Infusion of Triethylamine (TEA) for Charge Reduction in ESI-MS
-
LC Setup: Perform your standard LC separation of the PEGylated compound.
-
Post-Column Tee: After the LC column and before the ESI source, insert a T-fitting.
-
Syringe Pump: Use a syringe pump to deliver a solution of 0.2-1% TEA in a compatible solvent (e.g., isopropanol) at a low flow rate (e.g., 5-10 µL/min).[4]
-
Mixing: The TEA solution will mix with the eluent from the LC column before entering the mass spectrometer.
-
MS Acquisition: Acquire the mass spectra. The addition of TEA will result in a shift of the charge state envelope to higher m/z values with fewer charges, simplifying the spectrum.[3][4]
Mandatory Visualization
Caption: Troubleshooting workflow for mass spectrometry analysis of PEGylated compounds.
3. How can I determine the specific site of PEGylation on my protein or peptide?
Identifying the exact location of PEG attachment is crucial for understanding the structure-function relationship. Tandem mass spectrometry (MS/MS) techniques are employed for this purpose:
-
Collision-Induced Dissociation (CID): This is a widely available fragmentation method. However, for PEGylated peptides, the labile PEG chain can preferentially fragment, leading to a loss of sequence information from the peptide backbone.[1]
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that cleaves the peptide backbone while preserving labile modifications like PEGylation. This allows for more confident localization of the PEG moiety.[1]
-
In-Source Fragmentation: Fragmentation can be induced in the ion source of the mass spectrometer. This can be used to generate fragment ions for sequencing and to simplify complex spectra by partially removing the PEG chain.[1][10][11] A combined approach of in-source fragmentation followed by CID MS/MS of the smaller PEG-fragment-containing peptides can be a powerful strategy.[10][11]
Caption: Workflow for determining the site of PEGylation using mass spectrometry.
4. I suspect my samples are contaminated with PEG. What are the common sources and how can I avoid this?
PEG is a ubiquitous contaminant in laboratory environments and can significantly interfere with mass spectrometry analysis, often appearing as a series of peaks with a mass difference of 44 Da.[12][13][14]
Common Sources of PEG Contamination:
-
Reagents and Consumables:
-
Laboratory Practices:
Prevention and Mitigation Strategies:
-
Use Glassware for Solvents: Store and use solvents for mass spectrometry in glass bottles.[15]
-
Avoid PEG-Containing Detergents: Wash glassware with detergents that are free of PEG, or rinse thoroughly with hot water followed by an organic solvent.[12][15]
-
Dedicated Glassware: Maintain a separate set of glassware specifically for mass spectrometry experiments.[15]
-
Wear Gloves: Always wear powder-free gloves when handling samples and equipment.[15]
-
Pre-rinse Consumables: Rinse pipette tips, centrifuge filters, and other consumables with a solvent before use.
-
Sample Preparation: For protein samples, running the sample on an SDS-PAGE gel can help to remove PEG-containing detergents.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. enovatia.com [enovatia.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. sciex.com [sciex.com]
- 5. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Native and Denaturing MS Protein Deconvolution for Biopharma: Monoclonal Antibodies and Antibody-Drug-Conjugates to Polydisperse Membrane Proteins and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blob.phenomenex.com [blob.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 13. help.waters.com [help.waters.com]
- 14. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 15. allumiqs.com [allumiqs.com]
Technical Support Center: Improving the Efficiency of Amide Bond Formation with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during amide bond formation with polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in amide bond formation with PEG linkers?
Low yields in amide coupling reactions involving PEG linkers can stem from several factors:
-
Inefficient activation of the carboxylic acid: The carboxylic acid group on the PEG linker or the molecule to be conjugated requires activation to react efficiently with the amine.[1]
-
Hydrolysis of activated esters: Activated intermediates, such as N-hydroxysuccinimide (NHS) esters, are susceptible to hydrolysis in aqueous environments, which renders them unreactive towards the amine. The rate of hydrolysis is highly dependent on pH, increasing as the pH rises.[2]
-
Inhibition by trifluoroacetic acid (TFA) salts: If the amine component is a TFA salt, the acidic counterion can neutralize the base required for the coupling reaction, thus inhibiting the reaction.[3]
-
Steric hindrance: The bulky nature of the PEG chain or the substrate can physically block the reactive centers from interacting, leading to lower reaction efficiency.[1][4]
-
Suboptimal reaction conditions: Factors such as the choice of coupling reagents, solvent, pH, and temperature play a critical role in the reaction's success.[1][3]
-
Side reactions: The formation of byproducts, such as N-acylurea in carbodiimide-mediated reactions, can reduce the yield of the desired product.[5]
Q2: How does the choice of coupling reagent affect the reaction?
The selection of a coupling reagent is critical and depends on the specific substrates and desired reaction conditions. Common coupling reagents include carbodiimides (e.g., EDC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium (B103445) salts (e.g., PyBOP).
-
Carbodiimides (EDC, DCC): These are widely used but can be less effective for sterically hindered substrates. EDC is often used with NHS to form a more stable NHS ester, which improves coupling efficiency.[6]
-
Uronium/Aminium Salts (HATU, HBTU): These reagents are known for their high efficiency and fast reaction times, especially for challenging couplings.[7][8] HATU is generally considered more efficient than HBTU.[9]
-
Phosphonium Salts (PyBOP): PyBOP is also a highly efficient coupling reagent with a lower risk of causing N-terminal guanidinylation, a potential side reaction with HBTU and HATU.[10]
Q3: What is the optimal pH for amide bond formation?
The optimal pH is a compromise between activating the carboxylic acid and ensuring the amine is in its nucleophilic, deprotonated state.
-
Activation Step (with EDC/NHS): The activation of the carboxylic acid is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[2][11]
-
Coupling Step: The reaction of the activated ester with the primary amine is most efficient at a pH between 7.0 and 8.5.[2][12] A two-step process with a pH shift is often recommended for optimal yield.[1]
Q4: Can the PEG linker itself interfere with the reaction?
Yes, the PEG linker can influence the reaction in several ways:
-
Steric Hindrance: Longer PEG chains can increase steric hindrance, making it more difficult for the reactive groups to come together.[5][13]
-
Solubility: The hydrophilic nature of PEG enhances the solubility of the reactants and the final conjugate, which can be beneficial.[14]
-
Charge Shielding: The PEG chain can shield the electrostatic charges on a protein's surface, which can affect purification by ion-exchange chromatography.[13]
Q5: How can I minimize side reactions?
Minimizing side reactions is crucial for improving yield and simplifying purification.
-
N-acylurea formation (with carbodiimides): Adding NHS or HOBt can suppress the rearrangement of the O-acylisourea intermediate to the unreactive N-acylurea.[5][15]
-
Racemization: For chiral molecules, using additives like HOBt or choosing coupling reagents known for low racemization (e.g., HATU, COMU) is important.[8][15]
-
Guanidinylation (with HBTU/HATU): Avoid using an excess of these reagents, as they can react with the unprotected N-terminus of a peptide.[10]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during amide bond formation with PEG linkers.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Inefficient Carboxylic Acid Activation | - Ensure the activation step is performed at the optimal pH (4.5-6.0 for EDC/NHS).[9]- Use fresh, high-quality coupling reagents. EDC, for instance, is moisture-sensitive.[2]- Increase the molar excess of the coupling reagents (e.g., 1.5-2.0 equivalents of EDC/NHS).[1] |
| Hydrolysis of Activated Ester | - Perform the coupling reaction immediately after the activation step.[9]- Maintain the coupling reaction pH between 7.2 and 8.5 to balance amine reactivity and ester stability.[2]- For reactions in aqueous buffer, be aware of the NHS-ester half-life (see table below). |
| Inactive Amine | - Ensure the pH of the reaction buffer is above the pKa of the amine to ensure it is deprotonated and nucleophilic.[9]- If the amine is a TFA salt, add an extra equivalent of a non-nucleophilic base (e.g., DIPEA) to neutralize the salt.[3] |
| Incorrect Buffer | - Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete in the reaction. Use buffers like PBS, HEPES, or borate.[2] |
| Poor Solubility of Reactants | - Ensure all reactants are fully dissolved. Use anhydrous, aprotic solvents like DMF or DMSO for organic reactions.[4] |
Problem 2: Reaction Starts but is Incomplete or Stalls
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Steric Hindrance | - Increase the reaction time and/or moderately increase the temperature.[1]- Switch to a more powerful coupling reagent like HATU or HBTU for challenging couplings.[1]- Consider using a PEG linker with a longer spacer to reduce steric clash.[1] |
| Insufficient Reagents | - Increase the molar excess of the PEG linker and/or the coupling agents.[5] |
| Insufficient Reaction Time | - Increase the reaction time and monitor progress using an appropriate analytical technique like HPLC or LC-MS.[5] |
Problem 3: Complex Mixture of Products or Significant Side Products
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Formation of N-acylurea | - Optimize reaction conditions to minimize side product formation, for example, by using NHS with EDC and running the reaction at a lower temperature.[5] |
| Multiple Reaction Sites | - If the substrate has multiple amine groups, consider using a lower molar ratio of the activated PEG linker to favor mono-PEGylation.[4] |
| Racemization | - Use a coupling reagent known for low racemization, such as HATU or COMU.[8] |
Problem 4: Product is Formed but Difficult to Purify
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Byproducts with Similar Polarity | - Optimize the reaction to minimize byproduct formation.[5]- For carbodiimide (B86325) reactions, an aqueous workup can help remove the water-soluble urea (B33335) byproduct.[1] |
| Heterogeneous PEGylated Species | - Use chromatographic techniques like Size Exclusion Chromatography (SEC) to separate based on size or Ion Exchange Chromatography (IEX) to separate based on charge.[4] |
Quantitative Data
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Typical Yield Range | Typical Reaction Time | Key Advantages & Considerations |
| EDC/NHS | 60-85%[1] | 12-24 hours[1] | Cost-effective; water-soluble byproducts are easily removed. Can be inefficient for highly hindered substrates.[1][4] |
| HATU/DIPEA | >90% | 1-4 hours[7] | Highly efficient, especially for sterically hindered couplings; fast reaction times.[4][7] |
| HBTU/DIPEA | High | 1-4 hours | Very efficient, but can cause N-terminal guanidinylation as a side reaction.[10] |
| PyBOP/DIPEA | High | 1-4 hours | Highly efficient with no risk of guanidinylation. Byproducts are less toxic than those of BOP.[10] |
| COMU | >95% | < 2 hours | Very high reactivity and low racemization.[16] |
Yields are illustrative and highly dependent on the specific substrates and reaction conditions.
Table 2: Impact of pH on NHS-Ester Stability in Aqueous Solution
| pH | Half-life of NHS-ester | Implication for Conjugation |
| 7.0 | 4 - 5 hours | Relatively stable, allowing for sufficient reaction time with moderate amine reactivity.[2] |
| 8.0 | 1 hour | Optimal compromise for many systems, balancing good amine reactivity with manageable hydrolysis.[2] |
| 8.6 | 10 minutes | Very rapid hydrolysis; requires highly efficient and fast coupling to achieve a good yield.[2] |
Experimental Protocols
Protocol 1: Amide Bond Formation using EDC/NHS in an Organic Solvent
This protocol describes the activation of a carboxylic acid on a PEG linker and subsequent coupling to a primary amine.
-
Reagent Preparation:
-
Dissolve the carboxylic acid-terminated PEG linker (1.0 equivalent) in anhydrous DMF or DCM.
-
In a separate vial, dissolve the amine-containing molecule (1.0-1.2 equivalents) in the same anhydrous solvent. If the amine is a hydrochloride salt, add DIPEA (1.1 equivalents) to neutralize.[17]
-
-
Activation of Carboxylic Acid:
-
Amine Coupling:
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be quenched with water and the product extracted.
-
Purify the crude product by flash chromatography or preparative HPLC.
-
Protocol 2: Amide Bond Formation using HATU/DIPEA in an Organic Solvent
This protocol is suitable for more challenging couplings, including those with sterically hindered substrates.
-
Reagent Preparation:
-
Dissolve the carboxylic acid-terminated PEG linker (1.0 equivalent) and the amine-containing molecule (1.1 equivalents) in anhydrous DMF under an inert atmosphere.[4]
-
-
Coupling Reaction:
-
Add HATU (1.2 equivalents) to the reaction mixture.[4]
-
Add DIPEA (3-4 equivalents). The excess base is to facilitate the coupling and neutralize any acid salts.[4]
-
Stir the reaction mixture at room temperature. Due to potential steric hindrance, the reaction may require an extended time (12-48 hours). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Charge shielding effects of PEG bound to NH 2 -terminated PAMAM dendrimers – an experimental approach - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01698B [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of PEG Linkers: Unveiling the Advantages of Extended Chain Length with Boc-NH-PEG36-COOH
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's success. Polyethylene glycol (PEG) linkers have become a cornerstone in this field, offering a means to enhance the solubility, stability, and pharmacokinetic profiles of complex molecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of a long-chain linker, Boc-NH-PEG36-COOH, with its shorter counterparts, PEG4 and PEG12, supported by a synthesis of experimental data to inform rational drug design.
The core function of a PEG linker extends beyond simply connecting two molecular entities. Its length directly influences the physicochemical properties of the resulting conjugate. While shorter PEG chains offer a more compact connection, longer chains like PEG36 provide a distinct set of advantages, particularly in overcoming challenges associated with hydrophobic payloads and optimizing in vivo performance.[1][2][3][4]
The Impact of PEG Linker Length on Bioconjugate Properties
The choice between a short, medium, or long PEG linker involves a trade-off between several key parameters. Longer PEG chains, such as PEG36, generally impart greater hydrophilicity, which can be crucial for preventing the aggregation of bioconjugates, especially those carrying hydrophobic drug molecules.[5][6] This enhanced solubility often allows for a higher drug-to-antibody ratio (DAR) in ADCs without compromising stability.[6][7]
Conversely, shorter linkers like PEG4 may be advantageous when a smaller hydrodynamic radius is desired, potentially leading to better cell permeability in certain contexts.[8] Intermediate linkers like PEG12 often represent a balance, offering improved pharmacokinetics over non-PEGylated molecules without the potential for steric hindrance that can sometimes be associated with very long PEG chains.[7][9]
Quantitative Data Presentation
The following tables summarize the impact of PEG linker length on various performance metrics of bioconjugates, based on data synthesized from multiple studies.
Table 1: Influence of PEG Linker Length on Hydrophilicity and Solubility
| Property | PEG4 | PEG12 | PEG36 (extrapolated) |
| Log D (Octanol-Water Partition Coefficient) | Higher (Less Hydrophilic) | Intermediate | Lower (More Hydrophilic)[5] |
| Aqueous Solubility | Good | Very Good | Excellent[3][5][10] |
| Tendency for Aggregation | Moderate | Low | Very Low[1][6] |
Table 2: Impact of PEG Linker Length on Pharmacokinetics (PK)
| Property | Short (PEG4) | Intermediate (PEG12) | Long (PEG36) |
| Plasma Half-life | Moderate Increase[9] | Significant Increase[7][9] | Substantial Increase[7] |
| Clearance Rate | Faster | Slower[9] | Slowest |
| In Vivo Efficacy | Moderate | Often Improved[2][9] | Generally Enhanced[7] |
Table 3: Impact of PEG Linker Length on In Vitro Potency
| Property | Short (PEG4) | Intermediate (PEG12) | Long (PEG36) |
| In Vitro Cytotoxicity | Generally Higher[2] | May be Moderately Reduced[9] | Can be Reduced[7][11][12] |
| Potential for Steric Hindrance | Low | Moderate | Higher[9] |
Visualizing the Role of PEG Linkers
To better illustrate the concepts discussed, the following diagrams depict a general experimental workflow for comparing PEG linkers in ADC development and the fundamental mechanism of ADC-induced cell death.
Caption: Workflow for ADC development comparing different PEG linkers.
Caption: Simplified signaling pathway of ADC-induced apoptosis.
Experimental Protocols
Detailed methodologies are essential for the reproducible comparison of PEG linkers. Below are representative protocols for the synthesis and evaluation of ADCs with varying linker lengths.
Protocol 1: Synthesis of Antibody-Drug Conjugates (ADCs)
Objective: To conjugate a cytotoxic payload to a monoclonal antibody using Boc-NH-PEG-COOH linkers of different lengths (PEG4, PEG12, PEG36).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).
-
Cytotoxic payload with a reactive amine group.
-
Boc-NH-PEG4-COOH, Boc-NH-PEG12-COOH, Boc-NH-PEG36-COOH.
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Trifluoroacetic acid (TFA).
-
Size-Exclusion Chromatography (SEC) system.
Procedure:
-
Payload-Linker Conjugation: a. For each PEG linker, dissolve the Boc-NH-PEGn-COOH (1.2 equivalents), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF. b. Stir the mixture at room temperature for 1 hour to activate the carboxylic acid. c. Add the amine-containing cytotoxic payload (1 equivalent) to the activated linker solution. d. Allow the reaction to proceed overnight at room temperature. e. Monitor the reaction by LC-MS. Purify the Boc-protected payload-linker conjugate using reverse-phase HPLC.
-
Boc Deprotection: a. Dissolve the purified Boc-protected payload-linker conjugate in a solution of 20% TFA in dichloromethane. b. Stir at room temperature for 1-2 hours. c. Remove the solvent and excess TFA under reduced pressure to yield the amine-deprotected payload-linker.
-
Antibody Conjugation: a. Prepare the mAb at a concentration of 5-10 mg/mL in conjugation buffer (e.g., PBS with 5 mM EDTA, pH 8.0). b. Add the deprotected payload-linker to the mAb solution at a desired molar excess (e.g., 5-10 fold). c. Gently agitate the reaction mixture at 4°C for 4-16 hours.
-
Purification: a. Purify the resulting ADC using a pre-equilibrated SEC column to remove unconjugated payload-linker and other small molecules. b. Collect the fractions corresponding to the monomeric ADC. c. Buffer exchange the purified ADC into a suitable formulation buffer and concentrate to the desired concentration.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
Objective: To quantify the average number of drug molecules conjugated to each antibody.
Materials:
-
Purified ADC samples.
-
UV-Vis spectrophotometer.
-
Hydrophobic Interaction Chromatography (HIC) system (optional).
Procedure:
-
UV-Vis Spectroscopy: a. Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload. b. Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law, correcting for the payload's absorbance at 280 nm. c. The DAR is the molar ratio of the payload to the antibody.
-
Hydrophobic Interaction Chromatography (HIC): a. HIC can be used to separate ADC species with different DARs. b. Inject the purified ADC onto a HIC column. c. Elute with a decreasing salt gradient. d. The different peaks correspond to ADCs with DARs of 0, 2, 4, 6, and 8 (for cysteine-linked conjugates). e. The average DAR can be calculated from the relative area of each peak.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To assess the potency of the ADCs in killing target cancer cells.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
ADC samples.
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT).
-
Plate reader.
Procedure:
-
Cell Seeding: a. Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: a. Prepare serial dilutions of the ADCs with different PEG linkers in cell culture medium. b. Remove the old medium from the cells and add the ADC dilutions. c. Include untreated cells as a negative control and cells treated with the unconjugated payload as a positive control. d. Incubate the plate for 72-120 hours.
-
Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: a. Normalize the data to the untreated control. b. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion
The length of the PEG linker is a critical design parameter in the development of bioconjugates. While shorter linkers like PEG4 and PEG12 have their applications, the long-chain Boc-NH-PEG36-COOH offers significant advantages in enhancing the hydrophilicity and pharmacokinetic profile of bioconjugates, which often translates to improved in vivo efficacy.[7] However, this can sometimes come at the cost of reduced in vitro potency.[11][12] The optimal linker length is context-dependent and must be determined empirically for each specific bioconjugate through systematic evaluation. The protocols and comparative data presented in this guide provide a framework for making informed decisions in the rational design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 11. mdpi.com [mdpi.com]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Monodisperse vs. Polydisperse PEG Linkers: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, the choice of a linker in creating therapeutic conjugates is a critical decision that significantly influences a drug's efficacy, safety, and manufacturability. Polyethylene glycol (PEG) linkers are widely employed to enhance the properties of biotherapeutics, such as antibody-drug conjugates (ADCs) and small molecule drugs. The fundamental distinction between PEG linkers lies in their molecular weight distribution: monodisperse, having a single, defined molecular weight, and polydisperse, comprising a mixture of polymer chains with a range of molecular weights. This guide provides an objective comparison of monodisperse and polydisperse PEG linkers, supported by experimental data, to inform the rational design of next-generation therapeutics.
The use of PEG linkers in drug development offers numerous advantages, including increased solubility and stability, prolonged circulation half-life, and reduced immunogenicity.[1][2] However, the choice between a monodisperse and a polydisperse PEG linker can have profound consequences on the final drug product's characteristics and performance.
Defining the Difference: Monodisperse vs. Polydisperse PEG
Monodisperse PEG linkers are single molecular entities with a precisely defined chemical structure and molecular weight, resulting in a polydispersity index (PDI) of 1.0.[1] In contrast, polydisperse PEGs are a heterogeneous mixture of polymers with varying chain lengths, characterized by an average molecular weight and a PDI greater than 1.0.[1] This inherent heterogeneity in polydisperse PEGs can lead to challenges in characterization, batch-to-batch consistency, and predictable clinical performance.[1]
dot
Performance Comparison: Experimental Data
The homogeneity of monodisperse PEG linkers translates to more predictable and superior performance in biological systems. The following tables summarize quantitative data from comparative studies.
Physicochemical and Pharmacokinetic Properties
A study utilizing PEGylated gold nanoparticles as a model system highlights the significant impact of PEG dispersity on protein adsorption and in vivo behavior.
| Parameter | Monodisperse PEG | Polydisperse PEG | Fold Change/Reduction |
| Polydispersity Index (PDI) | 1.0 | > 1.01 | - |
| Protein Adsorption (in vitro) | Markedly lower and constant | Higher and variable | Up to 70% reduction with monodisperse PEG |
| Blood Circulation Half-Life (in vivo) | Significantly prolonged | Shorter | - |
Table 1: Comparison of physicochemical and pharmacokinetic properties of drug conjugates with monodisperse vs. polydisperse PEG linkers.
Impact of PEG Linker Length on Pharmacokinetics and Tolerability of an Antibody-Drug Conjugate (ADC)
The precise control over PEG chain length afforded by monodisperse PEGs allows for the fine-tuning of a drug's therapeutic index. The following data from a study on an ADC with varying monodisperse PEG linker lengths demonstrates this principle.
| PEG Linker Length | Clearance Rate (mL/hr/kg) | Tolerability (% Body Weight Change at 50 mg/kg) |
| No PEG | High | Significant weight loss |
| PEG2 | High | Significant weight loss |
| PEG4 | High | Significant weight loss |
| PEG8 | Stabilized at a lower rate | Stable |
| PEG12 | Stabilized at a lower rate | Stable |
| PEG24 | Stabilized at a lower rate | Stable |
Table 2: Impact of monodisperse PEG linker length on the clearance and tolerability of an antibody-drug conjugate.[3][4][5] Clearance rates increased rapidly for conjugates with PEGs smaller than PEG8, and these were also not well-tolerated.[4][5]
Advantages of Monodisperse PEG Linkers in Drug Development
The use of monodisperse PEG linkers offers several key advantages over their polydisperse counterparts:
-
Improved Pharmacokinetics: The uniform nature of monodisperse PEG linkers leads to more predictable absorption, distribution, metabolism, and excretion (ADME) profiles.[1] This results in a more consistent and prolonged drug exposure, potentially leading to improved efficacy.[2][3]
-
Enhanced Safety and Reduced Immunogenicity: The heterogeneity of polydisperse PEGs can contribute to an increased risk of immunogenic responses.[2] Monodisperse PEGs, with their well-defined structure, are associated with a reduced risk of generating anti-PEG antibodies and a better overall safety profile.[2]
-
Precise Structure-Activity Relationship (SAR) Studies: The ability to systematically vary the length and architecture of monodisperse PEG linkers allows for the fine-tuning of a drug's properties to optimize its therapeutic window.[6] This level of precision is not achievable with polydisperse mixtures.
-
Simplified Manufacturing and Quality Control: The use of a single, well-characterized molecular entity simplifies the manufacturing process, purification, and analytical characterization of the final drug conjugate.[2] This leads to improved batch-to-batch consistency, a critical factor for regulatory approval.
-
Increased Drug Loading: Hydrophilic monodisperse PEG linkers can help to solubilize hydrophobic drug payloads, enabling a higher drug-to-antibody ratio (DAR) without causing aggregation.[2][7]
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, and characterization of PEGylated drug conjugates. Below are generalized protocols for key experiments.
Synthesis and Purification of a PEGylated Antibody-Drug Conjugate (ADC)
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
Confirming Amide Bond Formation Post-Conjugation: A Comparative Guide to FTIR Analysis
For researchers, scientists, and drug development professionals, the successful conjugation of molecules via amide bond formation is a critical step in creating novel therapeutics, bioconjugates, and functionalized materials. Verifying the formation of this covalent linkage is paramount. This guide provides a detailed comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other analytical techniques for confirming amide bond formation, supported by experimental protocols and data interpretation guidelines.
Introduction to FTIR Analysis for Amide Bond Confirmation
FTIR spectroscopy is a rapid, non-destructive, and highly effective technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, creating a unique spectral fingerprint.
The formation of an amide bond introduces new vibrational modes that can be readily detected by FTIR. Specifically, the appearance of two characteristic bands, Amide I and Amide II, serves as a strong indicator of successful conjugation.
-
Amide I Band: This band, appearing in the range of 1600-1700 cm⁻¹, is primarily associated with the C=O stretching vibration of the amide group.[1][2][3] It is the most intense absorption band in proteins.[1]
-
Amide II Band: Found between 1510 and 1580 cm⁻¹, this band results from the N-H bending vibration and C-N stretching vibration.[1]
The presence of these distinct bands in the product spectrum, which are absent in the spectra of the reactant molecules (a carboxylic acid and an amine), provides clear evidence of amide bond formation.[4]
Comparative Analysis: FTIR vs. Alternative Methods
While FTIR is a powerful tool, other analytical techniques can also be employed to confirm amide bond formation. Each method offers distinct advantages and disadvantages in terms of sensitivity, structural information, and experimental complexity.
| Technique | Principle | Advantages | Disadvantages | Ideal For |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.[5] | - Rapid analysis- Non-destructive- Minimal sample preparation- Applicable to solid and liquid samples[5] | - Provides functional group information, not detailed atomic connectivity- Can have overlapping peaks in complex molecules[3] | Quick confirmation of functional group changes and successful conjugation. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure and connectivity.[5] | - Provides detailed structural elucidation[5]- Can identify the exact location of the new bond- Quantitative analysis is possible | - Lower sensitivity than MS- Requires larger sample amounts- More complex data analysis- Expensive instrumentation | Detailed structural confirmation of purified products. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | - High sensitivity- Provides accurate molecular weight of the conjugate- Can be coupled with liquid chromatography (LC-MS) for complex mixtures | - Can be destructive- May not distinguish between isomers- Requires ionization of the sample | Accurate mass determination of the final conjugate and identification of byproducts. |
| HPLC/UPLC | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | - Excellent for assessing purity- Can quantify reactants and products- Can be used to monitor reaction progress | - Does not directly confirm the chemical structure of the product- Requires method development | Monitoring reaction kinetics, assessing product purity, and isolating the final conjugate. |
Experimental Protocols
FTIR Spectroscopy Protocol for Amide Bond Confirmation
This protocol outlines the general steps for analyzing a bioconjugation reaction using Attenuated Total Reflectance (ATR)-FTIR, a common sampling technique for proteins and other biomolecules.[6]
Materials:
-
FTIR Spectrometer with ATR accessory
-
Reactant 1 (e.g., protein with carboxylic acid groups)
-
Reactant 2 (e.g., amine-containing molecule)
-
Conjugated product
-
Appropriate solvent (e.g., deionized water, buffer)
-
Nitrogen gas for drying (optional)
Procedure:
-
Background Spectrum: Collect a background spectrum of the clean ATR crystal. This will account for any atmospheric interference (e.g., water vapor, carbon dioxide).[7]
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Apply a small amount (1-2 µL) of the first reactant solution onto the ATR crystal and acquire its spectrum.
-
Clean the crystal and repeat the process for the second reactant.
-
Finally, clean the crystal and apply the conjugated product solution to acquire its spectrum.
-
For solid samples, press the powder firmly onto the crystal. For solutions, a thin film can be created by evaporating the solvent with a gentle stream of nitrogen.[8]
-
-
Data Acquisition:
-
Record the spectra over a range of 4000-600 cm⁻¹.
-
Typically, 64-128 scans are co-added to improve the signal-to-noise ratio.[8]
-
-
Data Processing:
-
Perform baseline correction and atmospheric subtraction using the spectrometer's software.
-
Normalize the spectra to a common peak if quantitative comparison is needed.
-
Data Presentation and Interpretation
A clear indication of amide bond formation is the appearance of the Amide I and Amide II bands in the product spectrum, alongside changes in the characteristic peaks of the reactants.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Observation Post-Conjugation |
| Carboxylic Acid (Reactant) | O-H stretch | 3300-2500 (broad) | Disappears or significantly decreases |
| Carboxylic Acid (Reactant) | C=O stretch | 1760-1690 | Disappears or shifts |
| Amine (Reactant) | N-H stretch (primary) | 3500-3300 (two bands) | Disappears or changes to a single band (secondary amide) |
| Amine (Reactant) | N-H bend | 1650-1580 | Disappears or is obscured by Amide II |
| Amide (Product) | Amide I (C=O stretch) | 1700-1600 | Appears |
| Amide (Product) | Amide II (N-H bend, C-N stretch) | 1580-1510 | Appears |
Note: The exact positions of the peaks can vary depending on the molecular environment and hydrogen bonding.[9]
Mandatory Visualizations
Conclusion
FTIR spectroscopy stands out as a primary tool for the initial confirmation of amide bond formation post-conjugation. Its speed, simplicity, and non-destructive nature make it an invaluable technique for routine screening and verification. While methods like NMR and mass spectrometry provide more detailed structural information, FTIR offers a direct and efficient assessment of the chemical transformation by identifying the characteristic Amide I and II bands. For a comprehensive analysis, a multi-faceted approach combining FTIR with purity-assessing techniques like HPLC is often the most robust strategy in research and development settings.
References
- 1. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 2. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to HPLC Methods for Assessing PEGylated Product Purity
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved solubility, a longer circulatory half-life, and reduced immunogenicity.[1][2] However, the PEGylation process often results in a heterogeneous mixture of products, including unreacted protein, excess PEG reagent, and proteins with varying numbers of attached PEG molecules at different sites.[1][] Ensuring the purity and homogeneity of the final PEGylated protein product is a critical quality attribute for therapeutic applications.[1] High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for characterizing these complex biomolecules.[1][2]
This guide provides an objective comparison of the most common HPLC-based methods for the purity analysis of PEGylated proteins: Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).
Comparison of HPLC Methods for PEGylated Protein Analysis
The selection of an appropriate HPLC method is guided by the specific analytical question being addressed, such as determining the degree of PEGylation, quantifying aggregates, or separating positional isomers.[1] The following table summarizes the key performance characteristics of each technique.
| Feature | Size-Exclusion Chromatography (SEC) | Reversed-Phase HPLC (RP-HPLC) | Ion-Exchange Chromatography (IEX) | Hydrophobic Interaction Chromatography (HIC) |
| Separation Principle | Hydrodynamic volume (size) in solution.[4] | Hydrophobicity.[1] | Net surface charge.[1] | Surface hydrophobicity.[] |
| Primary Application | Quantifying aggregates and different PEGylated species (e.g., mono-, di-PEGylated).[4] Efficiently removes low molecular weight by-products.[] | Separating positional isomers and resolving species based on subtle hydrophobicity differences.[1][] | Separating species with different degrees of PEGylation and positional isomers.[1][5] | An alternative method for separating PEGylation reaction products, often complementary to IEX.[][6] |
| Advantages | Robust, easy to set up, and provides rapid separation of unmodified protein from its PEGylated form.[7] | High-resolution separation of different PEGylated products.[] Can separate species based on the site of PEG attachment.[8] | Excellent tool for the analysis of PEGylation site isomers.[5] High resolution and purity can be achieved.[9] | Can be used in non-denaturing conditions, preserving the protein's native form.[10] |
| Limitations | Limited resolution between the PEGylated conjugate and free PEG, especially for large PEGs. Polydispersity of PEG can broaden peaks.[4] | Can be denaturing for some proteins. The use of organic solvents may not be suitable for all proteins. | The shielding of charges by PEG chains can sometimes complicate separation.[] | Generally works poorly for this application as PEGs can also bind to the hydrophobic media.[5] Relatively low capacity and poor resolution between adjacent peaks.[] |
Experimental Protocols
Below are representative protocols for the key HPLC methods discussed.
Size-Exclusion Chromatography (SEC)
This method separates molecules based on their size in solution. PEGylation significantly increases the hydrodynamic radius of a protein, allowing for efficient separation from the smaller, unmodified protein and free PEG.[1]
Instrumentation:
-
HPLC system with a UV detector and optionally a Refractive Index (RI) detector.[4]
Chromatographic Conditions:
-
Column: TSK-GEL SWXL or Zenix SEC-150, 30 cm x 7.8 mm I.D., 3 µm particles, 150 Å.[11][12]
-
Mobile Phase: 150 mM phosphate (B84403) buffer, pH 7.0.[11]
-
Column Temperature: Ambient (e.g., 25 °C).[1]
Sample Preparation: The protein sample is diluted in the mobile phase to a concentration of approximately 1 mg/mL and filtered through a 0.22 µm filter before injection.[1][4]
SEC workflow for PEGylated protein purity assessment.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The attachment of a hydrophilic PEG chain generally decreases the retention time of the protein. This technique is particularly powerful for separating positional isomers, as the location of the PEG chain can subtly alter the overall hydrophobicity of the conjugate.[1]
Instrumentation:
-
HPLC system with a UV detector.[1]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Gradient: A typical gradient might be 20-80% B over 30 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 45-60 °C to improve peak shape.[1]
-
Detection: UV absorbance at 214 nm or 280 nm.[1]
Sample Preparation: The PEGylation reaction mixture is quenched and diluted in Mobile Phase A.[7][13]
RP-HPLC workflow for PEGylated protein analysis.
Ion-Exchange Chromatography (IEX)
IEX separates proteins based on their net surface charge. The PEGylation of surface residues, such as lysine, can alter the protein's overall charge, allowing for the separation of species with different degrees of PEGylation.[1] The shielding of charged residues by the PEG chain also influences the interaction with the stationary phase, enabling the separation of positional isomers.[1][]
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: Cation-exchange column (e.g., SP-Sepharose HP or PolyCAT A).[5]
-
Mobile Phase A: 20 mM MES, pH 6.0.[1]
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0.[1]
-
Gradient: A linear gradient from 0-50% B over 40 minutes is a common starting point.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: Ambient.[1]
-
Detection: UV absorbance at 280 nm.[1]
Sample Preparation: The sample should be buffer-exchanged into Mobile Phase A to ensure proper binding to the column.[1]
IEX workflow for PEGylated protein analysis.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on the interaction between hydrophobic regions on the protein surface and a weakly hydrophobic stationary phase. It can serve as a supplementary tool to IEX and SEC.[]
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: Toyopearl Butyl 650C or Butyl Sepharose.[6]
-
Mobile Phase: Aqueous buffer with a high salt concentration (e.g., 1 M ammonium (B1175870) sulfate) for binding, and a decreasing salt gradient for elution.[6][10]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV absorbance at 280 nm.
Sample Preparation: The sample is diluted in a high-salt buffer to promote hydrophobic interactions with the column.
HIC workflow for PEGylated protein analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 11. Sigma-Aldrich [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. blob.phenomenex.com [blob.phenomenex.com]
A Comparative Guide to PEG Linkers for Thlol Conjugation: Boc-NH-PEG36-COOH vs. Maleimide-PEG
In the fields of drug development, diagnostics, and proteomics, the precise and stable conjugation of biomolecules is essential. Polyethylene glycol (PEG) linkers are widely employed to improve the solubility, stability, and pharmacokinetic properties of bioconjugates. The choice of the reactive group on the PEG linker is critical as it dictates the specificity, efficiency, and stability of the final product.
This guide provides a comprehensive, data-driven comparison between two distinct types of PEG linkers in the context of thiol conjugation: Maleimide-PEG linkers , which are directly reactive with thiols, and Boc-NH-PEG36-COOH , a heterobifunctional linker that requires an indirect, multi-step strategy to be used in a thiol-conjugation workflow. Understanding their fundamental chemical differences is key to selecting the appropriate tool for your research needs.
Maleimide-PEG Linkers: The Direct Approach to Thiol Conjugation
Maleimide-functionalized PEG linkers are the industry standard for direct and selective conjugation to sulfhydryl (-SH) groups, which are present in the cysteine residues of proteins and peptides.[1][2] The conjugation proceeds via a highly efficient Michael addition reaction, forming a stable thioether bond under mild, physiological conditions.[1][3] This high specificity makes it a preferred method for applications such as the development of antibody-drug conjugates (ADCs) and the site-specific PEGylation of therapeutic proteins.[1][4]
Reaction Mechanism
The core of this chemistry is the nucleophilic attack of a thiolate anion (the deprotonated form of a thiol) on the electron-deficient double bond of the maleimide (B117702) ring.[1] This reaction is highly chemoselective for thiols within the optimal pH range of 6.5-7.5.[1][5]
Performance and Quantitative Data
The efficiency of maleimide-thiol conjugation is dependent on several key parameters. While the resulting thioether bond is generally stable, it can be susceptible to a retro-Michael reaction, leading to thiol exchange with other free thiols in the environment, such as glutathione.[4][6]
| Parameter | Recommended Condition / Value | Rationale & Key Considerations |
| Optimal pH Range | 6.5 - 7.5 | Balances efficient thiolate anion formation with minimal maleimide hydrolysis and side reactions with amines.[1][5] |
| Reaction Time | 1 - 4 hours at room temperature, or overnight at 4°C | The reaction is generally rapid, with completion times depending on concentration and temperature.[7][8] |
| Molar Excess | 10- to 20-fold molar excess of Maleimide-PEG over thiol | A molar excess is generally recommended to drive the reaction to completion and ensure efficient conjugation.[7][8] |
| Bond Stability | Forms a stable thioether bond. | The bond can be susceptible to retro-Michael reactions (thiol exchange) in the presence of other thiols.[4][6][9] |
| Specificity | Highly selective for thiol groups at pH < 7.5. | At pH > 7.5, reactivity with primary amines (e.g., lysine) can become competitive.[10][11] |
Experimental Protocol: Direct Thiol Conjugation
This protocol outlines a general procedure for conjugating a Maleimide-PEG linker to a thiol-containing protein, such as a monoclonal antibody (mAb) with reduced disulfide bonds.
-
Protein Preparation and Reduction:
-
If necessary, dialyze the protein solution against a thiol-free buffer (e.g., PBS, pH 7.2).
-
To expose free thiol groups, reduce interchain disulfide bonds by adding a 5- to 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[12]
-
Incubate at 37°C for 1-2 hours. It is generally not necessary to remove the TCEP before proceeding.[13] Ensure buffers are degassed to prevent re-oxidation of thiols.[13]
-
-
Linker Preparation:
-
Conjugation Reaction:
-
Add the Maleimide-PEG stock solution to the reduced protein solution to achieve a 10- to 20-fold molar excess of the linker.[8]
-
The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[15]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[7][8]
-
-
Quenching and Purification (Optional):
Boc-NH-PEG36-COOH: An Indirect, Multi-Step Strategy
In stark contrast to maleimide-based linkers, Boc-NH-PEG36-COOH is not directly reactive with thiols .[11] It is a heterobifunctional linker featuring two distinct functional groups at its termini:
-
Boc-protected Amine (Boc-NH-) : A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This group is stable under many conditions but can be selectively removed using a moderately strong acid like trifluoroacetic acid (TFA) to yield a free primary amine (-NH2).[16][17]
-
Carboxylic Acid (-COOH) : This group can be activated, typically with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form a semi-stable NHS ester, which readily reacts with primary amines to form a stable amide bond.[15][16]
To incorporate this linker into a thiol-conjugation workflow, a multi-step process involving an additional thiol-reactive crosslinker is required. This adds significant complexity compared to the direct maleimide approach.[11]
Hypothetical Multi-Step Workflow
To connect Molecule A (containing an amine) to Molecule B (containing a thiol) using Boc-NH-PEG36-COOH, the following steps would be necessary:
-
Activation & Amine Conjugation : The -COOH end of the PEG linker is activated with EDC/NHS and reacted with an amine on Molecule A.
-
Boc Deprotection : The Boc group on the other end of the PEG linker is removed with TFA, exposing a new primary amine.
-
Introduction of Thiol-Reactivity : The newly exposed amine is reacted with a heterobifunctional crosslinker (e.g., SMCC), which contains an NHS ester (to react with the amine) and a maleimide group.
-
Thiol Conjugation : The now maleimide-functionalized Molecule A-PEG conjugate is finally reacted with the thiol group on Molecule B.
Performance and Quantitative Data
The performance characteristics relate to the individual reactions in the sequence, not to a direct thiol reaction.
| Parameter | Recommended Condition / Value | Rationale & Key Considerations |
| -COOH Activation | EDC/NHS Chemistry | Forms an amine-reactive NHS ester. |
| Amine Conjugation pH | 7.2 - 8.0 | Optimal for the reaction between an NHS ester and a primary amine. Buffer must be amine-free (e.g., PBS).[15][16] |
| Boc Deprotection | 20-50% TFA in DCM | Standard condition for removing the acid-labile Boc protecting group.[15][16] |
| Final Thiol Conjugation | See Maleimide-PEG table | The final step relies on the same maleimide-thiol chemistry described previously. |
| Bond Stability | Amide bonds are highly stable. | The stability of the final link to the thiol depends on the thioether bond formed in the last step. |
Experimental Protocol: Indirect Multi-Step Conjugation
This protocol outlines the complex procedure described in the workflow diagram above.
-
Step 1: Conjugation to Molecule A (Amine)
-
Dissolve Boc-NH-PEG36-COOH, EDC, and NHS in an appropriate buffer (e.g., MES buffer, pH 6.0) to activate the carboxylic acid for 15-30 minutes.[16]
-
Add this activated linker solution to Molecule A, which is dissolved in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Incubate for 2 hours at room temperature. Purify the Boc-NH-PEG-Molecule A conjugate.
-
-
Step 2: Boc Deprotection
-
Dissolve the purified conjugate from Step 1 in anhydrous dichloromethane (B109758) (DCM).[15]
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% and stir at room temperature for 30-60 minutes.[15][16]
-
Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator) to yield H2N-PEG-Molecule A.
-
-
Step 3: Introduction of a Maleimide Group
-
Dissolve the product from Step 2 in an amine-free buffer (pH 7.2-8.0).
-
Add a molar excess of an amine-to-thiol crosslinker (e.g., SMCC, dissolved in DMSO).
-
Incubate for 1-2 hours at room temperature. Purify the Maleimide-PEG-Molecule A conjugate.
-
-
Step 4: Conjugation to Molecule B (Thiol)
-
Follow the protocol for Direct Thiol Conjugation described in the previous section, using the purified product from Step 3 as your maleimide-PEG reagent and Molecule B as your thiol-containing protein.
-
Head-to-Head Comparison Summary
| Feature | Maleimide-PEG Linker | Boc-NH-PEG36-COOH Linker |
| Reactivity Towards Thiols | Direct and highly selective.[1] | None . Requires a multi-step indirect strategy.[11] |
| Primary Use Case | Covalent modification of cysteine residues or other sulfhydryl groups. | Linking a molecule with a primary amine to a molecule with a carboxylic acid. |
| Number of Steps | One-step conjugation. | Multi-step (typically 4+ steps) involving activation, deprotection, and secondary crosslinking. |
| Reaction Simplicity | High. Well-established and robust protocol. | Low. Complex workflow requiring multiple reactions and purification steps. |
| Final Linkage to Thiol | Stable thioether bond. | Stable thioether bond (via an additional crosslinker). |
| Versatility | Primarily for thiol chemistry. Bifunctional versions (e.g., Maleimide-PEG-NHS) exist for other targets. | High versatility for linking amines and carboxyls due to its orthogonal protecting group.[16] |
Conclusion and Decision Guide
The choice between a Maleimide-PEG linker and Boc-NH-PEG36-COOH is fundamentally determined by your conjugation strategy, not by a direct performance comparison for the same task.[11]
-
Choose a Maleimide-PEG linker when: Your primary goal is to specifically and directly label free sulfhydryl groups on a protein, peptide, or other molecule. This method is efficient, well-characterized, and the standard for direct thiol conjugation.
-
Choose a Boc-NH-PEG36-COOH linker when: Your goal is to connect two molecules via amine and/or carboxyl groups. Its strength lies in the ability to perform sequential conjugations thanks to the acid-labile Boc protecting group. It should not be considered a primary tool for thiol conjugation due to the complex and indirect workflow required.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. biotium.com [biotium.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
Navigating the Bioactivity Landscape of PEGylated Proteins: A Comparative Guide
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This modification offers a wealth of advantages, including extended plasma half-life, improved stability, and reduced immunogenicity. However, the addition of a PEG moiety can also present a significant challenge: a potential reduction in the protein's biological activity. This guide provides a comparative analysis of the bioactivity of native versus PEGylated proteins, focusing on two clinically significant examples: Interferon-alpha and Granulocyte-Colony Stimulating Factor (G-CSF). Detailed experimental protocols and quantitative data are presented to offer researchers, scientists, and drug development professionals a comprehensive resource for assessing the functional consequences of PEGylation.
Case Study 1: Interferon-alpha (IFN-α)
Interferon-alpha is a cytokine with potent antiviral, antiproliferative, and immunomodulatory activities. Its PEGylated form, peginterferon alfa-2a, is a key therapeutic for chronic hepatitis C.
PEGylation Strategy: Peginterferon alfa-2a is produced by conjugating a 40 kDa branched PEG molecule to the interferon alfa-2a protein.[1] This large, branched PEG structure significantly increases the hydrodynamic size of the protein, thereby reducing its renal clearance and extending its circulating half-life.
Experimental Protocol: Antiviral Cytopathic Effect (CPE) Assay
This in vitro assay determines the biological activity of IFN-α by measuring its ability to protect cells from a viral challenge.
Materials:
-
Human lung carcinoma cell line (A549)
-
Encephalomyocarditis virus (EMCV)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
96-well cell culture plates
-
Trypsin-EDTA
-
Crystal Violet staining solution
-
Interferon-alpha standard, native IFN-α, and PEGylated IFN-α samples
Procedure:
-
Cell Seeding: A549 cells are harvested using trypsin-EDTA, resuspended in culture medium, and seeded into 96-well plates at a predetermined density. The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and growth.[2][3]
-
Sample Preparation and Addition: Serial dilutions of the IFN-α standard, native IFN-α, and PEGylated IFN-α are prepared. The culture medium is removed from the A549 cell plates, and the IFN-α dilutions are added to the respective wells. Control wells containing only cell culture medium (cell control) and wells with medium but no IFN-α (virus control) are included.[2][3]
-
Incubation: The plates are incubated for 18-24 hours at 37°C to allow the IFN-α to induce an antiviral state in the cells.[2][3]
-
Viral Challenge: A predetermined amount of EMCV, sufficient to cause 100% cell death in the virus control wells, is added to all wells except the cell control wells.[2][3]
-
Incubation for CPE Development: The plates are incubated for an additional 40-56 hours at 37°C, or until the virus control wells show complete cytopathic effect (cell death).[2][3]
-
Staining and Quantification: The medium is discarded, and the remaining adherent cells are stained with Crystal Violet solution. After washing and drying, the stained plates are read using a plate reader to quantify the absorbance, which is proportional to the number of viable cells. The antiviral activity is calculated by comparing the protection conferred by the test samples to that of the IFN-α standard.
Data Presentation: Native vs. PEGylated IFN-α Bioactivity
| Parameter | Native Interferon-alpha-2a | Peginterferon alfa-2a (40 kDa branched PEG) | Reference |
| In Vitro Antiviral Activity | High | Reduced (approximately 7% of native) | [1] |
| Sustained Virological Response (SVR) in Hepatitis C Patients | Lower SVR rates | Higher SVR rates | [4][5] |
Note: The in vitro activity of peginterferon alfa-2a is significantly lower than that of the native protein due to the steric hindrance of the large PEG molecule, which can interfere with its binding to the interferon receptor. However, its prolonged half-life in vivo leads to a greater overall therapeutic effect, as reflected in the higher sustained virological response rates in patients.
Interferon Signaling Pathway
The biological effects of IFN-α are mediated through the JAK-STAT signaling pathway. Upon binding to its receptor on the cell surface, a signaling cascade is initiated, leading to the transcription of interferon-stimulated genes (ISGs) that establish an antiviral state within the cell.
Caption: The JAK-STAT signaling pathway initiated by Interferon-alpha.
Case Study 2: Granulocyte-Colony Stimulating Factor (G-CSF)
G-CSF is a growth factor that stimulates the production of neutrophils and is used to treat neutropenia, a common side effect of chemotherapy. Its PEGylated form is known as pegfilgrastim.
PEGylation Strategy: Pegfilgrastim is created by attaching a 20 kDa linear PEG molecule to the N-terminus of filgrastim (B1168352) (recombinant human G-CSF).[6] This modification increases the size of the molecule, prolonging its half-life and allowing for once-per-chemotherapy-cycle dosing, in contrast to the daily injections required for filgrastim.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
This assay measures the ability of G-CSF to stimulate the proliferation of a G-CSF-dependent cell line.
Materials:
-
Murine myeloid leukemia cell line (M-NFS-60)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and IL-3)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
G-CSF standard, filgrastim, and pegfilgrastim samples
Procedure:
-
Cell Preparation: M-NFS-60 cells, which are dependent on IL-3 for growth, are washed to remove IL-3 and resuspended in a medium without IL-3.
-
Cell Seeding: The washed cells are seeded into 96-well plates at a density of approximately 35,000 cells per well.[7]
-
Sample Addition: Serial dilutions of the G-CSF standard, filgrastim, and pegfilgrastim are added to the wells. Control wells with cells but no G-CSF are included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator to allow for G-CSF-induced cell proliferation.[7]
-
MTT Addition: MTT reagent is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.[8][9]
-
Solubilization and Measurement: A solubilization solution is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable, proliferating cells.[8]
Data Presentation: Filgrastim vs. Pegfilgrastim Bioactivity
| Parameter | Filgrastim (Native G-CSF) | Pegfilgrastim (20 kDa linear PEG) | Reference |
| Incidence of Severe Neutropenia (in breast cancer patients) | Higher incidence | Significantly lower rate | [10][11] |
| Requirement for Dose Reduction/Treatment Delay | More frequent | Less frequent | [10][11] |
Note: While direct in vitro comparisons of EC50 values can vary, the clinical data strongly supports the superior efficacy of pegfilgrastim in preventing neutropenia. The prolonged exposure to the growth factor in vivo more than compensates for any potential reduction in in vitro potency due to PEGylation.
General Workflow of a Cell-Based Bioassay
The determination of a protein's biological activity, whether native or PEGylated, typically follows a standardized workflow. This involves preparing the cells, exposing them to the protein of interest, and then measuring a specific cellular response.
Caption: A generalized workflow for a cell-based biological activity assay.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. pblassaysci.com [pblassaysci.com]
- 3. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Pegylated interferon alpha-2a versus standard interferon alpha-2a for treatment-naive dialysis patients with chronic hepatitis C: a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of peginterferon alfa-2a and alfa-2b for treatment of patients with chronic hepatitis C: a retrospective study using the Japanese Interferon Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of cytopenia prophylaxis for different filgrastim and pegfilgrastim schedules in a chemotherapy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. smbb.mx [smbb.mx]
- 8. atcc.org [atcc.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Comparison of filgrastim and pegfilgrastim to prevent neutropenia and maintain dose intensity of adjuvant chemotherapy in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Pegfilgrastim with Filgrastim in Management of Chemotherapy Induced Neutropenia in Breast Cancer Patients [jmscr.igmpublication.org]
A Researcher's Guide to Protein Crosslinking Chemistries: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of protein interactions and conjugation, selecting the optimal crosslinking chemistry is a critical decision. This guide provides a comparative analysis of the most prevalent crosslinking strategies, offering a clear overview of their mechanisms, performance characteristics, and detailed experimental protocols to inform your experimental design.
Protein crosslinking is a powerful technique used to covalently link interacting proteins, stabilize protein complexes for structural analysis, and conjugate proteins to other molecules for various applications in research and drug development. The choice of crosslinking chemistry is paramount and depends on the specific application, the functional groups available on the target proteins, and the desired outcome of the experiment. This guide focuses on three widely used crosslinking chemistries: N-hydroxysuccinimide (NHS) esters, maleimides, and the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS).
Comparative Analysis of Crosslinking Chemistries
The selection of a crosslinking reagent is a multi-faceted decision involving considerations of specificity, efficiency, and the nature of the covalent bond formed. The following table summarizes the key performance indicators for NHS ester, maleimide (B117702), and EDC/NHS chemistries. It is important to note that reaction efficiencies and times are highly dependent on the specific proteins, buffer conditions, and reactant concentrations.
| Feature | NHS Ester Chemistry | Maleimide Chemistry | EDC/NHS Chemistry |
| Target Residue | Primary amines (Lysine, N-terminus)[1][2] | Thiols (Cysteine)[1][3] | Carboxyl groups (Aspartate, Glutamate) to primary amines (Lysine, N-terminus)[4][5] |
| Bond Formed | Amide bond[1][2] | Thioether bond[1][3] | Amide bond (zero-length)[4][5] |
| Optimal pH | 7.2 - 8.5[2] | 6.5 - 7.5[3] | Activation: 4.5-6.0; Coupling: 7.2-8.5[6] |
| Specificity | Moderate to High[7] | High[1] | High (when used in a two-step process)[4] |
| Linkage Stability | Very High (Amide bond)[1] | High (Thioether bond)[1] | Very High (Amide bond)[4] |
| Typical Reaction Time | 30 minutes - 2 hours at room temperature[8] | 2 hours at room temperature to overnight at 4°C[9][10] | Activation: 15-30 minutes; Coupling: 1-2 hours at room temperature[6] |
| Reported Efficiency | Varies (e.g., 4-6 linkers per antibody)[8] | Varies (e.g., 58% - 84% depending on the protein and molar ratio)[10][11] | High, improved by the addition of NHS[4][12] |
| Primary Side Reaction | Hydrolysis of the ester[2] | Hydrolysis of the maleimide ring, reaction with amines at pH > 7.5[3][10] | Hydrolysis of the O-acylisourea intermediate (mitigated by NHS)[4][12] |
Visualizing the Chemical Pathways
To better understand the underlying mechanisms of these crosslinking chemistries, the following diagrams illustrate the reaction pathways.
NHS ester reaction with a primary amine on a protein.
Maleimide reaction with a protein thiol group.
Two-step EDC/NHS crosslinking reaction mechanism.
Experimental Protocols
Successful and reproducible protein conjugation hinges on detailed and validated protocols. The following sections provide methodologies for the key experiments discussed.
General Experimental Workflow
A typical protein crosslinking experiment follows a series of defined steps, from sample preparation to analysis of the crosslinked products.
A generalized workflow for protein crosslinking experiments.
Protocol 1: Protein Labeling with NHS Ester
Objective: To covalently label a protein with an NHS ester-functionalized molecule.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS ester crosslinker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and should be avoided.[8]
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.[8]
-
Crosslinking Reaction:
-
Add a 10- to 50-fold molar excess of the NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[8]
-
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[6]
-
Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or by dialysis against an appropriate buffer.
Protocol 2: Site-Specific Protein Labeling with Maleimide
Objective: To specifically label a protein at cysteine residues with a maleimide-functionalized molecule.
Materials:
-
Protein of interest containing free thiol groups (1-10 mg/mL in a degassed, thiol-free buffer, pH 6.5-7.5)
-
TCEP (tris(2-carboxyethyl)phosphine), if disulfide bond reduction is needed
-
Maleimide crosslinker
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH between 6.5 and 7.5.[11][13]
-
If the target cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[10][13] TCEP does not need to be removed before adding the maleimide.
-
-
Crosslinker Preparation: Immediately before use, dissolve the maleimide-activated reagent in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution.[10][11]
-
Crosslinking Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution while gently stirring.[9][13]
-
Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and mix thoroughly.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[9][10] Protect from light if using a fluorescent maleimide.
-
-
Purification: Purify the resulting conjugate using size-exclusion chromatography (e.g., gel filtration) or dialysis to remove excess, unreacted maleimide and reducing agent.[11][14]
Protocol 3: Zero-Length Crosslinking with EDC/NHS
Objective: To form a direct amide bond between a carboxyl group on one protein and a primary amine on another.
Materials:
-
Protein #1 (with carboxyl groups to be activated) in an amine- and carboxyl-free buffer (e.g., MES buffer, pH 4.5-6.0)
-
Protein #2 (with primary amines) in a non-amine buffer (e.g., PBS, pH 7.2-8.0)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Quenching buffer (e.g., 1 M hydroxylamine, or 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Activation of Protein #1:
-
Prepare Protein #1 at a concentration of 1-10 mg/mL in an activation buffer (e.g., 0.1 M MES, pH 4.5-6.0).[4][6]
-
Add EDC and NHS to the Protein #1 solution. A common starting molar ratio is 1:10:25 (Protein:EDC:NHS).[15]
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups and form a more stable NHS ester intermediate.[4][6]
-
-
Coupling to Protein #2:
-
Adjust the pH of the activated Protein #1 solution to 7.2-8.5 by adding a coupling buffer (e.g., PBS). This can also be achieved by buffer exchange using a desalting column, which will also remove excess EDC and NHS.[6][16]
-
Add Protein #2 to the activated Protein #1 solution, typically at an equimolar ratio.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[4][6]
-
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[6][16]
-
Purification: Remove unreacted reagents and byproducts by size exclusion chromatography or dialysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 13. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. covachem.com [covachem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Quantifying the Degree of Labeling on a PEGylated Antibody
For researchers, scientists, and drug development professionals, accurately determining the degree of labeling on a PEGylated antibody is critical for ensuring product consistency, optimizing therapeutic efficacy, and meeting regulatory requirements. This guide provides an objective comparison of common analytical techniques used for this purpose, supported by experimental data and detailed protocols.
The primary methods for quantifying the degree of PEGylation include Mass Spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS). While less common for direct PEG quantification, colorimetric assays like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be adapted for specific applications where the PEG chain is functionalized with a quantifiable tag like biotin (B1667282).
Comparison of Analytical Techniques
The choice of method depends on various factors, including the desired precision, the nature of the PEGylated antibody, and the available instrumentation.
| Feature | MALDI-TOF Mass Spectrometry | SEC-MALS | HABA Assay (for biotinylated PEG) |
| Primary Information | Provides the molecular weight of the intact PEGylated antibody, allowing for the direct calculation of the number of attached PEG chains. Can also identify the specific sites of PEGylation through peptide mapping.[1] | Determines the molar mass and size (hydrodynamic radius) of the PEGylated antibody in solution.[2][3] Can distinguish between different PEGylated species (e.g., mono-, di-PEGylated) and aggregates.[2] | Indirectly quantifies the degree of labeling by measuring the amount of a specific tag (e.g., biotin) attached to the PEG chain. |
| Resolution | High resolution can distinguish between species with a difference of a single PEG chain. | Can separate different PEGylated forms and aggregates based on size.[2] | Does not provide resolution of different PEGylated species. |
| Sensitivity | High (picomole to femtomole range). | Moderate, dependent on detector sensitivity. | Moderate, dependent on the chromophore's extinction coefficient. |
| Throughput | Relatively high, especially with automated systems. | Moderate, limited by chromatography run times. | High, suitable for plate-based formats. |
| Advantages | Provides precise mass information and can identify modification sites. Considered a reliable method for determining the number of PEGs per antibody.[4] | Provides information on the native state of the molecule in solution, including aggregation.[5] | Simple, cost-effective, and widely available equipment. |
| Disadvantages | Can be sensitive to sample purity and matrix effects. May cause fragmentation of the analyte.[6] Quantitative accuracy can be influenced by the sample's molecular milieu.[7] | Does not provide information on the specific sites of PEGylation. Requires accurate knowledge of the protein and PEG refractive index increments.[8] | Indirect method that depends on a quantifiable tag. Not universally applicable to all PEGylated antibodies. |
Experimental Data Summary
The following table presents a summary of quantitative data for determining the degree of PEGylation on monoclonal antibodies using MALDI-TOF MS.
| Antibody | PEG Size (kDa) | Molar Ratio (PEG:Antibody) in Reaction | Experimental Molecular Weight (Da) | Degree of PEGylation (PEGs/Antibody) | Reference |
| Trastuzumab | 2 | Not Specified | 152,061 | 2 | [4] |
| Pertuzumab | 2 | Not Specified | 151,836 | 2 | [4] |
| Anti-IL-17A F(ab')2 | 40 | 6:1 | 140,300 | 1 | [9] |
Note: The degree of PEGylation is calculated by subtracting the molecular weight of the unmodified antibody and dividing by the molecular weight of the PEG chain.
Experimental Protocols
MALDI-TOF Mass Spectrometry Protocol
This protocol is adapted for the analysis of high molecular weight PEGylated antibodies.
a. Sample Preparation:
-
Purification: Ensure the PEGylated antibody sample is free from non-volatile salts and detergents. Buffer exchange into a volatile buffer like 10 mM ammonium (B1175870) acetate (B1210297) can be performed using centrifugal filters.[10]
-
Matrix Solution: Prepare a saturated solution of sinapinic acid in a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid (TFA).[11]
-
Sample-Matrix Mixture: Mix the purified PEGylated antibody solution with the matrix solution at a ratio of approximately 1:1 to 1:10 (sample:matrix). The optimal ratio may need to be determined empirically.
-
Spotting: Spot 1-2 µL of the mixture onto the MALDI target plate and let it air dry completely to allow for co-crystallization.[4]
b. Instrumentation and Data Acquisition:
-
Instrument: Use a MALDI-TOF mass spectrometer equipped for high-mass detection.[6][12]
-
Mode: Acquire spectra in the linear positive ion mode.[4]
-
Laser Power: Use a laser power that is just above the ionization threshold to minimize fragmentation. Typical laser power can range from 60% to 80%.[4]
-
Mass Range: Set the mass range to encompass the expected molecular weights of the unmodified and PEGylated antibody.
c. Data Analysis:
-
Determine the molecular weight of the major peaks corresponding to the unmodified antibody and the different PEGylated species.
-
Calculate the degree of PEGylation by subtracting the mass of the unmodified antibody from the mass of the PEGylated species and dividing by the mass of a single PEG chain.
SEC-MALS Protocol
This protocol outlines the general steps for analyzing PEGylated antibodies using SEC-MALS.
a. Sample Preparation:
-
Filtration: Filter the PEGylated antibody sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any particulate matter.
-
Concentration: Ensure the sample concentration is within the optimal range for the MALS and refractive index (RI) detectors.
b. Instrumentation and Chromatography:
-
HPLC System: An HPLC system with a UV detector.
-
SEC Column: A size exclusion column suitable for separating large proteins and their conjugates (e.g., TSKgel UP-SW2000).[2]
-
Detectors: A multi-angle light scattering (MALS) detector followed by a refractive index (RI) detector.
-
Mobile Phase: A buffer that is compatible with the protein and does not interfere with the detectors (e.g., phosphate-buffered saline).
-
Flow Rate: A flow rate appropriate for the column and separation, typically between 0.5 and 1.0 mL/min.
c. Data Acquisition and Analysis:
-
Inject the prepared sample onto the SEC column.
-
Collect data from the UV, MALS, and RI detectors.
-
Use specialized software (e.g., ASTRA) to analyze the data. The software will use the signals from the detectors to calculate the molar mass of the species eluting from the column.
-
The degree of conjugation can be determined from the calculated molar mass of the PEGylated antibody peaks.[2][3]
HABA Assay Protocol (for Biotinylated PEG)
This colorimetric assay is suitable for quantifying the degree of labeling when the PEG chain is tagged with biotin.
a. Reagent Preparation:
-
HABA/Avidin (B1170675) Solution: Prepare a solution of HABA and avidin in a suitable buffer (e.g., PBS). The concentration should be optimized to give a baseline absorbance at 500 nm between 0.8 and 1.2.
-
Biotinylated Antibody Sample: Purify the biotinylated-PEG-antibody to remove any free biotinylated PEG.
b. Assay Procedure (96-well plate format):
-
Add 180 µL of the HABA/Avidin solution to the wells of a microplate.
-
Add 20 µL of the purified biotinylated-PEG-antibody sample to the wells. Include a blank with 20 µL of buffer.
-
Incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 500 nm using a microplate reader.
c. Calculation of Degree of Labeling:
-
The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample, which displaces HABA from avidin.
-
The moles of biotin can be calculated using the Beer-Lambert law and the molar extinction coefficient of the HABA-avidin complex (approximately 34,000 M⁻¹cm⁻¹).
-
The degree of labeling is determined by dividing the moles of biotin by the moles of the antibody.
Visualizations
Caption: General workflow for quantifying the degree of labeling on a PEGylated antibody.
Caption: Logical relationship between methods and their outputs for PEGylated antibody analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 3. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 4. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. MALDI-TOF-MS analysis of antibody-antigen complexes – Blog pi [protpi.ch]
- 7. Investigating the quantitative nature of MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. researchgate.net [researchgate.net]
- 10. enovatia.com [enovatia.com]
- 11. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 12. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability comparison of conjugates made with different length PEG spacers
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of bioconjugation, the choice of a linker is a critical design parameter that significantly influences the stability, efficacy, and pharmacokinetic profile of the resulting conjugate. Among the most widely used linkers are polyethylene (B3416737) glycol (PEG) spacers, prized for their hydrophilicity, biocompatibility, and ability to shield conjugates from enzymatic degradation and immunogenic responses. However, the length of the PEG spacer is not a one-size-fits-all parameter. This guide provides an objective comparison of the stability of conjugates made with different length PEG spacers, supported by experimental data, to inform the rational design of next-generation therapeutics.
The length of a PEG spacer can dramatically alter a conjugate's properties. Generally, longer PEG chains enhance solubility and can prolong circulation half-life by increasing the conjugate's hydrodynamic radius, which reduces renal clearance.[1][2] This "stealth" effect can also mask the conjugate from the immune system, lowering its immunogenicity.[1] However, longer PEGs can sometimes lead to decreased biological activity due to steric hindrance, interfering with the binding of the conjugated molecule to its target.[2] Conversely, shorter PEG linkers may be advantageous for creating more compact conjugates where precise spatial orientation is crucial, though they may offer less protection against degradation and clearance.[3]
Comparative Stability Analysis
The stability of a PEGylated conjugate is paramount to its therapeutic success, ensuring that it remains intact and functional until it reaches its target. The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on the stability of different types of conjugates in various biological media.
Serum and Plasma Stability
Serum and plasma represent a challenging environment for bioconjugates, replete with proteases and other enzymes that can degrade the molecule. The length of the PEG spacer can provide a protective shield against this degradation.
| Conjugate Type | PEG Spacer Length | Stability Metric (% Intact or Half-life) | Species and Medium | Reference |
| A20FMDV2 Peptide | PEG2 | Highly Stable | Human Plasma | [4] |
| A20FMDV2 Peptide | PEG5 | Highly Stable | Human Plasma | [4] |
| A20FMDV2 Peptide | PEG20 | Most Stable (>30% intact after 48h) | Rat Serum | [4] |
| Bombesin Antagonist | PEG2 | T1/2 = 246 ± 4 min | Not Specified | [4] |
| Bombesin Antagonist | PEG6 | T1/2 = 584 ± 20 min | Not Specified | [4] |
| Antibody-Drug Conjugate | Short PEG | Prone to aggregation and premature drug release | In vitro (plasma) | [3][5] |
| Antibody-Drug Conjugate | Long PEG | Improved solubility, reduced aggregation | In vitro (plasma) | [3][5] |
Table 1: Comparison of serum and plasma stability of conjugates with varying PEG spacer lengths. Stability is often measured as the percentage of the intact conjugate remaining over time or as its half-life (T1/2) in the biological medium.
A study on A20FMDV2 peptide analogues found that in rat serum, a longer PEG20 spacer conferred the highest stability.[4] Interestingly, in human plasma, shorter PEG2 and PEG5 analogues were more resistant to degradation, highlighting that the optimal PEG length can be species-dependent.[4] For a bombesin-based antagonist, increasing the PEG spacer from 2 to 6 units more than doubled its serum half-life.[4] In the context of antibody-drug conjugates (ADCs), longer PEG linkers are often employed to counteract the hydrophobicity of the cytotoxic payload, thereby reducing aggregation and improving stability.[3][5]
Thermal and pH Stability
The stability of a conjugate under different temperature and pH conditions is crucial for its manufacturing, storage, and in vivo performance. PEGylation has been shown to generally increase the thermal and pH stability of proteins.[6]
| Conjugate Type | PEG Length | Stability Metric (Change in Tm or Activity) | Condition | Reference |
| Alpha-1 Antitrypsin | 30 kDa, 40 kDa (linear & 2-armed) | No significant change in thermodynamic stability | Chemical & Heat Denaturation | [1][7] |
| Alpha-1 Antitrypsin | 40 kDa (2-armed) | Greatly improved proteolytic resistance | Proteolysis Assay | [1] |
| Green Fluorescent Protein | Various | Dependent on PEG molar mass and concentration | 70°C to 95°C | [8] |
| General Proteins | Various | Increased thermal stability and refolding ability | Thermal Denaturation | [9] |
Table 2: Impact of PEG spacer length on the thermal and pH stability of protein conjugates. Tm (melting temperature) is a common metric for thermal stability.
A study on mono-PEGylated alpha-1 antitrypsin (AAT) found that while PEGylation with different lengths (30 kDa and 40 kDa) did not significantly alter the protein's intrinsic thermodynamic stability, it did significantly decrease its propensity to aggregate upon heat treatment.[1][7] Notably, a 2-armed 40 kDa PEG greatly improved the proteolytic resistance of AAT.[1] The stabilizing effects of PEGylation are often dependent on the specific protein, the length of the PEG chain, and the site of conjugation.[9]
Experimental Protocols
To ensure the reproducibility and validation of stability studies, detailed methodologies are essential. Below are protocols for key experiments used to evaluate the stability of conjugates with different PEG spacer lengths.
Serum/Plasma Stability Assay via HPLC/LC-MS
This assay is used to determine the degradation rate of a conjugate in a biological fluid.
Objective: To quantify the amount of intact conjugate over time when incubated in serum or plasma.
Materials:
-
PEGylated conjugate of interest
-
Human or other species-specific serum/plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Ethanol (EtOH)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Protocol:
-
Sample Preparation: Prepare a stock solution of the PEGylated conjugate in an appropriate buffer (e.g., PBS).
-
Incubation: Dilute the conjugate stock solution into pre-warmed (37°C) serum or plasma to a final concentration typically in the µM range.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation: Immediately add a 2x volume of a cold precipitation solution (e.g., ACN/EtOH 1:1 v/v) to the aliquot to stop enzymatic degradation and precipitate plasma proteins.[10][11]
-
Centrifugation: Vortex the mixture and incubate at -20°C for at least 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant containing the conjugate and analyze it by reverse-phase HPLC or LC-MS.[10][11]
-
Quantification: The amount of intact conjugate is determined by integrating the peak area corresponding to the full-length conjugate at each time point. The percentage of intact conjugate is plotted against time to determine the stability profile and calculate the half-life.[3]
Aggregation Analysis by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
This method is used to determine the extent of aggregation of PEGylated conjugates.
Objective: To separate and quantify monomers, aggregates, and fragments of the conjugate based on size.
Materials:
-
Purified PEGylated conjugate samples
-
Size-Exclusion Chromatography (SEC) system
-
Multi-Angle Light Scattering (MALS) detector
-
Refractive Index (RI) detector
-
UV detector
-
Appropriate SEC column
-
Mobile phase (e.g., PBS, pH 7.4)
Protocol:
-
System Setup: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved for all detectors (UV, MALS, and RI).
-
Sample Injection: Inject a known concentration of the PEGylated conjugate onto the SEC column.
-
Data Collection: The sample is separated based on hydrodynamic volume, with larger aggregates eluting before the monomeric conjugate. The eluent passes through the UV, MALS, and RI detectors sequentially.
-
Data Analysis: The ASTRA software (or equivalent) is used to analyze the data from the three detectors.[12]
-
The UV detector provides the concentration of the protein component.
-
The RI detector provides the concentration of both the protein and the PEG.
-
The MALS detector measures the light scattered by the molecules to determine their absolute molar mass.
-
-
Interpretation: The molar mass and concentration data across the elution profile are used to identify and quantify the percentage of monomer, aggregates, and any fragments.[13] This allows for a direct comparison of the aggregation propensity of conjugates with different PEG spacer lengths.
Visualizing the Impact of PEG Spacers
Diagrams can help to illustrate the complex biological pathways and experimental processes involved in the study of PEGylated conjugates.
Experimental workflow for comparing the stability of conjugates with different PEG spacer lengths.
For many targeted therapies, such as antibody-drug conjugates, the goal is to interfere with specific cellular signaling pathways that drive cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) pathway is a common target.[2][14]
Targeting the EGFR signaling pathway with an antibody-drug conjugate (ADC).
Conclusion
The length of the PEG spacer is a critical variable in the design of stable and effective bioconjugates. The experimental data indicate that there is no universally optimal PEG length; the choice is highly dependent on the specific application, the nature of the conjugated biomolecule and payload, and the desired therapeutic outcome. Longer PEG spacers generally offer enhanced stability and reduced immunogenicity, but this can come at the cost of reduced activity. A systematic approach, involving the synthesis and comparative evaluation of conjugates with a range of PEG spacer lengths, is therefore essential for the successful development of novel biotherapeutics. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers in this dynamic field.
References
- 1. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 13. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 14. Therapeutic potential of nimotuzumab PEGylated-maytansine antibody drug conjugates against EGFR positive xenograft - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Chain Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the optimization of an Antibody-Drug Conjugate (ADC) is a delicate balance between maximizing its therapeutic window and ensuring its stability and targeted delivery. A critical component in this optimization is the linker, which connects the antibody to the cytotoxic payload. The incorporation of polyethylene (B3416737) glycol (PEG) chains into these linkers has emerged as a key strategy to fine-tune the physicochemical and pharmacological properties of ADCs. The length of the PEG chain, in particular, profoundly influences the ADC's solubility, stability, pharmacokinetic (PK) profile, and ultimately, its anti-tumor efficacy.
The primary role of PEGylation in ADCs is to increase the hydrophilicity of the molecule. This is particularly crucial when dealing with hydrophobic payloads, which can otherwise lead to aggregation, rapid clearance from circulation, and a narrowed therapeutic window.[1] By mitigating these issues, PEG linkers can enable higher drug-to-antibody ratios (DARs) without compromising the structural integrity of the ADC.[1] Furthermore, the hydrophilic shield provided by PEG can reduce the immunogenicity of the ADC and increase its hydrodynamic radius, leading to a longer plasma half-life.[1]
However, the selection of the optimal PEG chain length is not a straightforward decision. It involves a critical trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. While longer PEG chains generally improve in vivo performance, they can sometimes negatively impact the ADC's in vitro potency.[1][2] This guide provides an objective comparison of how different PEG linker lengths affect ADC performance, supported by experimental data, to inform the rational design of next-generation ADCs.
Impact on Pharmacokinetics
The length of the PEG chain within the linker has a significant and direct impact on the pharmacokinetic properties of an ADC. Generally, a longer PEG chain leads to improved plasma stability and reduced clearance.
A study investigating the effect of PEG chain length on ADC tumor and tissue distribution in tumor-bearing xenograft mice demonstrated that ADCs with side-chain PEGylated drug-linkers had greater plasma and tumor exposures compared to non-PEGylated control ADCs.[3] Increasing the PEG chain length in the linker resulted in increased plasma and tumor exposures and lower plasma clearances.[3]
Interestingly, the study revealed a binary pattern in tumor distribution. ADCs with 2 and 4 PEG units in the linker showed similar tumor exposures, while ADCs with 8, 12, and 24 PEG units provided significantly higher, and also similar, tumor exposures.[3] This suggests a threshold effect, where a certain PEG length (around 8 units) is crucial for achieving optimal pharmacokinetic profiles and tolerability. Furthermore, ADCs with 8, 12, and 24 PEG units in the linker had significantly higher tumor-to-plasma exposure ratios than those with 2 and 4 PEG units.[3]
In a study on affibody-based drug conjugates, the insertion of a PEG chain between the drug and the affibody molecule significantly improved the half-life of the conjugates.[2] Specifically, a 4 kDa PEG chain extended the half-life by 2.5-fold, while a 10 kDa PEG chain resulted in an 11.2-fold extension.[2] This is attributed to the increased molecular volume from PEGylation, which reduces renal filtration and prolongs circulation time.[2]
Table 1: Effect of PEG Chain Length on ADC Pharmacokinetic Parameters
| PEG Chain Length | Key Pharmacokinetic Parameter | Observation | Reference |
| Increasing (PEG2 to PEG24) | Plasma Exposure | Increased plasma and tumor exposures. | [3] |
| Increasing (PEG2 to PEG24) | Plasma Clearance | Lower plasma clearances with longer PEG chains. | [3] |
| PEG8, PEG12, and PEG24 | Tumor to Plasma Exposure Ratio | Significantly higher ratio compared to PEG2 and PEG4. | [3] |
| < PEG8 | Clearance Rate | Clearance rates increased rapidly. | [4][5] |
| 4 kDa vs. 10 kDa (Affibody Conjugate) | Half-life | 2.5-fold and 11.2-fold extension, respectively. | [2] |
Impact on Efficacy
The improved pharmacokinetic profile conferred by longer PEG chains generally translates to enhanced in vivo efficacy. The increased circulation time and tumor accumulation allow for greater delivery of the cytotoxic payload to the target cells.
The study in tumor-bearing xenograft mice also showed a binary pattern in the reduction of tumor weights. ADCs with 2 and 4 PEG units led to a 35-45% decrease in tumor weights, whereas ADCs with 8, 12, and 24 PEG units resulted in a more substantial 75-85% reduction.[3] The non-PEGylated control ADC only decreased tumor weights by 11%.[3]
However, there is a potential trade-off between the length of the PEG chain and in vitro cytotoxicity. In the affibody-based conjugate study, while the 10 kDa PEG chain provided the most ideal tumor therapeutic ability in an animal model, it also led to a 22-fold reduction in in vitro cytotoxicity compared to the non-PEGylated conjugate.[2] The 4 kDa PEG insertion resulted in a 4.5-fold reduction in cytotoxicity.[2] This suggests that while PEGylation can hinder the immediate cytotoxic effect in a cell culture setting, the prolonged exposure in vivo more than compensates for this, leading to a better overall therapeutic outcome.
Table 2: Effect of PEG Chain Length on ADC Efficacy
| PEG Chain Length | Efficacy Parameter | Observation | Reference |
| PEG2 and PEG4 | Tumor Weight Reduction | 35-45% decrease. | [3] |
| PEG8, PEG12, and PEG24 | Tumor Weight Reduction | 75-85% reduction. | [3] |
| 4 kDa (Affibody Conjugate) | In Vitro Cytotoxicity | 4.5-fold reduction. | [2] |
| 10 kDa (Affibody Conjugate) | In Vitro Cytotoxicity | 22-fold reduction. | [2] |
| 10 kDa (Affibody Conjugate) | In Vivo Tumor Therapy | Most ideal therapeutic ability. | [2] |
Experimental Protocols
Pharmacokinetic Studies in Rats
To determine the effects of PEG size on ADC pharmacokinetic properties, drug-linkers with varying PEG chain lengths are attached to a non-binding IgG, typically with a drug-to-antibody ratio (DAR) of 8.[4] These ADCs are then administered to Sprague-Dawley rats via a single intravenous dose (e.g., at 3 mg/kg).[4][5] Blood samples are collected at various time points, and the concentration of the ADC in the plasma is measured. The resulting pharmacokinetic data can be fitted to a two-compartment model to derive clearance rates as a function of PEG size.[4][5]
Efficacy Studies in Xenograft Mouse Models
The in vivo efficacy of ADCs with different PEG chain lengths is often evaluated in tumor-bearing xenograft mice.[3] For these studies, human cancer cell lines (e.g., CD30+ or CD19+) are implanted into immunocompromised mice.[4] Once tumors are established, the mice are treated with the ADCs. Tumor growth is monitored over time, and the reduction in tumor weight is used as a measure of efficacy.[3]
In Vitro Cytotoxicity Assays
The potency of the ADCs is assessed in vitro using relevant cancer cell lines.[4] The cells are treated with the ADCs for a set period (e.g., 96 hours), and cell viability is then assessed.[4] The concentration of the ADC that causes 50% inhibition of cell growth (IC50) is determined to compare the potency of ADCs with different PEG chain lengths.[2]
Visualizing the Impact of PEG Chain Length
The following diagram illustrates the relationship between PEG chain length and its impact on the key properties and outcomes of an ADC.
Caption: Relationship between PEG chain length and ADC properties.
Signaling Pathway for a Typical ADC
The following diagram illustrates a generalized signaling pathway for an ADC targeting a receptor tyrosine kinase, leading to apoptosis.
Caption: Generalized ADC mechanism of action leading to apoptosis.
References
Safety Operating Guide
Navigating the Disposal of Boc-NH-PEG36-CH2CH2COOH: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Boc-NH-PEG36-CH2CH2COOH, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker. While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it is imperative to handle its disposal with care to minimize environmental impact and ensure a safe laboratory environment.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines. Always handle chemical waste wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[2] All disposal-related activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound in various forms.
1. Initial Assessment and Waste Segregation:
-
Contamination Check: Determine if the this compound waste is mixed with any hazardous substances. If contaminated, the entire mixture must be treated as hazardous waste and disposed of according to the regulations for the hazardous component.[2][3]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[2]
2. Waste Collection and Storage:
-
Solid Waste:
-
Collect pure or non-hazardous mixtures of solid this compound waste in a designated, chemically compatible container with a secure lid.[4]
-
Clearly label the container with the full chemical name: "this compound Waste."
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[5]
-
Crucially, do not pour liquid waste containing this chemical down the drain. [1]
-
For easier handling and to minimize spill risk, liquid waste can be absorbed with an inert material like vermiculite, dry sand, or earth before being placed in the designated solid waste container.[1][6]
-
-
Contaminated Labware and PPE:
-
Dispose of contaminated disposable items such as gloves, weigh boats, and absorbent pads in the designated solid waste container.[5]
-
Decontaminate non-disposable glassware by rinsing it three times with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as hazardous chemical waste.[4]
-
3. Final Disposal:
-
Arrange for the collection of the sealed and labeled waste containers through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][7]
Quantitative Data Summary for Disposal
For clarity and quick reference, the following table summarizes the key parameters for the disposal of this compound.
| Parameter | Guideline | Rationale |
| Chemical State for Disposal | Solid or absorbed on an inert material. | Minimizes risks of spills, aerosolization, and environmental contamination.[6] |
| Waste Container | Labeled, sealed, and chemically compatible container. | Prevents accidental mixing with incompatible chemicals and ensures clear identification for waste handlers.[2] |
| Recommended Absorbent | Inert material (e.g., vermiculite, dry sand, earth). | Safely contains liquid waste for disposal as a solid.[1][6] |
| Aqueous Solutions | Do not dispose down the drain. Treat as chemical waste. | Prevents the introduction of the chemical into the sewer system.[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
Comprehensive Safety and Handling Guide for Boc-NH-PEG36-CH2CH2COOH
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Boc-NH-PEG36-CH2CH2COOH. Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield | Essential for protecting eyes from potential splashes. Standard safety glasses do not offer sufficient protection.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves for any signs of wear or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[2][4][5] |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills and contamination.[2][4] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a chemical fume hood.[2][4] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[2] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.
2.1. Preparation
-
Consult Safety Data Sheet: Before beginning any work, if a compound-specific SDS is available from the supplier, review it thoroughly.
-
Designate Workspace: Prepare a designated workspace within a certified chemical fume hood. Ensure the area is clean, uncluttered, and equipped with necessary spill containment materials.[4]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
2.2. Handling
-
Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.[6]
-
Weighing and Transfer: Conduct all weighing and transferring of the compound carefully within the chemical fume hood to avoid the generation of dust or aerosols.[2] Use appropriate tools (e.g., spatula, weigh paper).
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Many PEG reagents are dissolved in solvents like DMSO or DMF.[6]
-
Container Sealing: Keep the container tightly sealed when not in use to prevent contamination and potential release of any vapors.[2][7]
2.3. Post-Handling
-
Decontamination: After handling, decontaminate all work surfaces with an appropriate cleaning agent.[2][4]
-
PPE Removal: Carefully remove and dispose of contaminated PPE, particularly gloves, in the designated waste stream.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water.[2]
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
3.1. Waste Segregation
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealable container.[2][8]
-
Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.[8]
3.2. Waste Storage
-
Store waste containers in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[8]
-
Ensure containers are tightly closed to prevent leaks or spills.[8]
3.3. Final Disposal
-
Polyethylene glycol (PEG) is not typically classified as hazardous waste and is biodegradable.[9] However, it should not be poured down the drain.[8]
-
Arrange for the collection and disposal of the chemical waste through a licensed chemical waste disposal contractor.[8][9]
-
If the PEG compound is mixed with hazardous materials, the entire mixture must be treated as hazardous waste according to the disposal requirements for the hazardous components.[8]
Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
